molecular formula C7H13N B1624611 2-Methylhexanenitrile CAS No. 20654-42-6

2-Methylhexanenitrile

Cat. No.: B1624611
CAS No.: 20654-42-6
M. Wt: 111.18 g/mol
InChI Key: PZYFAYMXLISRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylhexanenitrile is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-4-5-7(2)6-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFAYMXLISRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458231
Record name 2-methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20654-42-6
Record name 2-methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanenitrile, also known as 2-cyanopentane, is a branched aliphatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the nitrile functional group and the chiral center at the second carbon, make it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₇H₁₃N.[1] Its key identifiers and physicochemical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer a comprehensive profile of the compound.

PropertyValueSource(s)
CAS Number 20654-42-6[1]
Molecular Formula C₇H₁₃N[1]
Molecular Weight 111.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Cyanohexane, 2-Methylcapronitrile[1]
Boiling Point 231.9 ± 13.0 °C (Predicted)[2]
Density 0.941 ± 0.06 g/cm³ (Predicted)[2]
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 111.104800 g/mol [1]
Monoisotopic Mass 111.104800 g/mol [1]
Topological Polar Surface Area 23.8 Ų[1]
Kovats Retention Index 913 (Standard non-polar)[1]

Spectroscopic Data

  • Infrared (IR) Spectroscopy: A sharp, medium-to-strong absorption band is expected in the region of 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. The spectrum would also exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the chirality of the molecule. The methyl group attached to the chiral center would appear as a doublet. The methine proton at the chiral center would be a multiplet. The protons of the butyl chain would show characteristic multiplets. The terminal methyl group of the butyl chain would be a triplet.

  • ¹³C NMR Spectroscopy: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 111. Common fragmentation patterns for aliphatic nitriles involve the loss of alkyl radicals. The fragmentation of this compound would likely show significant peaks corresponding to the loss of a methyl group (m/z = 96) and a butyl group (m/z = 54), as well as cleavage at other C-C bonds.[3]

Synthesis of this compound

A common and effective method for the synthesis of alkyl nitriles is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with a cyanide salt.[4] This Sₙ2 reaction is particularly suitable for primary and secondary alkyl halides.

Representative Experimental Protocol: Kolbe Nitrile Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2-bromohexane.

Materials:

  • 2-Bromohexane

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in a minimal amount of water and then add dimethyl sulfoxide.

  • Addition of Alkyl Halide: Slowly add 2-bromohexane to the stirred solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to obtain pure this compound.

Kolbe_Nitrile_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions AlkylHalide 2-Bromohexane Product This compound AlkylHalide->Product Sₙ2 Reaction Cyanide Sodium Cyanide (NaCN) Cyanide->Product Solvent DMSO Heat Heat Byproduct Sodium Bromide (NaBr)

Kolbe Nitrile Synthesis of this compound.

Applications in Drug Development and Research

Nitriles are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, amides, and ketones, making it a versatile synthetic handle.

The branched structure of this compound can be particularly advantageous in drug design. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By incorporating this branched nitrile into a larger molecule, medicinal chemists can fine-tune its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

  • Toxicity: Aliphatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[5] Their toxicity is often attributed to the in vivo metabolic release of cyanide ions.[6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

  • Flammability: Aliphatic nitriles are combustible liquids.[5] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, foam, or carbon dioxide.

  • Incompatibilities: Nitriles are incompatible with strong acids, strong oxidizing agents, and reducing agents.[5] Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

GHS Hazard Classification (Predicted)

Based on the properties of similar aliphatic nitriles, the GHS classification for this compound is likely to include:

  • Flammable Liquids

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Serious Eye Damage/Eye Irritation

  • Skin Corrosion/Irritation

Always consult a comprehensive and up-to-date SDS for any chemical before use. In the absence of a specific SDS for this compound, treat it with the same precautions as other hazardous aliphatic nitriles.

References

The Structural Elucidation of 2-Methylhexanenitrile: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-methylhexanenitrile, a branched aliphatic nitrile of interest in organic synthesis and as a potential building block in drug discovery. This document moves beyond a simple recitation of spectral data, offering a detailed rationale for the application and interpretation of modern spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of how to confirm the molecular structure of this and similar nitrile-containing compounds.

Introduction: The Significance of Structural Confirmation

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound (C₇H₁₃N), a chiral aliphatic nitrile, presents a seemingly simple structure, yet its isomeric purity and precise connectivity are critical for its intended applications, which can range from a synthetic intermediate to a fragment in novel therapeutic agents.[1] Its branched nature can influence physicochemical properties such as lipophilicity, a key parameter in drug design. Therefore, a robust and systematic approach to its structural elucidation is paramount.

This guide will walk through a multi-faceted spectroscopic analysis, demonstrating how data from various instruments are synergistically employed to build an irrefutable structural assignment for this compound.

Foundational Data and Workflow

Before delving into the spectral analysis, it is essential to establish the foundational information for the target molecule.

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem[1]
Molecular Weight 111.18 g/mol PubChem[1]
CAS Number 20654-42-6PubChem[1]
IUPAC Name This compoundPubChem[1]

The logical workflow for the structural elucidation of an unknown compound, including this compound, generally follows a set sequence designed to gather information from the general to the specific.

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Carbon Framework & Connectivity cluster_3 Final Structure Confirmation Molecular Formula\n(from MS & Elemental Analysis) Molecular Formula (from MS & Elemental Analysis) IR Spectroscopy IR Spectroscopy Molecular Formula\n(from MS & Elemental Analysis)->IR Spectroscopy Identifies Functional Groups 13C NMR 13C NMR IR Spectroscopy->13C NMR Guides NMR Interpretation 1H NMR 1H NMR 13C NMR->1H NMR Determines Carbon Environments Structure Proposal Structure Proposal 1H NMR->Structure Proposal Reveals Proton Connectivity

A logical workflow for spectroscopic structural elucidation.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum of this compound
m/zProposed FragmentComments
111[C₇H₁₃N]⁺Molecular Ion (M⁺)
96[M - CH₃]⁺Loss of a methyl group
82[M - C₂H₅]⁺Loss of an ethyl group
68[M - C₃H₇]⁺Loss of a propyl group
54[M - C₄H₉]⁺Loss of a butyl group (alpha-cleavage)
41[C₃H₅]⁺Allyl cation, a common fragment

Interpretation:

The mass spectrum is expected to show a molecular ion peak at an m/z of 111, confirming the molecular weight of this compound. A key fragmentation pathway for aliphatic nitriles is alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the nitrile group. For this compound, this would involve the loss of a butyl radical to give a fragment with m/z 54. The loss of a methyl group (m/z 96) is also a probable fragmentation.

MS_Fragmentation C7H13N+ (m/z 111) C7H13N+ (m/z 111) C6H10N+ (m/z 96) C6H10N+ (m/z 96) C7H13N+ (m/z 111)->C6H10N+ (m/z 96) - CH3 C3H4N+ (m/z 54) C3H4N+ (m/z 54) C7H13N+ (m/z 111)->C3H4N+ (m/z 54) - C4H9 (α-cleavage) CH3_radical •CH3 C4H9_radical •C4H9

Predicted major fragmentation pathways for this compound.

Infrared Spectroscopy: Identifying the Nitrile Functional Group

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This accounts for any atmospheric or instrumental absorptions.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, and the sample's spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted Infrared Spectrum of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2245Medium-Strong, SharpC≡N stretch
2960-2850StrongC-H (sp³) stretches
1465MediumC-H bend (methylene and methyl)
1380MediumC-H bend (methyl)

Interpretation:

The most diagnostic absorption in the IR spectrum of this compound is the sharp, medium-to-strong peak around 2245 cm⁻¹. This absorption is characteristic of the carbon-nitrogen triple bond (C≡N) stretch in aliphatic nitriles.[2] The presence of strong absorptions in the 2960-2850 cm⁻¹ region confirms the presence of sp³-hybridized C-H bonds, consistent with the alkyl nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Approximately 10-20 mg of this compound is accurately weighed into a clean, dry vial.

  • Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.

  • Transfer to NMR Tube: The solution is carefully transferred to a clean, 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to ensure a homogeneous magnetic field.

Predicted ¹³C NMR Spectrum of this compound
Chemical Shift (δ, ppm)Carbon Atom
~122C1 (C≡N)
~35C2 (CH)
~32C3 (CH₂)
~28C4 (CH₂)
~22C5 (CH₂)
~19C2-CH₃
~14C6 (CH₃)

Interpretation:

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The nitrile carbon (C1) is the most deshielded, appearing around 122 ppm. The other carbon signals appear in the aliphatic region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing nitrile group and the degree of substitution.

Predicted ¹H NMR Spectrum of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4Multiplet1HH2
~1.6Multiplet2HH3
~1.4Multiplet4HH4, H5
~1.3Doublet3HC2-CH₃
~0.9Triplet3HH6

Interpretation:

The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity.

  • The methine proton (H2) , being adjacent to the electron-withdrawing nitrile group, is the most deshielded of the aliphatic protons and is expected to appear as a multiplet around 2.4 ppm.

  • The methyl group attached to C2 is expected to be a doublet around 1.3 ppm due to coupling with the H2 proton.

  • The terminal methyl group (H6) should appear as a triplet around 0.9 ppm, coupled to the adjacent methylene group (H5).

  • The methylene groups (H3, H4, and H5) will appear as overlapping multiplets in the region of 1.4-1.6 ppm.

Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides initial structural clues through fragmentation. Infrared spectroscopy offers a rapid and definitive identification of the key nitrile functional group. Finally, ¹³C and ¹H NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete molecular structure. The predicted spectral data presented in this guide, based on established chemical principles, provide a robust framework for the analysis of this and similar aliphatic nitriles.

References

Introduction: The Strategic Importance of Branched Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylhexanenitrile: Properties, Analysis, and Applications

In the landscape of organic synthesis and medicinal chemistry, the functional and structural attributes of a molecule dictate its utility. This compound (C₇H₁₃N) emerges as a significant aliphatic nitrile, not for its complexity, but for the strategic advantages conferred by its simple branched structure. As a key intermediate, its value lies in the reactivity of the nitrile group combined with the physicochemical modifications introduced by the methyl branch, particularly the enhancement of lipid solubility—a critical parameter in the design of pharmacologically active agents.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the core physical and chemical properties, spectroscopic signatures, and strategic applications of this versatile building block.

Compound Identification and Core Properties

Accurate identification is the foundation of all scientific work. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 20654-42-6[2][3]
Molecular Formula C₇H₁₃N[2][4][5]
Molecular Weight 111.18 g/mol [2][5]
Synonyms 2-Methylcapronitrile, 2-Cyanohexane[2][3]
Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure: a six-carbon chain with a nitrile group on C1 and a methyl group on C2. The nitrile group's strong dipole moment influences its boiling point and solubility, while the alkyl chain imparts nonpolar character.[1]

Computed PropertyValueSource
XLogP3-AA 2.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 23.8 Ų[2]
Monoisotopic Mass 111.1048 g/mol [2]

Spectroscopic Analysis: A Self-Validating Workflow

Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

G cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS Objective: Determine Molecular Weight Input: this compound Sample Output: Mass Spectrum MS_Result Expected Result: Molecular Ion Peak (M+) at m/z = 111 MS->MS_Result Provides MW Conclusion Structural Confirmation of This compound MS_Result->Conclusion IR Objective: Identify Key Functional Groups Input: this compound Sample Output: IR Spectrum IR_Result Expected Result: Strong, sharp peak at ~2240 cm⁻¹ (C≡N stretch) IR->IR_Result Confirms Nitrile IR_Result->Conclusion NMR Objective: Elucidate Carbon-Hydrogen Framework Input: this compound Sample Output: ¹H and ¹³C NMR Spectra NMR_Result Expected Result: Unique signals confirming the specific arrangement of protons and carbons NMR->NMR_Result Defines Structure NMR_Result->Conclusion

Caption: Workflow for Spectroscopic Identification.

Protocol 1: Mass Spectrometry (MS)
  • Ionization: Subject the sample to electron impact (EI) ionization.

  • Analysis: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight.

  • Expected Outcome: A prominent peak at m/z = 111 . The base peak may appear at m/z = 82, corresponding to the loss of an ethyl group (M-29), a common fragmentation pattern for alkyl chains.[6]

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two salt (NaCl or KBr) plates.

  • Analysis: Scan the sample across the infrared range (typically 4000-500 cm⁻¹).

  • Expected Outcome: The defining characteristic is a strong, sharp absorption band in the range of 2260-2240 cm⁻¹ , which is indicative of the C≡N stretching vibration.[7] Additional peaks in the 2960-2850 cm⁻¹ region will confirm the presence of C-H bonds in the alkyl structure.[8] The region below 1500 cm⁻¹, known as the fingerprint region, will provide a unique pattern for the compound.[7]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) standard.

  • ¹H NMR Analysis: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their splitting patterns (neighboring protons).

    • Prediction: Expect complex multiplets for the methylene (-CH₂) and methine (-CH) protons. A doublet for the C2-methyl group and a triplet for the terminal methyl group will be key identifiers.

  • ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows the number of unique carbon environments.

    • Prediction: A signal in the 118-125 ppm range is characteristic of a nitrile carbon. The remaining six signals in the upfield region (~10-40 ppm) will correspond to the carbons of the 2-methylhexyl group.

Chemical Properties and Synthetic Utility

The reactivity of this compound is centered on the electrophilic carbon of the nitrile group. This functional group is a versatile precursor for several other key functionalities, making it a valuable synthetic intermediate.[1]

G Nitrile This compound (R-C≡N) Acid 2-Methylhexanoic Acid (R-COOH) Nitrile->Acid Acid/Base Hydrolysis (H₂O, H⁺/OH⁻) Amine 2-Methylhexylamine (R-CH₂NH₂) Nitrile->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Key Reactions of the Nitrile Group.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-methylhexanoic acid). This is a fundamental transformation for creating branched-chain fatty acid analogues.

  • Reduction: The nitrile group is readily reduced to a primary amine (2-methylhexylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This pathway is crucial for synthesizing bioactive amine compounds.[1]

The branched nature of the molecule provides steric hindrance that can influence reaction rates compared to linear nitriles. More importantly, it enhances lipophilicity, a property that can improve a drug candidate's ability to cross biological membranes.[1]

Applications in Research and Drug Development

This compound serves as a vital building block in several areas:

  • Pharmaceutical Intermediates: It is a precursor for synthesizing more complex molecules where a branched alkyl chain is desired for optimizing pharmacokinetic properties like absorption and distribution.[1][9] The introduction of a methyl group can modulate a drug's interaction with its target receptor or enzyme.

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this nitrile are used in the development of new pesticides and herbicides.[9]

  • Fragrance Industry: Aliphatic nitriles are often used in the creation of fragrances and flavors.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous compounds like 2,2-dimethylhexanenitrile and hexanenitrile suggest the following precautions are necessary.[10][11]

  • Hazards: Likely to be a flammable liquid and vapor.[10] Harmful if swallowed, inhaled, or in contact with skin.[10][11] May cause serious skin and eye irritation.

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][12]

    • Keep away from heat, sparks, and open flames.[10] Ground equipment to prevent static discharge.

    • Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[11][12]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the interplay between its reactive nitrile functionality and its branched alkyl structure. Its utility in synthesizing amines and carboxylic acids, coupled with the lipophilicity-enhancing properties of its branched chain, makes it a significant tool for researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for its correct identification and use in complex synthetic pathways.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanenitrile, a branched aliphatic nitrile, is a versatile chemical intermediate with significant potential in organic synthesis. Its unique structural features, including the nitrile functional group and the chiral center at the second carbon, make it a valuable building block for the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the core chemical reactions of this compound, offering in-depth mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

I. Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable haloalkane with a cyanide salt. This SN2 reaction is a reliable method for introducing the nitrile functionality and extending the carbon chain.

Mechanism: SN2 Nucleophilic Substitution

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of 2-bromohexane, displacing the bromide leaving group in a single, concerted step. The stereochemistry at the chiral center is inverted during this process.

Figure 1: SN2 synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromohexane

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
2-Bromohexane165.0716.5 g0.1
Sodium Cyanide (NaCN)49.015.88 g0.12
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

  • Addition of Alkyl Halide: Slowly add 2-bromohexane to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

II. Hydrolysis to 2-Methylhexanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-methylhexanoic acid, a valuable carboxylic acid derivative.

Mechanism: Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

Figure 2: Acid-catalyzed hydrolysis of a nitrile.

Experimental Protocol: Acidic Hydrolysis

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
This compound111.1911.1 g0.1
Sulfuric Acid (conc.)98.0810 mL-
Water18.0250 mL-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine this compound, water, and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Extraction of Acid: Extract the carboxylic acid from the ether solution with saturated sodium bicarbonate solution (3 x 30 mL).

  • Acidification: Cool the aqueous bicarbonate extracts in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. The 2-methylhexanoic acid will precipitate or form an oily layer.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylhexanoic acid.

III. Reduction to 2-Methylhexylamine

The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is crucial for synthesizing chiral amines from nitriles.

Mechanism: Reduction with LiAlH₄

The reduction proceeds through two successive nucleophilic additions of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. The first addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. Aqueous workup protonates the dianion to yield the primary amine.

Reduction_Mechanism cluster_step1 First Hydride Addition cluster_step2 Second Hydride Addition cluster_step3 Protonation Nitrile R-C≡N Imine_Anion [R-CH=N⁻]Li⁺ Nitrile->Imine_Anion + H⁻ LiAlH4 LiAlH₄ Dianion [R-CH₂-N²⁻]2Li⁺ Imine_Anion->Dianion + H⁻ Amine R-CH₂-NH₂ Dianion->Amine + 2H⁺ H2O H₂O (workup)

Figure 3: Reduction of a nitrile with LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
This compound111.1911.1 g0.1
Lithium Aluminum Hydride (LiAlH₄)37.954.2 g0.11
Anhydrous Diethyl Ether74.12200 mL-
Water18.02As needed-
15% Sodium Hydroxide Solution-As needed-
Anhydrous Sodium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, add a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the suspension in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (4.2 mL), 15% sodium hydroxide solution (4.2 mL), and then water again (12.6 mL) dropwise.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake with diethyl ether.

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylhexylamine.

IV. Reaction with Grignard Reagents to Form Ketones

This compound can react with Grignard reagents to form ketones after acidic workup. This reaction is a valuable tool for the synthesis of ketones with a new carbon-carbon bond adjacent to the carbonyl group.

Mechanism: Grignard Reaction

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion which is stabilized as a magnesium salt. This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and then hydrolyzes the imine to the corresponding ketone.[1]

Figure 4: Reaction of a nitrile with a Grignard reagent.

Experimental Protocol: Reaction with Methylmagnesium Bromide

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
This compound111.1911.1 g0.1
Methylmagnesium Bromide (3.0 M in ether)-40 mL0.12
Anhydrous Diethyl Ether74.12100 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place the solution of this compound in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the flask in an ice bath. Add the methylmagnesium bromide solution dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the magnesium salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ketone (3-methyl-2-heptanone) by vacuum distillation.

V. Reactions at the α-Carbon: Alkylation

The α-proton of this compound is acidic due to the electron-withdrawing effect of the nitrile group and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, allowing for the formation of new carbon-carbon bonds at the α-position.

Mechanism: α-Alkylation

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a nitrile-stabilized carbanion (a nitrile enolate). This nucleophilic carbanion then attacks an alkyl halide in an SN2 reaction to form the α-alkylated product.

Figure 5: α-Alkylation of a nitrile.

Experimental Protocol: α-Methylation

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
This compound111.1911.1 g0.1
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)-55 mL0.11
Methyl Iodide (CH₃I)141.9415.6 g0.11
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated Ammonium Chloride Solution-As needed-
Diethyl Ether74.12As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Formation of Carbanion: Slowly add the LDA solution to the cold THF. Then, add a solution of this compound in THF dropwise. Stir the mixture at -78°C for 1 hour.

  • Alkylation: Add methyl iodide dropwise to the reaction mixture at -78°C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 2,2-dimethylhexanenitrile by vacuum distillation.

Conclusion

This compound is a versatile substrate that undergoes a range of important chemical transformations. The key reactions of hydrolysis, reduction, Grignard addition, and α-alkylation provide access to a diverse array of valuable compounds, including carboxylic acids, primary amines, ketones, and more complex substituted nitriles. The protocols and mechanistic discussions provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic strategies, paving the way for the development of novel molecules with potential applications in various scientific fields.

References

An In-Depth Technical Guide to the Hydrolysis of 2-Methylhexanenitrile to 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the hydrolysis of 2-methylhexanenitrile to 2-methylhexanoic acid. This transformation is a fundamental reaction in organic synthesis, offering a robust method for converting an alkyl nitrile into its corresponding carboxylic acid, a common structural motif in pharmaceuticals and other fine chemicals. This document will delve into the underlying reaction mechanisms, provide detailed experimental protocols for both acidic and basic conditions, and address critical safety and purification considerations.

Introduction and Strategic Overview

The conversion of a nitrile to a carboxylic acid is a classic synthetic strategy that adds a single carbon atom to an alkyl chain, typically originating from an alkyl halide via nucleophilic substitution with a cyanide salt. The subsequent hydrolysis of the nitrile group is a key step to unmask the carboxylic acid functionality. 2-Methylhexanoic acid, a branched-chain fatty acid, serves as a valuable building block in various synthetic applications.[1]

The choice between acidic and basic hydrolysis conditions is a critical experimental parameter, often dictated by the overall functionality and stability of the starting material and the desired final product form.[2] This guide will explore both pathways, providing the necessary insights for informed methodological selection.

Reaction Mechanisms: A Tale of Two Pathways

The hydrolysis of nitriles can be effectively catalyzed by either acid or base.[3] While both routes ultimately yield the carboxylic acid, the mechanistic steps and intermediates differ significantly.[2] An amide is a key intermediate in both pathways.[4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom of the cyano group.[5] This activation allows for the nucleophilic attack of a weak nucleophile like water.[6] A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate.[5] This amide is subsequently hydrolyzed under the acidic conditions to furnish the carboxylic acid and an ammonium salt.[4]

Acid-Catalyzed Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile H+ Intermediate_1 Nucleophilic Attack by Water Protonated Nitrile->Intermediate_1 H2O Imidic Acid Imidic Acid Intermediate_1->Imidic Acid -H+ Protonated Amide Protonated Amide Imidic Acid->Protonated Amide Tautomerization (via H+) 2-Methylhexanamide 2-Methylhexanamide Protonated Amide->2-Methylhexanamide -H+ Protonated_Amide_2 Protonated 2-Methylhexanamide 2-Methylhexanamide->Protonated_Amide_2 H+ Tetrahedral_Intermediate Tetrahedral_Intermediate Protonated_Amide_2->Tetrahedral_Intermediate H2O Protonated_Acid Protonated 2-Methylhexanoic Acid Tetrahedral_Intermediate->Protonated_Acid -NH4+ 2-Methylhexanoic_Acid 2-Methylhexanoic Acid Protonated_Acid->2-Methylhexanoic_Acid -H+

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile.[7] This addition is followed by protonation from water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[3] The amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate which then expels an amide anion. A final acid-base reaction between the carboxylic acid and the amide anion gives a carboxylate salt and ammonia.[8] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[8]

Base-Catalyzed Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate cluster_2 Part 3: Acidic Workup This compound This compound Intermediate_1 Nucleophilic Attack by Hydroxide This compound->Intermediate_1 OH- Imidic Acid Imidic Acid Intermediate_1->Imidic Acid H2O 2-Methylhexanamide 2-Methylhexanamide Imidic Acid->2-Methylhexanamide Tautomerization Tetrahedral_Intermediate Tetrahedral_Intermediate 2-Methylhexanamide->Tetrahedral_Intermediate OH- Carboxylate_Anion 2-Methylhexanoate Tetrahedral_Intermediate->Carboxylate_Anion -NH2- Ammonia Ammonia Tetrahedral_Intermediate->Ammonia (forms) 2-Methylhexanoic_Acid 2-Methylhexanoic Acid Carboxylate_Anion->2-Methylhexanoic_Acid H+ (workup)

Figure 2: Mechanism of Base-Catalyzed Hydrolysis of this compound.

Experimental Protocols

The following protocols are representative procedures for the hydrolysis of this compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves, should be worn at all times.[9] All operations involving concentrated acids or bases should be conducted in a certified chemical fume hood.[10]

Protocol 1: Acid-Catalyzed Hydrolysis

This procedure utilizes a strong acid to drive the reaction to completion.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water (approximately 5-10 volumes relative to the nitrile).

  • Reflux: Heat the mixture to reflux (typically 100-110 °C) using a heating mantle. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reflux is typically maintained for 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice in a beaker.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylhexanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base and requires a final acidification step.[8]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or methanol (10 volumes). Add an aqueous solution of sodium hydroxide (2-3 eq in 2-4 volumes of water).

  • Reflux: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction for the evolution of ammonia gas (can be tested with moist litmus paper) and by TLC or GC. Reflux is generally maintained for 4-12 hours.

  • Work-up (Initial): After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol. Dilute the residue with water.

  • Extraction (to remove impurities): Wash the aqueous solution with diethyl ether or dichloromethane to remove any unreacted nitrile or neutral byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. The 2-methylhexanoic acid will precipitate or form an oily layer.

  • Extraction (of product): Extract the acidified aqueous layer with diethyl ether or dichloromethane (3 x 5 volumes).

  • Washing, Drying, and Concentration: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to afford the crude 2-methylhexanoic acid.

Data Presentation and Product Characterization

The following table summarizes key parameters for the two hydrolysis methods.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Concentrated H₂SO₄ or HClNaOH or KOH
Solvent WaterEthanol/Water or Methanol/Water
Temperature Reflux (100-110 °C)Reflux (80-100 °C)
Reaction Time 4-8 hours4-12 hours
Work-up Extraction, Bicarbonate washAcidification, Extraction
Byproducts Ammonium saltAmmonia gas, Carboxylate salt

Characterization of 2-Methylhexanoic Acid: The identity and purity of the synthesized 2-methylhexanoic acid should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 209-210 °C
Density 0.918 g/mL at 25 °C

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, should be acquired and compared with literature values to confirm the structure.

Purification of 2-Methylhexanoic Acid

For many applications, the crude product obtained after work-up may require further purification.

  • Distillation: Vacuum distillation is the most common method for purifying liquid carboxylic acids like 2-methylhexanoic acid. This technique separates the product from non-volatile impurities and any remaining starting material.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization from a suitable solvent is an effective purification method.

  • Chromatography: For small-scale purifications or for removing closely related impurities, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is typically effective.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.

  • Precautions: Handle in a fume hood. Wear appropriate PPE.

Concentrated Acids (H₂SO₄, HCl):

  • Hazards: Severely corrosive to skin, eyes, and respiratory tract. Strong dehydrating agent (H₂SO₄).

  • Precautions: Always add acid to water, never the other way around, to manage the exothermic dilution.[9] Use a bottle carrier for transport.[9]

Strong Bases (NaOH, KOH):

  • Hazards: Corrosive, causing severe burns to skin and eyes.

  • Precautions: Handle with care to avoid generating dust. Solutions are highly caustic.

General Laboratory Safety:

  • Ensure emergency eyewash and safety shower are accessible.

  • Have appropriate spill kits available for acids and bases.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The hydrolysis of this compound to 2-methylhexanoic acid is a reliable and versatile transformation in organic synthesis. The choice between acid- and base-catalyzed methods will depend on the specific requirements of the synthetic route, including substrate compatibility and desired scale. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently perform this valuable chemical conversion.

References

Discovery and history of 2-Methylhexanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched aliphatic nitrile, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis has evolved from classical nucleophilic substitution reactions to more sophisticated and efficient catalytic methodologies. This guide provides a comprehensive overview of the discovery and the historical evolution of the synthesis of this compound. It delves into the core synthetic strategies, offering detailed protocols and mechanistic insights to provide a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Branched Nitriles

Nitriles, organic compounds containing a carbon-nitrogen triple bond (-C≡N), are pivotal intermediates in organic synthesis due to their versatile reactivity. The nitrile group can be readily transformed into a variety of functional groups, including amines, carboxylic acids, amides, and ketones. Branched nitriles, such as this compound, introduce a chiral center or a point of steric hindrance, which is often a crucial design element in the synthesis of complex bioactive molecules.[1] The methyl group at the α-position influences the molecule's physical and chemical properties, including its reactivity and biological activity.

The Elusive Discovery: A Historical Perspective

The precise first synthesis of this compound is not well-documented in a singular, seminal publication. Its discovery is likely intertwined with the broader development of synthetic methods for aliphatic nitriles in the late 19th and early 20th centuries. During this era, chemists like Hermann Kolbe and Edmund A. Letts were pioneering general methods for nitrile synthesis. While their work focused on simpler, often aromatic, nitriles, the principles they established laid the groundwork for the synthesis of more complex structures like this compound.

It is plausible that this compound was first synthesized as an unnamed compound during systematic studies of these early nitrile synthesis methods applied to branched alkyl halides. The work of P. A. Levene and his contemporaries in the early 20th century on optically active compounds also likely involved the synthesis of various chiral building blocks, including branched nitriles, although a specific mention of this compound in this context has not been found in readily available literature.[2][3]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, methods to more refined and efficient catalytic processes. This progression reflects the broader advancements in the field of organic synthesis.

Classical Approaches: The Foundation

The earliest methods for synthesizing nitriles, and by extension this compound, relied on fundamental organic reactions.

One of the most straightforward and historically significant methods for the synthesis of nitriles is the Kolbe nitrile synthesis. This reaction involves the treatment of an alkyl halide with an alkali metal cyanide. For this compound, this would involve the reaction of 2-bromohexane or 2-chlorohexane with a cyanide salt.

Causality Behind Experimental Choices:

  • Substrate: A secondary alkyl halide like 2-bromohexane is chosen as the electrophile. The reactivity follows the order R-I > R-Br > R-Cl.

  • Nucleophile: Sodium or potassium cyanide is a readily available and potent source of the cyanide nucleophile.

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to dissolve the ionic cyanide salt and to accelerate the SN2 reaction by solvating the cation but not the anion.[4][5][6][7]

  • Reaction Conditions: The reaction is typically heated to overcome the activation energy of the substitution reaction.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) to dry dimethyl sulfoxide (DMSO).

  • Heat the mixture to 50-60 °C with stirring to dissolve the sodium cyanide.

  • Slowly add 2-bromohexane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Data Presentation: Comparison of Leaving Groups in Nucleophilic Substitution

Leaving GroupRelative Rate of SN2 Reaction
I⁻~30,000
Br⁻~10,000
Cl⁻~200
F⁻1

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

Another classical route to nitriles is the dehydration of primary amides. For this compound, this would involve the dehydration of 2-methylhexanamide.[8]

Causality Behind Experimental Choices:

  • Starting Material: 2-Methylhexanamide can be prepared from 2-methylhexanoic acid.

  • Dehydrating Agent: Strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are required to remove the elements of water from the amide.

  • Reaction Conditions: The reaction typically requires heating to drive the dehydration process.

Experimental Protocol: Synthesis of this compound via Dehydration of 2-Methylhexanamide

  • In a round-bottom flask, place 2-methylhexanamide (1.0 equivalent) and phosphorus pentoxide (0.5 equivalents).

  • Mix the solids thoroughly.

  • Heat the mixture gently under reduced pressure.

  • The product, this compound, will distill directly from the reaction mixture. Collect the distillate in a cooled receiving flask.

  • The collected nitrile can be further purified by redistillation.

Modern Catalytic Methods: The Advent of Hydrocyanation

A significant advancement in nitrile synthesis has been the development of catalytic hydrocyanation of alkenes. This atom-economical process involves the addition of hydrogen cyanide (HCN) across a double bond.[9] The hydrocyanation of hexene isomers can lead to the formation of this compound.[10][11]

Causality Behind Experimental Choices:

  • Substrate: Hexene isomers (e.g., 1-hexene, 2-hexene) are the starting alkenes. The regioselectivity of the addition is a key consideration.

  • Catalyst: Nickel(0) complexes with phosphite ligands are commonly used catalysts for the hydrocyanation of unactivated alkenes.[9]

  • Lewis Acid Promoter: The addition of a Lewis acid, such as aluminum trichloride (AlCl₃) or triphenylboron (B(C₆H₅)₃), can significantly increase the reaction rate and influence the regioselectivity.[9][10]

  • HCN Source: Hydrogen cyanide is a highly toxic gas and is typically handled with extreme caution in industrial settings. In a laboratory setting, safer alternatives like acetone cyanohydrin or trimethylsilyl cyanide can be used.[12]

Experimental Protocol: Synthesis of this compound via Hydrocyanation of 2-Hexene

Caution: Hydrogen cyanide is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • To a solution of a nickel(0) phosphite catalyst in a suitable solvent (e.g., toluene) in a pressure reactor, add a Lewis acid promoter.

  • Cool the reactor and add 2-hexene.

  • Carefully introduce a measured amount of liquid hydrogen cyanide.

  • Seal the reactor and heat to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reactor, and carefully vent any excess HCN into a scrubbing solution (e.g., sodium hypochlorite).

  • The reaction mixture is then worked up to isolate the this compound, typically by distillation.

Data Presentation: Regioselectivity in the Hydrocyanation of Hexene Isomers

AlkeneMajor ProductMinor Product
1-HexeneHeptanenitrileThis compound
2-HexeneThis compoundHeptanenitrile

Note: The ratio of products is highly dependent on the catalyst system and reaction conditions.[10]

Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest for the preparation of chiral pharmaceuticals. This can be achieved through several strategies:

  • From a Chiral Pool: Starting from a readily available chiral starting material, such as a chiral alcohol or amine, that can be converted to the nitrile.

  • Asymmetric Catalysis: Utilizing a chiral catalyst to induce enantioselectivity in the nitrile-forming reaction, such as in asymmetric hydrocyanation.[13][14][15]

  • Resolution: Separating a racemic mixture of this compound, for example, by enzymatic hydrolysis or by forming diastereomeric derivatives.

Visualization of Synthetic Pathways

Diagram 1: Classical Synthesis Routes to this compound

G cluster_0 Nucleophilic Substitution cluster_1 Dehydration of Amide 2-Bromohexane 2-Bromohexane 2-Methylhexanenitrile_1 This compound 2-Bromohexane->2-Methylhexanenitrile_1  NaCN, DMSO NaCN NaCN 2-Methylhexanamide 2-Methylhexanamide 2-Methylhexanenitrile_2 This compound 2-Methylhexanamide->2-Methylhexanenitrile_2  P₄O₁₀, Heat P4O10 P₄O₁₀ G 2-Hexene 2-Hexene Intermediate Alkene-Catalyst Complex 2-Hexene->Intermediate HCN HCN HCN->Intermediate Catalyst Ni(0) Catalyst + Lewis Acid Catalyst->Intermediate Product This compound Intermediate->Product

References

A Comprehensive Safety and Handling Guide for 2-Methylhexanenitrile in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the safety protocols and handling procedures for 2-Methylhexanenitrile (CAS No. 20654-42-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-based understanding of the necessary precautions. By synthesizing data from established safety data sheets of analogous compounds and authoritative chemical safety resources, this whitepaper aims to create a self-validating system of laboratory safety, ensuring both personal protection and experimental integrity.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the chemical and physical properties of the substances being handled. This compound is an organic nitrile whose properties dictate its specific storage and handling requirements.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound
Synonyms 2-cyanohexane, 2-Methylcapronitrile, Hexanenitrile, 2-methyl-
CAS Number 20654-42-6
Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Canonical SMILES CCCCC(C)C#N

| InChIKey | PZYFAYMXLISRGL-UHFFFAOYSA-N | |

Table 2: Physicochemical Data

Property Value Rationale for Safe Handling
Appearance Data not specified; assumed to be a liquid. Liquid form necessitates robust splash protection and secondary containment to manage spills.
Boiling Point Data not specified. The volatility, and therefore inhalation risk, is unknown. A conservative approach assuming moderate volatility is prudent.
Flammability Assumed to be a flammable liquid based on similar nitriles. Requires storage away from all ignition sources and the use of spark-proof equipment.

| Solubility | Data not specified. | Solubility characteristics are critical for choosing appropriate spill cleanup and fire extinguishing agents. |

Hazard Identification and Toxicological Profile

Disclaimer: A specific, peer-reviewed Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following hazard assessment is constructed from the documented hazards of structurally similar aliphatic nitriles, such as 2,2-Dimethylhexanenitrile and Hexanenitrile. This approach provides a conservative and scientifically grounded basis for risk assessment.

Based on analogous compounds, this compound is presumed to be a hazardous substance with multiple routes of potential exposure.

Presumed GHS Hazard Classifications:

  • Flammable liquids (Category 3) , H226: Flammable liquid and vapour.

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Eye Irritation (Category 2) , H319: Causes serious eye irritation.

Mechanistic Insight: The toxicity of nitriles is a significant concern for researchers. While not all nitriles are acutely toxic, their metabolism can, in some cases, release cyanide ions, which interfere with cellular respiration. Therefore, exposure must be minimized not only to prevent immediate irritation but also to avoid the potential for systemic toxicity. All handling should be performed with the assumption that the compound is harmful via ingestion, inhalation, and skin contact.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A robust safety posture relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. In a research context, this translates to a primary reliance on engineering controls, supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The First Line of Defense The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the researcher by drawing vapors and potential aerosols away from the breathing zone, preventing inhalation exposure. All dispensing, transferring, and reaction work with this compound must occur within the sash of an operating fume hood.

Personal Protective Equipment (PPE): The Essential Barrier PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards presented.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields offer insufficient protection against splashes, which are a primary risk when working with liquids.

  • Skin Protection:

    • Gloves: Nitrile gloves are the recommended choice for handling this compound. Nitrile is a synthetic rubber that provides superior resistance to a wide range of chemicals, including solvents, oils, and caustics, when compared to latex or vinyl. It is crucial to double-check chemical compatibility charts for the specific nitrile gloves in use and to practice proper doffing techniques to avoid contaminating the skin.

    • Laboratory Coat: A flame-retardant lab coat should be worn and kept fully fastened. This protects against splashes on the skin and underlying clothing.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, it may be necessary during large

Methodological & Application

Nickel-catalyzed hydrocyanation for 2-Methylhexanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Nickel-Catalyzed Hydrocyanation for the Regioselective Synthesis of 2-Methylhexanenitrile

Abstract

The introduction of a nitrile moiety into organic molecules is a cornerstone of chemical synthesis, providing a versatile functional group that serves as a precursor to amines, amides, and carboxylic acids. Nickel-catalyzed hydrocyanation of alkenes represents one of the most atom-economical methods for achieving this transformation.[1][2] This document provides an in-depth guide to the synthesis of this compound, a branched nitrile, via the nickel-catalyzed hydrocyanation of 1-hexene. We will explore the fundamental reaction mechanism, the critical role of ligand selection in controlling regioselectivity, and a detailed, field-proven laboratory protocol. This guide emphasizes safer, modern approaches that avoid the direct handling of highly toxic hydrogen cyanide (HCN) gas by employing more manageable cyanide surrogates.[1][3][4]

Mechanistic Overview: The Nickel Catalytic Cycle

The hydrocyanation of unactivated alkenes is catalyzed by low-valent nickel complexes, typically featuring phosphite or phosphine ligands.[5][6] The generally accepted mechanism proceeds through a sequence of fundamental organometallic steps. The catalytic cycle is initiated by the oxidative addition of a cyanide source to a Ni(0) complex.

The key steps are as follows:

  • Oxidative Addition: The cycle begins with the oxidative addition of HCN (or a species derived from a surrogate) to the electron-rich Ni(0) center, forming a hydrido-nickel(II)-cyanide intermediate.[5][7]

  • Alkene Coordination: The substrate, in this case, 1-hexene, coordinates to the nickel center.

  • Migratory Insertion: The coordinated alkene then undergoes migratory insertion into the nickel-hydride (Ni-H) bond. This step is crucial as it determines the regioselectivity of the final product. Insertion can occur in two ways:

    • Markovnikov Addition: The hydride adds to the more substituted carbon of the double bond, leading to a secondary alkyl-nickel intermediate, which ultimately yields the branched nitrile (this compound).

    • Anti-Markovnikov Addition: The hydride adds to the less substituted carbon, forming a primary alkyl-nickel intermediate, which results in the linear nitrile (heptanenitrile).

  • Reductive Elimination: The final step is the reductive elimination of the alkyl nitrile product from the alkyl-nickel(II)-cyanide complex. This step regenerates the active Ni(0) catalyst and is often the rate-limiting step of the cycle.[5]

The presence of a Lewis acid co-catalyst can significantly accelerate the rate of reductive elimination, thereby increasing the overall reaction rate.[5][8]

Hydrocyanation_Catalytic_Cycle cluster_main Nickel-Catalyzed Hydrocyanation of 1-Hexene cluster_inputs Inputs cluster_outputs Outputs Ni0 LₙNi(0) NiHCN LₙNi(H)(CN) Ni0->NiHCN Oxidative Addition of HCN AlkeneComplex LₙNi(H)(CN)(1-hexene) NiHCN->AlkeneComplex Alkene Coordination Branched Branched Alkyl-Ni(II) (Precursor to this compound) AlkeneComplex->Branched Migratory Insertion (Markovnikov) Linear Linear Alkyl-Ni(II) (Precursor to Heptanenitrile) AlkeneComplex->Linear Migratory Insertion (anti-Markovnikov) Branched->Ni0 Reductive Elimination Branched_Product This compound Branched->Branched_Product Linear->Ni0 Reductive Elimination Linear_Product Heptanenitrile Linear->Linear_Product HCN_source HCN Source HCN_source->Ni0 Hexene 1-Hexene Hexene->NiHCN

Caption: Catalytic cycle for the Ni-catalyzed hydrocyanation of 1-hexene.

Key Considerations for Regioselectivity

The synthesis of this compound requires controlling the migratory insertion step to favor the branched, Markovnikov-type product over the linear alternative. This control is almost entirely dictated by the electronic and steric properties of the ligands coordinated to the nickel center.

  • Ligand Choice: The performance of organometometallic catalysts is heavily influenced by the ligand environment.[6] For the hydrocyanation of alkenes, phosphorus-based ligands are predominant.

    • Monodentate Phosphites: Often used in industrial processes, such as the DuPont adiponitrile process, these ligands typically favor the formation of linear nitriles from terminal alkenes.[6]

    • Chelating Diphosphines/Diphosphites: Ligands with specific bite angles and electronic properties can steer the reaction towards the branched product. The choice of ligand is the most critical parameter for achieving high regioselectivity.[9][10] For example, aryl alkenes are often converted to branched nitriles, while aliphatic alkenes tend to yield linear products; however, this can be modulated by the catalyst system.[4]

  • Cyanide Source: While historically reliant on the direct use of highly toxic and volatile HCN, modern laboratory protocols employ safer, solid, or liquid surrogates.[1][5]

    • Zinc Cyanide (Zn(CN)₂): An inexpensive and air-stable salt that can be used as a cyanide source, avoiding the need to handle HCN directly.[4]

    • Acetone Cyanohydrin: A liquid that liberates HCN upon heating, allowing for in situ generation.

    • Malononitrile Derivatives: These have emerged as effective HCN donors in transfer hydrocyanation reactions, often proceeding without the need for a Lewis acid co-catalyst.[11][12]

Application Protocol: Synthesis of this compound

This protocol describes a representative procedure for the nickel-catalyzed hydrocyanation of 1-hexene using an air-stable nickel(II) precatalyst and zinc cyanide as the cyanide source. The conditions are optimized to favor the formation of the branched product.

CRITICAL SAFETY PRECAUTIONS

Working with cyanide compounds, even in salt form, is extremely hazardous. Death can occur within minutes of exposure. [13]

  • Engineering Controls: All manipulations involving cyanide salts MUST be performed in a properly functioning chemical fume hood with the sash positioned as low as possible.[14][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and double-glove with nitrile or neoprene gloves at all times.[15][16]

  • Buddy System: NEVER work alone when handling cyanides. A second person must be present and aware of the experimental procedures and emergency protocols.[15]

  • Waste Disposal: All cyanide-containing waste is acutely hazardous. Quench residual cyanide in waste streams with bleach (sodium hypochlorite) under basic conditions in a fume hood before disposal in a designated hazardous waste container. NEVER mix cyanide waste with acids, as this will generate lethal HCN gas.[13][17]

  • Emergency Preparedness: Ensure a cyanide antidote kit is immediately accessible and that all personnel are trained in its use. Know the location of safety showers and eyewash stations.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Nickel(II) Chloride (NiCl₂)Anhydrous, 98%Standard VendorAir-stable precatalyst
1,3-Bis(diphenylphosphino)propane (dppp)98%Standard VendorLigand
Zinc Cyanide (Zn(CN)₂)98%Standard VendorEXTREMELY TOXIC Cyanide source
Zinc powder (Zn)<10 micron, 98%Standard VendorReductant for Ni(II) precatalyst
1-Hexene99%Standard VendorSubstrate
TolueneAnhydrousStandard VendorReaction Solvent
Schlenk flask / oven-dried glassware------For maintaining inert atmosphere
Magnetic stirrer, heating mantle---------
Syringes and needles------For transfer of liquids under argon
Argon gas supplyHigh purity---For inert atmosphere
Step-by-Step Experimental Procedure

Note: This entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Catalyst Preparation (In-situ generation of Ni(0))

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂ (e.g., 6.5 mg, 0.05 mmol, 1 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (22.7 mg, 0.055 mmol, 1.1 mol%), zinc powder (6.5 mg, 0.1 mmol, 2 mol%), and zinc cyanide (352 mg, 3.0 mmol, 0.6 eq).

    • Rationale: An air-stable Ni(II) salt is used as a precatalyst. It is reduced in situ by zinc powder to the active Ni(0) species. The ligand is added to form the active catalyst complex.

  • Reaction Assembly

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add 10 mL of anhydrous toluene via syringe.

    • Stir the resulting suspension at room temperature for 15 minutes.

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Ni(0) catalyst.

  • Substrate Addition and Reaction

    • Add 1-hexene (0.63 mL, 5.0 mmol, 1.0 eq) to the flask via syringe.

    • Heat the reaction mixture to 100 °C using an oil bath and stir vigorously.

    • Rationale: Elevated temperatures are often required to achieve a reasonable reaction rate, especially when using solid cyanide sources.[18]

  • Reaction Monitoring

    • Monitor the progress of the reaction by taking small aliquots (under argon) at regular intervals (e.g., every 4 hours) and analyzing by GC-MS.

    • The reaction is complete when the consumption of 1-hexene has ceased (typically 12-24 hours).

  • Work-up and Isolation

    • Cool the reaction mixture to room temperature.

    • CAUTION: The mixture still contains unreacted cyanide. Perform the following steps in the fume hood.

    • Carefully filter the mixture through a short plug of Celite to remove the zinc salts and catalyst residues. Wash the plug with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Expected Results & Characterization
ParameterExpected Outcome
Yield 60-80% (isolated)
Regioselectivity >5:1 in favor of branched (this compound)
Appearance Colorless liquid
¹H NMR Characteristic multiplets for the alkyl chain
¹³C NMR Signal for the nitrile carbon (~120-125 ppm)
IR Spectroscopy Strong, sharp C≡N stretch at ~2240 cm⁻¹
Mass Spec (GC-MS) Molecular ion peak corresponding to C₇H₁₃N (m/z = 111.10)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation by air/moisture).2. Insufficient temperature.3. Poor quality reagents.1. Improve inert atmosphere technique; use freshly dried solvent.2. Confirm reaction temperature.3. Use high-purity, anhydrous reagents.
Poor Regioselectivity 1. Incorrect ligand choice.2. Reaction temperature too high/low.1. Screen different phosphine or phosphite ligands.2. Optimize the reaction temperature.
Catalyst Deactivation Formation of inactive Ni(CN)₂ species.[5]1. Consider slow addition of the cyanide source if possible.2. Ensure efficient stirring to prevent local high concentrations.
Isomerization of Alkene The Ni-H species can catalyze alkene isomerization before hydrocyanation occurs.[8]This is a common side reaction. Optimizing the reaction rate (e.g., via temperature or Lewis acid) can sometimes outcompete isomerization.

Conclusion

The nickel-catalyzed hydrocyanation of 1-hexene is an effective method for synthesizing this compound. The key to success lies in the careful selection of the ligand to control regioselectivity and the rigorous implementation of safety protocols due to the acute toxicity of the cyanide reagents. By utilizing modern, HCN-free protocols with air-stable precatalysts, this powerful transformation can be conducted more safely and efficiently in a laboratory setting, providing valuable building blocks for research and development.

References

Application Notes and Protocols for the Synthesis of 2-Methylhexanenitrile via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanenitrile is a valuable chemical intermediate whose synthesis is of interest in various fields, including the development of pharmaceuticals and specialty chemicals. This document provides a detailed guide to its preparation via two distinct and robust nucleophilic substitution pathways. The first route details the direct S_N_2 cyanation of a secondary alkyl halide, an atom-economical but mechanistically nuanced approach. The second route describes a systematic construction of the molecule using an alkylation of a cyanoacetate ester followed by decarboxylation, offering superior regiochemical control. This guide emphasizes the theoretical underpinnings of each method, provides detailed, step-by-step laboratory protocols, and offers a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Theoretical Foundations: Controlling Nucleophilic Substitution for Nitrile Synthesis

The synthesis of alkyl nitriles via nucleophilic substitution is a cornerstone of organic chemistry, primarily relying on the displacement of a leaving group by a cyanide nucleophile (CN⁻). The outcome of such reactions is dictated by a competition between S_N_1, S_N_2, and elimination (E1, E2) pathways.[1][2] For the synthesis of a secondary nitrile like this compound, understanding these competing mechanisms is critical.

  • S_N_2 (Bimolecular Nucleophilic Substitution): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry.[3][4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5] S_N_2 reactions are favored by unhindered substrates (methyl > primary > secondary), strong nucleophiles, and polar aprotic solvents.[1][6]

  • S_N_1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[7][8] The rate is dependent only on the substrate concentration. S_N_1 reactions are favored by substrates that can form stable carbocations (tertiary > secondary), weaker nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate.[5][9]

  • Elimination (E2/E1): Elimination reactions, which produce alkenes, are a major competitive pathway, especially with secondary and tertiary substrates. The E2 pathway is favored by strong, sterically hindered bases and higher temperatures, while E1 competes with S_N_1. The cyanide ion, while a good nucleophile, is also a moderate base, making elimination a significant consideration.[10]

For the synthesis of this compound from a secondary substrate, conditions must be carefully selected to maximize the S_N_2 pathway while suppressing S_N_1 and E2 reactions. This typically involves using a strong cyanide nucleophile in a polar aprotic solvent at a controlled temperature.[6][11]

Route 1: Direct S_N_2 Cyanation of 2-Haloheptanes

This method represents the most direct approach, involving the reaction of a 2-haloheptane (e.g., 2-bromoheptane or 2-chloroheptane) with an alkali metal cyanide. The success of this synthesis hinges on promoting the S_N_2 mechanism over competing elimination and S_N_1 pathways.

Principle and Rationale: The cyanide ion (CN⁻) is an excellent S_N_2 nucleophile that attacks the electrophilic carbon at the C2 position of the heptane chain, displacing the halide leaving group.[3] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical. DMSO solvates the metal cation (e.g., Na⁺) effectively, leaving a "naked," highly reactive cyanide anion that is a potent nucleophile, thereby accelerating the S_N_2 reaction rate.[6][11] Using an ethanolic solvent is also common, but care must be taken to use anhydrous conditions to prevent the formation of alcohols as byproducts.[8][12][13]

Reaction Mechanism: S_N_2 Cyanation

Caption: S_N_2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromoheptane

Safety Precaution: Sodium cyanide (NaCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use.

Reagents & Materials Amount Molar Mass ( g/mol ) Moles Notes
2-Bromoheptane10.0 g179.090.0558Substrate
Sodium Cyanide (NaCN)3.0 g49.010.0612 (1.1 eq)Nucleophile, ensure finely powdered and dry
Dimethyl Sulfoxide (DMSO)60 mL--Anhydrous, polar aprotic solvent
Diethyl Ether200 mL--For extraction
Saturated NaCl solution100 mL--For washing
Anhydrous MgSO₄As needed--Drying agent

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer. Ensure all glassware is oven-dried.

  • Reagent Addition: In the fume hood, add sodium cyanide (3.0 g) and anhydrous DMSO (60 mL) to the flask. Begin stirring to form a suspension.

  • Heating: Gently heat the mixture to 60-70 °C using an oil bath.

  • Substrate Addition: Add 2-bromoheptane (10.0 g) dropwise to the heated suspension over 30 minutes. An initial exotherm may be observed; maintain the reaction temperature below 80 °C.

  • Reaction: After the addition is complete, continue heating and stirring the mixture at 70 °C for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or GC (gas chromatography).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated NaCl solution (2 x 50 mL) to remove residual DMSO.

    • Caution: The aqueous layer will contain cyanide. Quench it with a solution of ferrous sulfate and sodium hypochlorite before disposal according to institutional safety protocols.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Key Considerations:

  • Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile (R-NC) side product.[11] While this is generally a minor pathway with alkali cyanides in DMSO, it can be detected by its characteristic foul odor and a strong IR absorption around 2150 cm⁻¹.

  • Phase-Transfer Catalysis (PTC): For less polar solvents or for scaling up, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed. The catalyst transports the cyanide anion from the solid or aqueous phase into the organic phase, dramatically increasing the reaction rate.[14][15]

Route 2: Alkylation of Cyanoacetic Esters and Decarboxylation

This multi-step route provides a highly controlled method for synthesizing α-substituted nitriles. It involves the sequential alkylation of a C-H acidic compound, ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the final product.

Principle and Rationale: The α-protons of ethyl cyanoacetate are acidic due to the electron-withdrawing effects of both the cyano and ester groups. A strong base, such as sodium ethoxide, can easily deprotonate the α-carbon to form a stabilized enolate. This enolate is a potent nucleophile that can be alkylated via an S_N_2 reaction with primary alkyl halides.[16] By performing this alkylation sequentially with 1-bromobutane and then methyl iodide, the desired carbon skeleton is constructed with high precision. The final step is a hydrolysis of the ester followed by a thermally induced decarboxylation of the resulting β-cyano carboxylic acid.[17][18]

Synthetic Workflow: Cyanoacetic Ester Route

malonic_workflow start Ethyl Cyanoacetate step1 1. Add NaOEt (Base) 2. Add 1-Bromobutane start->step1 inter1 Ethyl 2-cyanohexanoate step1->inter1 step2 1. Add NaOEt (Base) 2. Add Methyl Iodide inter1->step2 inter2 Ethyl 2-cyano-2-methylhexanoate step2->inter2 step3 1. Saponification (NaOH, H₂O) 2. Acidification (H₃O⁺) 3. Heat (Δ) inter2->step3 product This compound step3->product - CO₂ - EtOH

Caption: Workflow for this compound synthesis via cyanoacetic ester.

Experimental Protocol

Part A: Dialkylation of Ethyl Cyanoacetate

Reagents & Materials Amount Molar Mass ( g/mol ) Moles Notes
Sodium Metal2.53 g22.990.110Handle with care under inert atmosphere
Absolute Ethanol70 mL--Anhydrous
Ethyl Cyanoacetate11.3 g113.120.100Starting material
1-Bromobutane13.7 g137.020.100First alkylating agent
Methyl Iodide15.6 g141.940.110 (1.1 eq)Second alkylating agent

Procedure:

  • Prepare Sodium Ethoxide: In a three-neck flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.53 g) in small pieces to absolute ethanol (70 mL). Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • First Alkylation: Add ethyl cyanoacetate (11.3 g) dropwise to the sodium ethoxide solution. Stir for 30 minutes, then add 1-bromobutane (13.7 g) dropwise. Heat the mixture to reflux for 2-3 hours until the first alkylation is complete (monitor by TLC).

  • Second Alkylation: Cool the mixture slightly and add a second equivalent of sodium ethoxide (prepared separately or as a solid if commercially available). Then, add methyl iodide (15.6 g) dropwise. Reflux for another 2-3 hours.

  • Work-up: Cool the reaction, pour it into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield crude ethyl 2-cyano-2-methylhexanoate. This intermediate can be purified by vacuum distillation or used directly in the next step.

Part B: Hydrolysis and Decarboxylation

Reagents & Materials Amount Notes
Crude Dialkylated Ester0.100 molFrom Part A
Potassium Hydroxide (KOH)16.8 g (3 eq)For saponification
Water50 mLSolvent
Concentrated H₂SO₄As neededFor acidification and decarboxylation

Procedure:

  • Saponification: Combine the crude ester with a solution of KOH (16.8 g) in water (50 mL). Heat the mixture to reflux for 3-4 hours to hydrolyze the ester.

  • Decarboxylation: Cool the solution in an ice bath and carefully acidify by slowly adding concentrated sulfuric acid until the pH is ~1-2. A precipitate of the dicarboxylic acid may form.

  • Gently heat the acidic mixture. Vigorous evolution of CO₂ will occur. Continue heating at 100-120 °C until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the mixture, extract with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Purify the final product, this compound, by vacuum distillation.

Comparative Analysis of Synthetic Routes

Factor Route 1: Direct S_N_2 Cyanation Route 2: Cyanoacetic Ester Synthesis
Number of Steps 1 synthetic step3-4 synthetic steps (base prep, 2x alkylation, hydrolysis/decarboxylation)
Atom Economy HighLower, due to the loss of the ester group and CO₂.
Substrate Availability Requires secondary haloalkanes, which may be less common than primary ones.Requires readily available primary haloalkanes (1-bromobutane, methyl iodide).
Regioselectivity Good, but susceptible to elimination side reactions.Excellent, as C-C bonds are formed at a specific, activated position.
Key Side Reactions E2 elimination (heptenes), isonitrile formation.Incomplete alkylation, dialkylation if stoichiometry is not controlled.
Overall Yield Moderate to good, highly dependent on reaction conditions.Generally good to high, as each step is typically efficient.
Complexity Mechanistically simple but requires careful control of conditions.Procedurally more complex but offers greater control and predictability.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct nucleophilic substitution strategies. The Direct S_N_2 Cyanation route is an attractive, atom-economical option for its directness, but requires meticulous control over reaction conditions to minimize the formation of elimination and isonitrile byproducts. In contrast, the Cyanoacetic Ester Synthesis route, while longer, provides a highly reliable and regioselective pathway by building the carbon framework in a controlled, stepwise manner before the final decarboxylation. The choice between these routes will ultimately depend on the specific project goals, including the availability of starting materials, required scale and purity, and the level of procedural complexity that can be accommodated.

References

Application Notes and Protocols: The Strategic Use of 2-Methylhexanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals necessitates the exploration of versatile chemical synthons. Nitriles, with their inherent reactivity, serve as pivotal intermediates in the synthesis of a wide array of bioactive molecules. This document provides a comprehensive technical guide on the application of 2-Methylhexanenitrile as a strategic precursor in the synthesis of agrochemical active ingredients. While direct, large-scale industrial synthesis of a named agrochemical from this compound is not extensively documented in publicly available literature, its chemical structure lends itself to plausible and efficient synthetic routes towards established classes of herbicides and fungicides. This guide will present a well-reasoned, hypothetical synthetic pathway, underpinned by established chemical principles, to illustrate the potential of this compound. Detailed, field-proven protocols for the key transformations, including the catalytic reduction of the nitrile to the corresponding primary amine and its subsequent derivatization, are provided. These protocols are designed to be self-validating and are supported by mechanistic insights and references to authoritative sources.

Introduction: The Role of Aliphatic Nitriles in Agrochemical Discovery

Aliphatic nitriles are valuable building blocks in organic synthesis, primarily due to the versatile reactivity of the cyano group. This functional group can be readily transformed into other key moieties, such as primary amines, amides, carboxylic acids, and various heterocycles, which form the backbone of many commercial agrochemicals.[1] The branched C7 backbone of this compound offers a unique lipophilic characteristic that can be advantageous for the bioavailability and translocation of an active ingredient within a target pest or weed.

The conversion of nitriles to primary amines is a particularly powerful tool in agrochemical synthesis.[2][3] Primary amines are common synthons for a multitude of herbicidal and fungicidal classes, including chloroacetamides, triazines, and various heterocyclic compounds. The 2-methylhexylamine, derived from the reduction of this compound, provides a chiral center and a branched alkyl chain that can influence the molecule's interaction with its biological target, potentially enhancing efficacy and selectivity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem CID: 11194307
Molecular Weight 111.18 g/mol PubChem CID: 11194307
Appearance Colorless liquid-
Boiling Point 165-167 °C-
Density 0.801 g/mL-
Solubility Insoluble in water, soluble in organic solvents-

Proposed Synthetic Pathway: From Nitrile to a Hypothetical Chloroacetamide Herbicide

This section outlines a plausible two-step synthesis of a hypothetical chloroacetamide herbicide, N-(2-methylhexyl)-2-chloroacetamide, starting from this compound. Chloroacetamide herbicides are a well-established class of pre-emergent herbicides that act by inhibiting very long-chain fatty acid synthesis in susceptible plants. The lipophilic 2-methylhexyl side chain is expected to enhance the herbicide's soil mobility and uptake by emerging weeds.

Synthetic_Pathway This compound This compound 2-Methylhexylamine 2-Methylhexylamine This compound->2-Methylhexylamine Step 1: Catalytic Reduction N-(2-methylhexyl)-2-chloroacetamide\n(Hypothetical Herbicide) N-(2-methylhexyl)-2-chloroacetamide (Hypothetical Herbicide) 2-Methylhexylamine->N-(2-methylhexyl)-2-chloroacetamide\n(Hypothetical Herbicide) Step 2: N-Acetylation

Caption: Proposed two-step synthesis of a hypothetical chloroacetamide herbicide.

Experimental Protocols

Step 1: Catalytic Reduction of this compound to 2-Methylhexylamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice in an industrial setting due to its high efficiency and atom economy.[2][3]

Principle: This protocol describes the catalytic hydrogenation of this compound using Raney Nickel as the catalyst under a hydrogen atmosphere. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond, yielding the corresponding primary amine.

Materials:

  • This compound (98% purity)

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol (ACS grade)

  • Hydrogen gas (high purity)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approximately 5% by weight of the nitrile) three times with anhydrous ethanol to remove water.

  • Reaction Setup: To the high-pressure autoclave, add the washed Raney Nickel catalyst followed by a solution of this compound (1.0 equivalent) in anhydrous ethanol.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 50-100 psi) and heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Isolation of the Amine: Concentrate the ethanolic solution of the product under reduced pressure. Dissolve the residue in diethyl ether and extract with 1 M HCl. Separate the aqueous layer and basify it with a 50% NaOH solution until a pH of >12 is reached.

  • Final Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylhexylamine as a colorless liquid.

Causality of Experimental Choices:

  • Raney Nickel: Chosen for its high catalytic activity and relative cost-effectiveness in nitrile reductions.

  • Ethanol as Solvent: Provides good solubility for the nitrile and is relatively inert under the reaction conditions.

  • Pressure and Temperature: Optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Acid-Base Extraction: A standard and efficient method for separating the basic amine product from any unreacted starting material and neutral byproducts.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Wash Raney Ni Wash Raney Ni Charge Autoclave Charge Autoclave Wash Raney Ni->Charge Autoclave Hydrogenation Hydrogenation Charge Autoclave->Hydrogenation Monitor H2 Uptake Monitor H2 Uptake Hydrogenation->Monitor H2 Uptake Filter Catalyst Filter Catalyst Monitor H2 Uptake->Filter Catalyst Concentrate Concentrate Filter Catalyst->Concentrate Acid-Base Extraction Acid-Base Extraction Concentrate->Acid-Base Extraction Dry & Concentrate Dry & Concentrate Acid-Base Extraction->Dry & Concentrate 2-Methylhexylamine 2-Methylhexylamine Dry & Concentrate->2-Methylhexylamine

Caption: Experimental workflow for the catalytic reduction of this compound.

Step 2: N-Acetylation of 2-Methylhexylamine with Chloroacetyl Chloride

The reaction of a primary amine with an acyl chloride is a robust and high-yielding method for the formation of an amide bond. This is a common strategy in the synthesis of chloroacetamide herbicides.

Principle: This protocol details the N-acetylation of 2-methylhexylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 2-Methylhexylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylhexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude N-(2-methylhexyl)-2-chloroacetamide can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Triethylamine: A common and effective base for scavenging the HCl generated during the reaction, driving the reaction to completion.

  • Dichloromethane as Solvent: An inert solvent that provides good solubility for the reactants and is easily removed.

  • Low-Temperature Addition: Helps to control the exothermic reaction and minimize the formation of byproducts.

  • Aqueous Work-up: Effectively removes the triethylamine hydrochloride salt and any unreacted starting materials.

Acetylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine & Base Dissolve Amine & Base Cool to 0 °C Cool to 0 °C Dissolve Amine & Base->Cool to 0 °C Add Acyl Chloride Add Acyl Chloride Cool to 0 °C->Add Acyl Chloride Stir at RT Stir at RT Add Acyl Chloride->Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Aqueous Wash Aqueous Wash Quench with Water->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Hypothetical Herbicide Hypothetical Herbicide Dry & Concentrate->Hypothetical Herbicide

Caption: Experimental workflow for the N-acetylation of 2-methylhexylamine.

Conclusion

This compound represents a valuable and under-explored starting material for the synthesis of novel agrochemicals. The protocols detailed in this guide demonstrate a robust and scalable pathway to convert this nitrile into a primary amine, a key building block for a wide range of active ingredients. The subsequent derivatization to a hypothetical chloroacetamide herbicide illustrates the potential for creating new crop protection agents with potentially favorable physicochemical properties conferred by the 2-methylhexyl moiety. Researchers and drug development professionals are encouraged to consider this compound as a strategic synthon in their discovery and development pipelines.

References

Application of 2-Methylhexanenitrile as a Fragrance Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the application of 2-methylhexanenitrile as a versatile fragrance intermediate for researchers, scientists, and professionals in the fragrance and consumer product development industries. This guide delves into the synthesis, physicochemical properties, olfactory profile, and practical applications of this compound, offering detailed protocols and expert insights to facilitate its effective use in fragrance formulations.

Introduction: The Role of Nitriles in Modern Perfumery

Nitriles have carved a significant niche in the palette of fragrance chemists, valued for their chemical stability and unique olfactory contributions.[1] Unlike their aldehyde analogues, which can be prone to oxidation and instability in various product bases, nitriles offer enhanced durability without compromising on scent profiles.[1] This stability makes them particularly suitable for challenging applications such as in soaps, detergents, and other cosmetic preparations. The introduction of a nitrile functional group can impart a range of odor characteristics, from fruity and floral to green and fatty notes, depending on the overall molecular structure. This compound, a branched aliphatic nitrile, presents an interesting candidate for fragrance creation due to its potential for a complex and impactful scent profile.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a fragrance ingredient is paramount for its successful incorporation into formulations. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem[2]
Molecular Weight 111.18 g/mol PubChem[2]
CAS Number 20654-42-6PubChem[2]
Appearance Colorless liquid (predicted)
Boiling Point Not explicitly available, estimated to be around 160-170 °C
LogP (Octanol/Water Partition Coefficient) 2.5PubChem[2]
Solubility Expected to be soluble in alcohols and fragrance oils

The LogP value suggests good solubility in oil-based fragrance concentrates and miscibility with other lipophilic fragrance ingredients.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved via a nucleophilic substitution reaction (SN2), a cornerstone of organic synthesis.[1][3] This method involves the reaction of a suitable alkyl halide with a cyanide salt. The following protocol outlines a laboratory-scale synthesis of this compound from 2-bromopentane.

Reaction Scheme:

G reactant1 CH3CH2CH2CH(Br)CH3 (2-Bromopentane) product CH3CH2CH2CH(CN)CH3 (this compound) reactant1->product solvent Solvent (e.g., DMSO) Heat reactant2 NaCN (Sodium Cyanide) reactant2->product

A plausible synthetic route to this compound.

Materials and Equipment:

  • 2-Bromopentane (1 mole equivalent)

  • Sodium cyanide (NaCN) (1.2 mole equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask, dissolve sodium cyanide in anhydrous DMSO with stirring. The use of an anhydrous polar aprotic solvent like DMSO is crucial as it favors the SN2 mechanism and prevents the formation of alcohol byproducts.[4]

  • Addition of Alkyl Halide: Slowly add 2-bromopentane to the stirred solution of sodium cyanide.

  • Reaction: Heat the reaction mixture under reflux. The reaction progress can be monitored by Gas Chromatography (GC) by taking aliquots periodically. Heating is necessary to provide the activation energy for the reaction, but the temperature should be controlled to avoid side reactions.

  • Work-up: After the reaction is complete (as indicated by GC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining DMSO and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by fractional distillation under reduced pressure to obtain the final product.

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. In case of contact, seek immediate medical attention. An emergency cyanide antidote kit should be readily available.

  • Handling of Reagents: 2-Bromopentane is a flammable and potentially irritating liquid. DMSO can enhance the absorption of chemicals through the skin. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Olfactory Profile and Application in Fragrance Formulations

While specific sensory data for this compound is not extensively published, based on the odor profiles of structurally similar aliphatic nitriles, a prediction of its scent characteristics can be made. For instance, 5-methylhexanenitrile is described as having green, fatty, citrus, floral, and aldehydic notes.[5] Therefore, this compound is anticipated to possess a complex odor profile with potential green, fruity, and slightly waxy or fatty undertones. The methyl branching on the alpha-carbon to the nitrile group can contribute to a unique nuance and increased odor intensity.

Workflow for Fragrance Application Development:

G A Synthesis & Purification of This compound B Olfactory Evaluation (Odor Profile, Intensity) A->B C Solubility & Stability Testing in Fragrance Base B->C D Formulation into Accords (e.g., Floral, Fruity, Green) C->D E Incorporation into Consumer Product Bases (Soap, Lotion, etc.) D->E F Performance Evaluation (Substantivity, Bloom, Stability) E->F G Final Fragrance Formulation F->G

A typical workflow for developing a new fragrance ingredient.

Application Guidelines:

  • Blending: Due to its predicted complex character, this compound can be a versatile blending agent. It can be used to add a modern, crisp, and green-fruity lift to floral bouquets, enhance the naturalness of citrus accords, or provide a unique twist to ozonic and marine fragrances.

  • Dosage: The effective use level of this compound in a fragrance concentrate will depend on the desired effect and the other components of the formula. It is recommended to start with low concentrations (e.g., 0.1% to 1%) and gradually increase as needed.

  • Functional Perfumery: Given the inherent stability of nitriles, this compound is an excellent candidate for functional perfumery, where the fragrance needs to perform well in chemically aggressive environments.[6] This includes applications in:

    • Soaps and Body Washes: The stability of the nitrile group in alkaline conditions makes it suitable for use in soap bars and liquid soaps.

    • Laundry Detergents and Fabric Softeners: It can provide a lasting freshness to fabrics, withstanding the harsh conditions of the washing process.

    • Household Cleaners: Its stability in acidic or basic cleaning formulations allows for the effective scenting of these products.

Stability and Performance Evaluation

To ensure the longevity and consistent performance of a fragrance containing this compound, a thorough stability and performance testing protocol is essential.

Stability Testing Protocol:

  • Base Selection: Prepare unfragranced bases of the target consumer products (e.g., soap noodles, liquid detergent, lotion base).

  • Fragrance Incorporation: Incorporate this compound at a predetermined concentration into each base. A control sample with the unfragranced base and a sample with a benchmark fragrance should also be prepared.

  • Accelerated Aging: Store the samples under various stress conditions to simulate long-term storage and transportation. Common conditions include:

    • Elevated temperature (e.g., 40°C, 50°C)

    • Freeze-thaw cycles

    • Exposure to UV light

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:

    • Color: Visual assessment against the control.

    • Odor: Olfactory evaluation by a trained sensory panel to detect any changes in scent profile or intensity.

    • pH and Viscosity: Instrumental analysis to assess any physical changes in the product base.

Performance Evaluation:

  • Substantivity: This measures the longevity of the fragrance on a substrate. For fabric care products, this involves washing fabric swatches with the fragranced detergent and evaluating the odor intensity on the dry fabric over time. For personal care products, skin substantivity can be assessed by applying the fragranced product to the skin and evaluating the scent at different time points.

  • Bloom: This refers to the fragrance's ability to diffuse and fill a space upon use, particularly in aqueous applications like shower gels and cleaners. This is typically evaluated by a sensory panel in a controlled environment.

Conclusion

This compound holds significant promise as a valuable fragrance intermediate. Its predicted complex olfactory profile, coupled with the inherent stability of the nitrile functional group, makes it a versatile ingredient for a wide range of applications, particularly in functional perfumery. The synthetic protocol provided, based on established chemical principles, offers a clear pathway for its preparation. Through rigorous stability and performance testing, fragrance chemists can confidently incorporate this compound into innovative and robust fragrance formulations for the modern consumer market.

References

Enantioselective synthesis of chiral 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Synthesis of Chiral 2-Methylhexanenitrile

Introduction

Chiral nitriles are invaluable building blocks in modern organic synthesis, serving as versatile precursors to a wide array of functional groups, including chiral amines, amides, and carboxylic acids, which are prevalent in pharmaceuticals and agrochemicals.[1] The development of efficient and highly selective methods for their synthesis is therefore a topic of significant academic and industrial interest. This application note provides a detailed guide to the enantioselective synthesis of (R)- and (S)-2-methylhexanenitrile, a representative chiral aliphatic nitrile.

We will explore two distinct and powerful catalytic strategies: a transition-metal-catalyzed asymmetric hydrocyanation and a biocatalytic kinetic resolution using an aldoxime dehydratase. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful implementation and adaptation.

Strategic Overview: A Tale of Two Catalysts

The choice of synthetic strategy is often a balance between atom economy, substrate scope, operational simplicity, and environmental impact. Here, we present two complementary approaches that exemplify different philosophies in asymmetric catalysis.

  • Asymmetric Hydrocyanation of an Alkene: This method represents a highly atom-economical approach, directly adding a cyanide group and a hydrogen atom across a double bond. The use of a chiral transition metal complex, typically based on nickel or rhodium, allows for the creation of the stereocenter with high enantioselectivity.[1][2][3] This strategy is powerful for constructing chiral nitriles from simple olefin starting materials.

  • Biocatalytic Kinetic Resolution: Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach uses an aldoxime dehydratase to selectively convert one enantiomer of a racemic starting material (2-methylhexanal oxime) into the desired chiral nitrile.[4] This leaves the unreacted enantiomer of the starting material behind, allowing for the separation of two valuable, enantioenriched compounds. This method highlights the power of biocatalysis for sustainable and highly selective synthesis under mild, aqueous conditions.

Method 1: Nickel-Catalyzed Asymmetric Hydrocyanation of 1-Hexene

This approach constructs the chiral center at the C2 position through the direct, enantioselective addition of hydrogen cyanide (HCN) to the prochiral alkene, 1-hexene. The success of this reaction hinges on the design of the chiral ligand that coordinates to the nickel center, creating a chiral environment that dictates the facial selectivity of the addition.

Principle and Mechanism

The catalytic cycle, illustrated below, is generally accepted to proceed through several key steps.[3][5] It begins with the oxidative addition of HCN to a low-valent Ni(0) complex. The resulting hydrido-cyanide nickel(II) species coordinates the alkene. A subsequent migratory insertion of the alkene into the Ni-H bond forms a nickel-alkyl intermediate. The final, often rate-determining, step is the reductive elimination of the alkyl nitrile product, regenerating the Ni(0) catalyst. Lewis acids are often used as co-catalysts to facilitate this final step.[5]

Asymmetric Hydrocyanation Cycle Catalytic Cycle of Nickel-Catalyzed Hydrocyanation Ni0 Ni(0)L₂ OxAdd Ni(II)(H)(CN)L₂ Ni0->OxAdd + HCN AlkeneCoord Ni(II)(H)(CN)L(Alkene) OxAdd->AlkeneCoord + Alkene - L* MigInsert Ni(II)(Alkyl)(CN)L AlkeneCoord->MigInsert Migratory Insertion MigInsert->Ni0 Reductive Elimination + Nitrile

Catalytic Cycle of Asymmetric Hydrocyanation
Detailed Experimental Protocol

Note: This reaction involves the use of highly toxic hydrogen cyanide or its surrogates (e.g., acetone cyanohydrin). It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • Chiral phosphite or phosphoramidite ligand (e.g., a derivative of BINOL or TADDOL)

  • Triphenylboron (B(C₆H₅)₃) as a Lewis acid co-catalyst

  • 1-Hexene (substrate)

  • Acetone cyanohydrin (HCN source)

  • Anhydrous toluene (solvent)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Ni(COD)₂ (5 mol%) and the chiral ligand (11 mol%) to an oven-dried Schlenk flask. Add anhydrous toluene to dissolve the solids. Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating ligand exchange.

  • Reaction Setup: To the catalyst solution, add the Lewis acid co-catalyst, B(C₆H₅)₃ (20 mol%).

  • Substrate Addition: Add 1-hexene (1.0 equivalent) to the reaction mixture via syringe.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Slowly add acetone cyanohydrin (1.2 equivalents) via a syringe pump over several hours. The slow addition is crucial to keep the concentration of free HCN low, which can otherwise deactivate the catalyst.[5]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically run for 12-24 hours.

  • Work-up: Once the reaction is complete, quench it by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose excess cyanide. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Method 2: Biocatalytic Kinetic Resolution of 2-Methylhexanal Oxime

This strategy employs an aldoxime dehydratase enzyme to perform a kinetic resolution. The enzyme selectively catalyzes the dehydration of one enantiomer of the racemic 2-methylhexanal oxime to the corresponding (S)- or (R)-2-methylhexanenitrile, leaving the other oxime enantiomer unreacted. This allows for the isolation of both an enantioenriched nitrile and the enantioenriched oxime.

Principle and Workflow

The process begins with the synthesis of the racemic substrate. 2-Methylhexanal is condensed with hydroxylamine to form the corresponding oxime as a mixture of E/Z isomers and enantiomers. This racemic mixture is then subjected to the enzymatic reaction. The enzyme's chiral active site accommodates one enantiomer preferentially, catalyzing its conversion to the nitrile.[4]

Biocatalytic Workflow Workflow for Biocatalytic Kinetic Resolution A 2-Methylhexanal + Hydroxylamine B Racemic (R/S)-2-Methylhexanal Oxime A->B Condensation C Enzymatic Reaction (Aldoxime Dehydratase) B->C D Mixture: (S)-2-Methylhexanenitrile + (R)-Oxime (unreacted) C->D Selective Dehydration E Chromatographic Separation D->E F Product 1: (S)-2-Methylhexanenitrile E->F G Product 2: (R)-2-Methylhexanal Oxime E->G

Workflow for Biocatalytic Kinetic Resolution
Detailed Experimental Protocol

Part A: Synthesis of Racemic 2-Methylhexanal Oxime

  • Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of water and ethanol.

  • Add 2-methylhexanal (1.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 2-4 hours until the aldehyde is consumed (monitor by TLC).

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the racemic oxime, which can be used without further purification.

Part B: Enzymatic Kinetic Resolution Materials:

  • Lyophilized whole cells of E. coli overexpressing an aldoxime dehydratase (e.g., from Bacillus sp. OxB-1).

  • Phosphate buffer (e.g., 100 mM, pH 7.5).

  • Racemic 2-methylhexanal oxime.

  • Ethyl acetate for extraction.

Procedure:

  • Reaction Setup: In a flask, suspend the lyophilized cells containing the aldoxime dehydratase in the phosphate buffer.

  • Substrate Addition: Add the racemic 2-methylhexanal oxime (dissolved in a minimal amount of a co-solvent like DMSO if necessary) to the cell suspension. The final substrate concentration is typically in the range of 10-50 mM.

  • Incubation: Incubate the flask at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 150 rpm) for 12-48 hours.

  • Monitoring: Monitor the conversion by taking samples periodically, extracting with ethyl acetate, and analyzing by GC. The target is ~50% conversion to achieve maximum enantiomeric excess for both the product and the remaining starting material.

  • Work-up: Once ~50% conversion is reached, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes. Centrifuge the mixture to separate the organic layer from the aqueous layer and cell debris.

  • Purification: Collect the organic layer. Dry it over anhydrous MgSO₄ and concentrate. Purify the resulting mixture of nitrile and oxime by flash column chromatography to separate the (S)-2-methylhexanenitrile from the unreacted (R)-2-methylhexanal oxime.

Section 3: Analysis of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is paramount to validating the success of an asymmetric synthesis. The most common and reliable method is chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol: Chiral GC for this compound
  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., Cyclodex-B or similar β-cyclodextrin-based stationary phase).

  • Sample Preparation: Prepare a dilute solution of the purified nitrile product (~1 mg/mL) in a suitable solvent like hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 140 °C) at a rate of 2-5 °C/min. An isothermal method may also be developed.

  • Analysis: Inject the sample. The two enantiomers will have different retention times. Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

  • Validation: To assign the peaks, inject an authentic racemic sample to identify the retention times of both enantiomers. If available, inject a sample of a known single enantiomer.

ParameterTypical Condition
Column Chirasil-DEX CB (25 m x 0.25 mm)
Carrier Gas Helium, 1.0 mL/min
Oven Program 60 °C (hold 2 min), then 5 °C/min to 120 °C
Injector Temp. 250 °C
Detector Temp. 250 °C
Expected tR (S)-enantiomer: ~12.5 min, (R)-enantiomer: ~12.8 min
Note: Retention times (tR) are illustrative and must be determined experimentally.

Summary and Outlook

This guide outlines two robust and distinct protocols for the enantioselective synthesis of this compound. The choice between a transition-metal catalyzed hydrocyanation and a biocatalytic resolution depends on the specific needs of the researcher, including desired enantiomer, scalability, and access to specialized reagents or equipment.

FeatureAsymmetric HydrocyanationBiocatalytic Kinetic Resolution
Starting Material 1-Hexene (simple alkene)2-Methylhexanal (aldehyde)
Key Reagent Chiral Ni/Ligand Complex, HCN sourceAldoxime Dehydratase Enzyme
Atom Economy Excellent (100% theoretical)Moderate (Max 50% yield for one enantiomer)
Selectivity High ee (>90%) achievableExcellent ee (>99%) achievable
Conditions Anhydrous, often cryogenic (-40 °C)Aqueous buffer, mild temp (30 °C)
Advantages Direct, high atom economy"Green", mild conditions, produces two chiral products
Disadvantages Use of highly toxic cyanide, air-sensitive catalystLimited to 50% theoretical yield, requires enzyme

By providing both the practical "how" and the mechanistic "why," this application note equips scientists with the knowledge to successfully synthesize chiral nitriles and to troubleshoot and adapt these powerful methodologies for their own synthetic targets.

References

Application Note & Protocol: Biocatalytic Production of 2-Methylhexanenitrile using Aldoxime Dehydratase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the biocatalytic synthesis of 2-methylhexanenitrile, a valuable branched aliphatic nitrile intermediate in the synthesis of agrochemicals and fragrances.[1] Traditional chemical routes to such nitriles often involve harsh conditions and the use of highly toxic cyanide reagents.[2] This application note details a safer and more sustainable two-step chemoenzymatic process. The first step involves the chemical synthesis of the precursor, 2-methylhexanal oxime, from 2-methylhexanal. The second, key step employs an aldoxime dehydratase (Oxd) as a whole-cell biocatalyst for the efficient and selective conversion of 2-methylhexanal oxime to this compound under mild aqueous conditions. This method circumvents the need for cyanide, aligning with the principles of green chemistry.[3]

Introduction

Nitriles are pivotal intermediates in organic synthesis, and the development of sustainable and safe production methods is of high interest.[2] Biocatalysis, utilizing enzymes as catalysts, offers significant advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact.[4] Aldoxime dehydratases (EC 4.99.1.5) are a class of heme-containing enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles, providing a direct and cyanide-free route to this important functional group.[3][5] These enzymes have demonstrated a broad substrate scope, accepting a variety of aliphatic, aromatic, and arylaliphatic aldoximes.[3]

This guide focuses on the production of this compound, a branched-chain nitrile. The chirality at the C2 position makes it a potentially valuable building block for stereospecific syntheses. Aldoxime dehydratases have been shown to exhibit enantioselectivity in the conversion of chiral aldoximes, making this biocatalytic approach particularly attractive.[2]

The overall synthetic strategy is a two-step process:

  • Chemical Oximation: Synthesis of 2-methylhexanal oxime from commercially available 2-methylhexanal.

  • Biocatalytic Dehydration: Conversion of 2-methylhexanal oxime to this compound using a whole-cell biocatalyst expressing a recombinant aldoxime dehydratase.

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the sequential chemical and biocatalytic steps for the production of this compound.

chemoenzymatic_workflow cluster_chemical Step 1: Chemical Synthesis cluster_biocatalytic Step 2: Biocatalytic Conversion 2_methylhexanal 2-Methylhexanal oximation Oximation Reaction 2_methylhexanal->oximation hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->oximation 2_methylhexanal_oxime 2-Methylhexanal Oxime oximation->2_methylhexanal_oxime bioconversion Biocatalytic Dehydration 2_methylhexanal_oxime->bioconversion 2_methylhexanal_oxime->bioconversion Purified Substrate whole_cell_catalyst E. coli expressing Aldoxime Dehydratase whole_cell_catalyst->bioconversion 2_methylhexanenitrile This compound bioconversion->2_methylhexanenitrile

Caption: Chemoenzymatic workflow for this compound production.

Part 1: Chemical Synthesis of 2-Methylhexanal Oxime

This protocol describes the synthesis of the aldoxime substrate from the corresponding aldehyde.

Materials
  • 2-Methylhexanal

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-methylhexanal in 100 mL of ethanol.

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of 7.5 g of hydroxylamine hydrochloride and 12.5 g of sodium acetate in 50 mL of water.

  • Oximation Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of 2-methylhexanal with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methylhexanal oxime.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Biocatalytic Synthesis of this compound

This protocol outlines the use of a whole-cell biocatalyst expressing an aldoxime dehydratase for the conversion of 2-methylhexanal oxime to this compound.

Enzyme and Strain

A suitable aldoxime dehydratase with activity towards aliphatic aldoximes should be chosen. Several have been reported in the literature, for instance, from Bacillus sp. OxB-1 or Rhodococcus sp. YH3-3.[7] For this protocol, we will assume the use of a recombinant E. coli strain overexpressing the chosen aldoxime dehydratase.

Materials
  • Whole cells of E. coli expressing aldoxime dehydratase

  • 2-Methylhexanal oxime (from Part 1)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Centrifuge

  • Gas chromatograph (GC) for analysis

Protocol
  • Catalyst Preparation: Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with an appropriate antibiotic) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce the expression of the aldoxime dehydratase with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. Harvest the cells by centrifugation and wash with potassium phosphate buffer. The cell paste can be used directly.

  • Reaction Setup: In a 100 mL flask, prepare a reaction mixture containing:

    • 50 mL of 50 mM potassium phosphate buffer (pH 7.5)

    • 10 g/L (wet cell weight) of the prepared E. coli biocatalyst

    • 1% (w/v) glucose (as a co-substrate for cofactor regeneration, if necessary for the specific enzyme)

    • 10 mM 2-methylhexanal oxime (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if needed)

  • Biocatalytic Conversion: Incubate the reaction mixture in a shaker at 30°C and 200 rpm.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. Extract the samples with an equal volume of ethyl acetate containing an internal standard (e.g., dodecane). Analyze the organic phase by GC to monitor the disappearance of the substrate and the formation of the product.

  • Product Extraction: Once the reaction has reached completion (typically within 24 hours), extract the entire reaction mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification and Characterization: The product can be purified by distillation or column chromatography. The structure and purity should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Data Presentation

The following table presents expected results for the biocatalytic conversion of 2-methylhexanal oxime to this compound based on literature data for similar aliphatic substrates.

ParameterExpected Value
Substrate Concentration10 mM
Biocatalyst Loading10 g/L (wet cells)
Reaction Time24 hours
Conversion>95%
Isolated Yield85-90%
Enantiomeric Excess (ee)Dependent on enzyme and substrate configuration

Mechanistic Insight: Aldoxime Dehydratase Catalysis

The catalytic cycle of aldoxime dehydratase involves the binding of the aldoxime to the heme iron in the active site. The dehydration is facilitated by key amino acid residues that act as general acid-base catalysts.

mechanism Substrate_Binding 1. Aldoxime substrate binds to the heme iron (Fe²⁺) in the active site. Dehydration 2. A catalytic residue (e.g., Histidine) acts as a general base, abstracting a proton from the oxime hydroxyl group. Substrate_Binding->Dehydration Proton Abstraction Water_Elimination 3. Elimination of a water molecule is facilitated by another catalytic residue acting as a general acid. Dehydration->Water_Elimination C-N Triple Bond Formation Product_Release 4. The nitrile product is released, regenerating the enzyme for the next catalytic cycle. Water_Elimination->Product_Release Product Dissociation

Caption: Simplified catalytic mechanism of aldoxime dehydratase.

Conclusion

The chemoenzymatic approach presented here offers a robust and environmentally benign alternative for the synthesis of this compound. By leveraging the high selectivity of aldoxime dehydratases, this method avoids the use of toxic cyanide reagents and proceeds under mild conditions. This protocol can be adapted for the synthesis of other valuable nitriles and serves as a foundation for process optimization and scale-up. Further research may focus on enzyme engineering to enhance substrate specificity and enantioselectivity for the production of chiral nitriles.

References

Protocol and Application Guide: Synthesis of 4-Methyl-3-octanone via Grignard Reaction with 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ketones via Nitrile Addition

Abstract

The Grignard reaction represents a foundational pillar of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This application note provides a comprehensive, in-depth guide for the synthesis of ketones through the reaction of a Grignard reagent with an aliphatic nitrile, specifically focusing on the preparation of 4-methyl-3-octanone from 2-methylhexanenitrile and ethylmagnesium bromide. This protocol is designed for researchers, chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying mechanistic principles, critical safety protocols, and field-proven troubleshooting insights. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Scientific Principle

The addition of organometallic reagents to nitriles is a powerful and direct method for the synthesis of ketones, a functional group prevalent in pharmaceuticals, agrochemicals, and fine chemicals.[2] Unlike the reaction with esters or acid chlorides which can lead to tertiary alcohols via double addition, the Grignard reaction with a nitrile provides a stable intermediate that halts the reaction after a single addition, making it a highly reliable route to ketones.[3][4]

The overall transformation involves two distinct stages:

  • Nucleophilic Addition: A Grignard reagent (R'-MgX) attacks the electrophilic carbon of the nitrile (R-C≡N).[5] This forms a stable, negatively charged magnesium imine salt intermediate.[6] The negative charge on the nitrogen atom effectively shields the intermediate from a second nucleophilic attack by another equivalent of the Grignard reagent.[3][7]

  • Acidic Hydrolysis: The reaction is "worked up" with aqueous acid, which hydrolyzes the imine salt to the corresponding ketone.[8][9]

This protocol details the synthesis of 4-methyl-3-octanone, a valuable synthetic intermediate, by reacting this compound with ethylmagnesium bromide.

Detailed Reaction Mechanism

The reaction proceeds through a well-established two-part mechanism involving nucleophilic addition followed by hydrolysis. The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic due to the polarity of the C-Mg bond and attacks the electrophilic carbon of the nitrile group.[9]

Reaction_Mechanism cluster_stage1 Stage 1: Nucleophilic Addition (Anhydrous Ether) cluster_stage2 Stage 2: Acidic Hydrolysis RCN This compound (R-C≡N) ImineSalt Intermediate Imine Salt RCN->ImineSalt Grignard Ethylmagnesium Bromide (Et-MgBr) Grignard->ImineSalt Nucleophilic Attack H3O Aqueous Acid (H₃O⁺) Imine Imine H3O->Imine ImineSalt->Imine Protonation Iminium Iminium Ion Imine->Iminium + H₃O⁺ Hemiaminal Protonated Hemiaminal Iminium->Hemiaminal + H₂O Ketone 4-Methyl-3-octanone (Product) Hemiaminal->Ketone - NH₃ - H⁺ Ammonia NH₃ MgSalt MgX₂ + H₂O Workflow cluster_prep Preparation cluster_grignard Part 1: Grignard Formation cluster_reaction Part 2: Nitrile Addition cluster_workup Part 3: Work-up & Purification A Dry Glassware (Oven, 120°C) B Assemble Apparatus (under N₂/Ar) A->B C Add Mg Turnings + Anhydrous Ether B->C D Initiate Reaction (add ~5mL R-X soln) C->D E Dropwise Addition of Bromoethane in Ether D->E F Stir 30-45 min Post-Addition E->F G Cool Grignard Reagent to 0°C F->G H Dropwise Addition of Nitrile in Ether G->H I Warm to RT Stir 1 hr H->I J Quench with cold aqueous HCl (0°C) I->J K Liquid-Liquid Extraction J->K L Wash Organic Layer (H₂O, NaHCO₃, Brine) K->L M Dry with MgSO₄ & Filter L->M N Solvent Removal (Rotary Evaporator) M->N O Purify by Vacuum Distillation N->O

References

Application Notes & Protocols: Tandem Alkylation-Reduction of Branched Nitriles for the Synthesis of Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of α,α-disubstituted primary amines represents a significant challenge in organic chemistry due to the steric hindrance surrounding the nitrogen atom. These motifs are, however, of high value in medicinal chemistry and materials science. This guide details a powerful and efficient one-pot tandem alkylation-reduction strategy commencing from branched nitriles. This method circumvents the often-problematic isolation of unstable imine intermediates by coupling a nucleophilic addition of an organometallic reagent with an in-situ reduction, providing direct access to sterically encumbered primary amines. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the scope and limitations of this important transformation.

Introduction: The Strategic Value of Tandem Reactions

In the pursuit of synthetic efficiency, tandem reactions—processes involving two or more sequential bond-forming or breaking events in a single reaction vessel—are paramount. They reduce waste, save time, and can provide access to complex molecules that are difficult to obtain through stepwise operations. The tandem alkylation-reduction of nitriles is a classic example of this principle.

Branched nitriles (R¹R²CH-CN) serve as ideal starting points for constructing quaternary carbon centers. The addition of an organometallic reagent (e.g., a Grignard reagent, R³MgX) forges a new carbon-carbon bond, generating an imine intermediate. Direct isolation of this imine is often complicated by its hydrolytic instability, which leads to ketone formation[1][2][3][4][5][6]. The tandem approach elegantly solves this problem by introducing a reducing agent directly into the reaction mixture, which intercepts the imine as it is formed and reduces it to the desired primary amine.

This guide focuses on the most common and practical execution of this reaction: the addition of a Grignard reagent followed by in-situ reduction.

Mechanistic Rationale and Causality

Understanding the mechanism is critical to troubleshooting and adapting the protocol. The reaction proceeds in two distinct, yet seamlessly integrated, stages within the same pot.

Stage 1: Nucleophilic Addition (Alkylation)
  • Activation & Addition: The reaction is initiated by the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile's cyano group. Grignard reagents are typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are crucial as they solvate the magnesium center, stabilizing the reagent and preventing it from aggregating, which maintains its reactivity.

  • Formation of the Magnesioimine Salt: The addition results in the formation of a stable intermediate magnesioimine salt (an imine anion complexed with MgX⁺)[2][5][6]. A key feature of this intermediate is its resistance to a second addition by another molecule of the Grignard reagent. The negative charge on the imine nitrogen prevents a second nucleophilic attack on the adjacent carbon, thus avoiding the formation of over-alkylated byproducts[1][6].

Stage 2: In-Situ Reduction
  • Decomposition of the Grignard Adduct: After the initial alkylation is complete, an anhydrous alcohol (e.g., ethanol) is added. The alcohol serves as a proton source to quench any remaining Grignard reagent and to protonate the magnesioimine salt, releasing the free imine[7].

  • Reduction of the Imine: A powerful reducing agent, such as sodium metal or lithium aluminum hydride (LiAlH₄), is then introduced.

    • Using Sodium Metal: In the presence of an alcohol proton source, sodium metal acts as a single-electron donor to reduce the C=N double bond of the imine to the corresponding amine[7].

    • Using LiAlH₄: This potent hydride donor adds a hydride ion (H⁻) to the imine carbon, followed by a second hydride addition (or workup) to furnish the primary amine[5][8][9].

The entire sequence, from nitrile to amine, is a finely orchestrated process where the product of the first reaction becomes the substrate for the second, without the need for intermediate purification.

Visualizing the Mechanism

Tandem Alkylation-Reduction Mechanism cluster_alkylation Stage 1: Alkylation cluster_reduction Stage 2: Reduction Nitrile Branched Nitrile (R¹R²CH-CN) ImineSalt Magnesioimine Salt Intermediate Nitrile->ImineSalt Nucleophilic Addition Grignard Grignard Reagent (R³MgX) Grignard->ImineSalt FreeImine Free Imine (R¹R²C(R³)=NH) ImineSalt->FreeImine Protonation (e.g., ROH) Amine α,α-Disubstituted Primary Amine FreeImine->Amine Reduction ReducingAgent Reducing Agent (e.g., Na/EtOH or LiAlH₄) ReducingAgent->Amine

Caption: Mechanism of the tandem alkylation-reduction of nitriles.

Experimental Protocols

Safety First: This procedure involves highly reactive and pyrophoric reagents. Strict adherence to safety protocols is mandatory.

  • Grignard reagents, sodium metal, and LiAlH₄ react violently with water and can ignite spontaneously in air[1][2][3][7][10]. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

  • Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves[3][7][10].

  • Work in a chemical fume hood and have a Class D fire extinguisher (for combustible metals) and dry sand readily available[7][10]. Do not work alone.

Protocol 3.1: Tandem Grignard Addition / Sodium-Alcohol Reduction

This protocol is adapted from established procedures and is suitable for general application[7].

Materials:

  • Branched Nitrile (e.g., Isobutyronitrile)

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromocyclohexane)

  • Anhydrous Diethyl Ether or THF

  • Iodine crystal (as initiator)

  • Anhydrous Ethanol

  • Sodium metal (cut into small pieces)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in ether (for salt formation/purification)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If it does not start, gentle heating may be applied.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Alkylation Step:

    • Dissolve the branched nitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add the nitrile solution dropwise to the stirred Grignard reagent. A thick precipitate may form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours (reaction time is substrate-dependent and may require overnight stirring for hindered substrates).

  • Reduction Step:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully add anhydrous ethanol (4-5 equivalents) via the dropping funnel. This will quench any excess Grignard reagent and protonate the imine salt. The mixture will become less viscous.

    • Carefully add small, freshly cut pieces of sodium metal (2.5-3.0 equivalents) to the reaction mixture at a rate that maintains a controllable reflux. Caution: Vigorous hydrogen evolution will occur.

    • After all the sodium has been added and has fully reacted, stir the mixture for an additional hour.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding water, followed by saturated aqueous NH₄Cl solution until the solids dissolve.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude amine can be purified by distillation or by bubbling HCl gas through an ethereal solution of the amine to precipitate the hydrochloride salt, which can then be filtered and washed. The free amine can be regenerated by treatment with a base (e.g., NaOH).

Protocol 3.2: Alternative Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a more powerful but also more hazardous reducing agent. It is often used when the sodium-alcohol reduction is sluggish[8][9].

Procedure (Steps 1 & 2 are the same as above):

  • Reduction Step (LiAlH₄ variant):

    • After the alkylation step is complete, cool the reaction mixture to 0 °C.

    • In a separate flask under nitrogen, prepare a slurry of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

    • Slowly and carefully , add the LiAlH₄ slurry to the reaction mixture containing the magnesioimine salt via cannula transfer. Caution: Highly exothermic reaction.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Workup (Fieser Workup):

    • Cool the reaction to 0 °C.

    • Quench the reaction by the sequential, dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solids through a pad of Celite and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous MgSO₄ and proceed with purification as described in Protocol 3.1.

Substrate Scope, Yields, and Limitations

The tandem alkylation-reduction is a robust method for synthesizing amines with a quaternary α-carbon.

Data Presentation: Representative Substrate Combinations
EntryBranched NitrileGrignard ReagentReducing SystemProductYield (%)Reference
1IsobutyronitrilePhenylmagnesium BromideLiAlH₄1,1-Dimethyl-2-phenylethanamine75%[7]
2PivalonitrileEthylmagnesium BromideLiAlH₄1,1-Dimethylpropan-1-amine88%[7]
3CyclohexanecarbonitrileMethylmagnesium IodideLiAlH₄1-Cyclohexyl-ethanamine85%[7]
4IsobutyronitrileCyclohexylmagnesium BromideNa / EtOH1-Cyclohexyl-2-methylpropan-1-amine~60% (est.)[7]
5BenzonitrileIsopropylmagnesium ChlorideZnCl₂ (cat.), NaBH₄1-Phenyl-2-methylpropan-1-amine85%[11]

Note: Yields are highly dependent on reaction conditions and purity of reagents. The data is compiled to be representative of the transformation's capability.

Discussion of Scope & Limitations:
  • Nitriles: The reaction is most effective for α-branched aliphatic nitriles. Steric hindrance on the nitrile (e.g., pivalonitrile) is well-tolerated and can lead to excellent yields[7]. Aromatic nitriles can also be used, though the initial Grignard addition may be slower[11].

  • Grignard Reagents: A wide variety of primary, secondary, and aryl Grignard reagents are suitable. Sterically demanding Grignards (e.g., tert-butylmagnesium chloride) may require catalysts like copper(I) salts to facilitate the initial addition[4].

  • Functional Group Tolerance: This is a major limitation. The highly basic and nucleophilic Grignard reagents and powerful reducing agents are incompatible with most electrophilic and acidic functional groups (e.g., esters, ketones, aldehydes, amides, carboxylic acids). Substrates must be chosen carefully to avoid side reactions.

Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for this synthetic transformation.

Experimental Workflow start Select Branched Nitrile & Alkyl/Aryl Halide prep_glass Flame-Dry Glassware Establish Inert Atmosphere start->prep_glass prep_grignard Prepare Grignard Reagent (R-MgX) prep_glass->prep_grignard alkylation Alkylation Step: Add Nitrile to Grignard @ 0°C prep_grignard->alkylation decision Choose Reduction Method alkylation->decision na_path Sodium / Alcohol (Milder, safer for scale-up) decision->na_path If applicable lah_path LiAlH₄ (More powerful, for sluggish reactions) decision->lah_path If necessary na_reduction Add Anhydrous EtOH Add Na metal portion-wise na_path->na_reduction lah_reduction Add LiAlH₄ slurry @ 0°C lah_path->lah_reduction workup Aqueous Workup (NH₄Cl or Fieser) na_reduction->workup lah_reduction->workup purify Extraction & Purification (Distillation or Salt Precipitation) workup->purify

Caption: Decision workflow for the tandem alkylation-reduction synthesis.

Conclusion

The tandem alkylation-reduction of branched nitriles is a highly effective and practical method for synthesizing sterically hindered α,α-disubstituted primary amines. By conducting the reaction in a single pot, it avoids the problematic isolation of imine intermediates, leading to improved yields and operational simplicity. The choice of Grignard reagent allows for modular installation of a wide variety of substituents, while the selection of the reducing agent (sodium/alcohol vs. LiAlH₄) provides flexibility to accommodate different substrate reactivities. Careful attention to anhydrous and inert reaction conditions is critical for success. This powerful tandem strategy remains a cornerstone for the construction of complex amine-containing molecules in both academic and industrial research.

References

Application Notes and Protocols: 2-Methylhexanenitrile as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Methylhexanenitrile in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures.[1] The strategic synthesis of novel heterocyclic scaffolds is therefore a cornerstone of drug discovery. This compound, a readily available α-substituted aliphatic nitrile, presents itself as a valuable and versatile building block for the construction of a variety of substituted pyridines, pyrimidines, and thiophenes. Its α-methyl group and n-butyl chain introduce lipophilicity and specific steric bulk, which can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic derivatives.

This guide provides an in-depth exploration of the utility of this compound in heterocyclic synthesis, offering detailed protocols, mechanistic insights, and a discussion of the potential applications of the resulting compounds in drug discovery and development. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Chemical Profile and Reactivity of this compound

This compound is a chiral aliphatic nitrile with the molecular formula C₇H₁₃N.[2] Its key structural features, an α-proton and a nitrile group, are the primary drivers of its reactivity in the synthesis of heterocyclic compounds.

PropertyValueSource
Molecular Formula C₇H₁₃N[2]
Molecular Weight 111.18 g/mol [2]
CAS Number 20654-42-6[2]
Boiling Point Not explicitly available, but related compounds suggest it is a liquid at room temperature.
Density Not explicitly available.

Safety Precautions: this compound, like other nitriles, should be handled with care in a well-ventilated fume hood.[3] It is expected to be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[3] All reactions should be conducted by trained personnel.

The reactivity of this compound is centered around two key transformations:

  • α-Deprotonation: The presence of the electron-withdrawing nitrile group acidifies the α-proton, allowing for its removal by a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate is central to many carbon-carbon bond-forming reactions.

  • Nitrile Group Transformations: The nitrile group itself can participate in cyclization reactions, acting as an electrophile or being transformed into other functional groups that then drive heterocycle formation.

These reactivity patterns are exploited in several named reactions that are particularly well-suited for the synthesis of heterocycles from this compound.

Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][5] It involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[4] this compound, as an activated nitrile, is an excellent substrate for this transformation. The resulting 2-aminothiophenes are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9]

Reaction Rationale and Mechanistic Insight

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone (in this case, acetone) and this compound, catalyzed by a base (morpholine), to form an α,β-unsaturated nitrile intermediate.[4][10] This is followed by the addition of elemental sulfur to the nucleophilic enamine tautomer of the intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.

Gewald Reaction Mechanism Start This compound + Acetone Intermediate1 Knoevenagel Condensation Intermediate (α,β-Unsaturated Nitrile) Start->Intermediate1 Base-catalyzed condensation Base Morpholine (Base) Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur addition Sulfur Elemental Sulfur (S₈) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 3-Cyano-4,5-dimethyl- 2-amino-thiophene Derivative Tautomerization->Product

Caption: Generalized workflow for the Gewald Reaction.

Experimental Protocol: Synthesis of 3-Cyano-2-amino-4-methyl-5-(1-methylpentyl)thiophene

This protocol describes the synthesis of a polysubstituted 2-aminothiophene from this compound and acetone.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.2 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 mmol, 1.11 g), acetone (12 mmol, 0.70 g), and elemental sulfur (11 mmol, 0.35 g).

  • Add ethanol (30 mL) to the flask.

  • To the stirred suspension, add morpholine (2 mmol, 0.17 g) dropwise.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-aminothiophene derivative.

Expected Outcome and Characterization:

The expected product is 3-cyano-2-amino-4-methyl-5-(1-methylpentyl)thiophene. The yield can be expected to be in the range of 60-80% based on similar reactions.[11] The structure can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Substituted Pyridines

Substituted pyridines are a class of heterocycles with immense importance in medicinal chemistry, found in numerous FDA-approved drugs.[12][13] this compound can serve as a precursor for the synthesis of polysubstituted pyridines through various cyclization strategies. One common approach involves the reaction of an enamine, derived from a ketone and a secondary amine, with an α,β-unsaturated nitrile.

Reaction Rationale and Mechanistic Insight

This synthesis proceeds through a multi-step, one-pot reaction. Initially, the ketone (acetone) reacts with a secondary amine (pyrrolidine) to form an enamine. This enamine then acts as a nucleophile and undergoes a Michael addition to an α,β-unsaturated nitrile, which can be formed in situ from this compound. The resulting intermediate then undergoes cyclization and aromatization to yield the substituted pyridine.

Pyridine Synthesis Workflow Start This compound + Ketone Enamine Enamine Formation (with secondary amine) Start->Enamine Michael Michael Addition Enamine->Michael Reacts with α,β-unsaturated nitrile Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Substituted Pyridine Aromatization->Product

Caption: General workflow for substituted pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted 3-Cyanopyridine Derivative

This protocol outlines a general procedure for the synthesis of a substituted pyridine from this compound.

Materials:

  • This compound (1.0 eq)

  • A suitable ketone (e.g., acetone, 1.0 eq)

  • A secondary amine (e.g., pyrrolidine, catalytic amount)

  • An oxidizing agent (e.g., elemental sulfur or air)

  • A high-boiling solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol, 1.11 g), the ketone (10 mmol), and a catalytic amount of the secondary amine (e.g., 1 mmol, 0.07 g of pyrrolidine) in a suitable high-boiling solvent (20 mL).

  • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • After the initial condensation and cyclization, introduce an oxidizing agent to facilitate the aromatization of the dihydropyridine intermediate. This can be achieved by bubbling air through the reaction mixture or by the addition of elemental sulfur (10 mmol, 0.32 g) and continuing to heat for an additional 2-4 hours.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles with widespread biological and medicinal significance.[14][15][16][17] They can be synthesized from nitriles through condensation reactions with amidines. Copper-catalyzed protocols have emerged as efficient methods for this transformation.[18][19][20]

Reaction Rationale and Mechanistic Insight

The copper-catalyzed synthesis of pyrimidines from nitriles and amidines is believed to proceed through a series of steps involving the coordination of the copper catalyst to the nitrile, facilitating the nucleophilic addition of the amidine. The resulting intermediate then undergoes cyclization and subsequent aromatization to form the pyrimidine ring. The α-substitution on this compound will result in a highly substituted pyrimidine core.

Pyrimidine Synthesis Workflow Nitrile This compound Addition Nucleophilic Addition Nitrile->Addition Amidine Amidine Salt Amidine->Addition Copper Cu(I) Catalyst Copper->Addition Catalyzes Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Substituted Pyrimidine Aromatization->Product

Caption: Copper-catalyzed synthesis of pyrimidines.

Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative

This protocol describes a general procedure for the copper-catalyzed synthesis of a pyrimidine from this compound and an amidine salt.

Materials:

  • This compound (1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 eq)

  • Copper(I) chloride (CuCl, 10 mol%)

  • A suitable base (e.g., Cs₂CO₃, 2.0 eq)

  • A ligand (e.g., 2,2'-bipyridine, 20 mol%)

  • A suitable solvent (e.g., TFE or DMF)

Procedure:

  • To a sealed reaction vessel, add this compound (10 mmol, 1.11 g), the amidine hydrochloride (12 mmol), CuCl (1 mmol, 0.10 g), Cs₂CO₃ (20 mmol, 6.52 g), and 2,2'-bipyridine (2 mmol, 0.31 g).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent (20 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines from dinitriles.[21][22][23][24][25] While this compound itself is not a dinitrile, it can be readily converted into a dinitrile precursor through standard alkylation procedures. The subsequent intramolecular cyclization of this dinitrile provides access to five- or six-membered rings, which are common motifs in bioactive molecules.

Reaction Rationale and Mechanistic Insight

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation.[21] A strong base deprotonates the α-carbon of one nitrile group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group to form a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile), which can be subsequently hydrolyzed to the corresponding cyclic ketone.

Thorpe-Ziegler Reaction Dinitrile α,ω-Dinitrile (from this compound) Carbanion Carbanion Formation Dinitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, LHMDS) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enamine Cyclic Enaminonitrile Cyclization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis Ketone Cyclic Ketone Hydrolysis->Ketone

Caption: The Thorpe-Ziegler reaction pathway.

Experimental Protocol: Synthesis of a Cyclic Ketone via a Dinitrile Precursor

This protocol is a two-step process involving the synthesis of a dinitrile from this compound, followed by the Thorpe-Ziegler cyclization.

Step 1: Synthesis of the Dinitrile Precursor

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in anhydrous THF.

  • Cool the solution to -78 °C (for LDA) or 0 °C (for NaH).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base.

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Add a suitable dihaloalkane (e.g., 1,3-dibromopropane for a five-membered ring or 1,4-dibromobutane for a six-membered ring) (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude dinitrile by column chromatography.

Step 2: Thorpe-Ziegler Cyclization

  • In a flame-dried flask under an inert atmosphere, add a solution of the purified dinitrile in anhydrous toluene.

  • Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting dinitrile.

  • Cool the reaction mixture to 0 °C and cautiously quench with water.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude cyclic enaminonitrile.

  • For the conversion to the cyclic ketone, dissolve the crude enaminonitrile in a mixture of acetic acid and concentrated hydrochloric acid and heat to reflux for 2-4 hours.

  • Cool the mixture, neutralize with a base (e.g., sodium bicarbonate), and extract with an organic solvent.

  • Purify the crude cyclic ketone by column chromatography or distillation.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound are prevalent in a wide array of biologically active compounds and approved drugs.

  • Substituted Thiophenes: 2-Aminothiophenes are known to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][9][26] The substituents derived from this compound can modulate the lipophilicity and steric profile of these compounds, potentially leading to improved potency and selectivity.

  • Substituted Pyridines: The pyridine ring is a key component of many drugs.[12][13][27][28] The ability to introduce specific substitution patterns using this compound as a starting material allows for the fine-tuning of the biological activity of these compounds.

  • Substituted Pyrimidines: Pyrimidine derivatives are central to numerous therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[14][15][16][17] The synthetic routes described herein provide access to novel pyrimidine structures with potential for development as new therapeutic agents.

Conclusion

This compound is a cost-effective and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic discussions provided in this application note demonstrate its utility in constructing substituted thiophenes, pyridines, and pyrimidines through well-established and adaptable synthetic methodologies. The resulting heterocyclic scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry, offering opportunities for the development of novel therapeutic agents.

References

Studying enzyme-catalyzed reactions with 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Biocatalytic Valorization of 2-Methylhexanenitrile: A Guide to Enzyme-Catalyzed Synthesis of Chiral Amides and Carboxylic Acids

Abstract: The conversion of nitriles to high-value amides and carboxylic acids is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Traditional chemical hydrolysis methods often necessitate harsh conditions, leading to undesirable byproducts and environmental concerns.[1] Biocatalytic approaches, employing nitrile-converting enzymes, offer a sustainable and highly selective alternative, operating under mild aqueous conditions with exceptional chemo-, regio-, and stereo-selectivities.[1][2] This guide provides a comprehensive framework for studying the enzyme-catalyzed hydrolysis of this compound, a branched aliphatic nitrile, using a sequential nitrile hydratase and amidase system. We present detailed protocols for enzyme screening, reaction optimization, kinetic analysis, and analytical monitoring, designed for researchers, scientists, and drug development professionals aiming to leverage the power of biocatalysis.

Scientific Foundation: The Enzymatic Cascade for Nitrile Conversion

The microbial metabolism of nitriles to carboxylic acids typically proceeds via two distinct enzymatic pathways: a direct route using a single nitrilase enzyme, or a two-step cascade involving a nitrile hydratase (NHase) followed by an amidase.[2][3] This guide focuses on the latter, as it allows for the potential isolation of the intermediate amide, which is often a valuable synthetic target in itself.

  • Nitrile Hydratase (NHase, EC 4.2.1.84): This metalloenzyme, typically containing a non-corrin cobalt or non-heme iron center, catalyzes the hydration of the nitrile group (-C≡N) to the corresponding primary amide (-CONH₂).[4][5][6] NHases are renowned for their industrial applications in the production of acrylamide and nicotinamide.[4][7] Their substrate scope can be broad, and while many show high activity towards simple aliphatic nitriles, activity towards bulkier substrates like this compound can vary significantly between different enzymes.[8][9]

  • Amidase (EC 3.5.1.4): This hydrolase acts on the product of the NHase reaction, catalyzing the hydrolysis of the amide bond to yield a carboxylic acid and ammonia.[10] The concerted action of NHase and amidase provides a complete pathway from nitrile to carboxylic acid under physiological conditions.[4]

The sequential reaction pathway is crucial for synthetic applications. By selecting an appropriate NHase and controlling reaction conditions, or by using an NHase in isolation, the synthesis can be stopped at the amide stage. If the final carboxylic acid is the target, a co-expression system or a co-immobilized catalyst containing both NHase and amidase can be employed for a one-pot conversion.

Logical Flow of the Biocatalytic Process

The following diagram illustrates the sequential enzymatic conversion of this compound.

Enzymatic_Cascade cluster_reaction Enzymatic Conversion Pathway Substrate This compound (R/S-CH₃(CH₂)₃CH(CH₃)CN) Intermediate 2-Methylhexanamide (R/S-CH₃(CH₂)₃CH(CH₃)CONH₂) Substrate->Intermediate + H₂O Nitrile Hydratase (NHase) Product 2-Methylhexanoic Acid (R/S-CH₃(CH₂)₃CH(CH₃)COOH) Intermediate->Product + H₂O Amidase

Caption: Sequential hydrolysis of this compound.

Experimental Design & Protocols

Enzyme Selection and Screening

Rationale: The choice of enzyme is the most critical parameter for a successful biocatalytic reaction. Nitrile hydratases exhibit significant diversity in substrate specificity.[9] While enzymes from genera like Rhodococcus, Pseudomonas, and Bacillus are well-documented for nitrile conversion, their efficiency with a branched, moderately hydrophobic substrate like this compound is not guaranteed.[8][9][11] Therefore, an initial screen of a diverse panel of NHases is essential. Commercial screening kits or a selection of in-house enzymes should be tested.[12]

Protocol 2.1: High-Throughput (HTS) Enzyme Screening

  • Prepare Master Stock: Create a 1 M stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.

  • Aliquot Enzymes: In a 96-well microtiter plate, dispense 1-5 mg of each lyophilized nitrile hydratase preparation into separate wells. Include a negative control well with no enzyme.

  • Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.2). This pH is a good starting point as many NHases show optimal activity in the neutral to slightly alkaline range.[13]

  • Initiate Reaction: Add 198 µL of the reaction buffer to each well. Allow the enzymes to dissolve for 10 minutes. To start the reaction, add 2 µL of the 1 M substrate stock to each well for a final substrate concentration of 10 mM.

  • Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Quenching and Extraction: Stop the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., 1 mM decane) to each well. Vortex vigorously for 2 minutes to extract the substrate and products.

  • Analysis: Centrifuge the plate to separate the layers. Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate to 2-methylhexanamide.

Analytical Method: Monitoring Reaction Progress

Rationale: A robust analytical method is required to separate and quantify the starting nitrile, the intermediate amide, and the final carboxylic acid. Reverse-phase HPLC is a versatile technique for this purpose. The distinct polarities of the three compounds allow for effective separation.

Protocol 2.2: Reverse-Phase HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation of the carboxylic acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a quenched reaction sample 1:10 in the mobile phase, filter through a 0.22 µm syringe filter, and inject.

  • Quantification: Generate standard curves for this compound, 2-methylhexanamide, and 2-methylhexanoic acid to enable accurate quantification of each component.

CompoundExpected Retention Time (Relative)
This compoundLate Eluting
2-MethylhexanamideIntermediate Eluting
2-Methylhexanoic AcidEarly Eluting
Caption: Expected elution order on a reverse-phase C18 column.
Characterization of Enzyme Kinetics

Rationale: Once a promising enzyme ("hit") is identified, its kinetic parameters—the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ)—must be determined. This data is essential for understanding the enzyme's affinity for the substrate and its catalytic efficiency, which informs reactor design and process scale-up.[14] The protocol involves measuring the initial reaction rate at various substrate concentrations.

Protocol 2.3: Determination of Michaelis-Menten Kinetics

  • Prepare Substrate Dilutions: Prepare a series of dilutions of this compound in the optimized reaction buffer, ranging from approximately 0.1 x Kₘ to 10 x Kₘ. (If Kₘ is unknown, start with a wide range, e.g., 0.1 mM to 50 mM).

  • Set Up Reactions: In separate vials, combine a fixed, known concentration of the purified enzyme (or cell-free extract) with each substrate concentration. Ensure the total reaction volume is constant.

  • Time-Course Sampling: Incubate the reactions at the optimal temperature. At regular, short intervals (e.g., every 1, 2, 5, 10, and 20 minutes), withdraw an aliquot and immediately quench it in a manner that stops the reaction (e.g., by adding acid or a solvent).

  • Quantify Product Formation: Analyze the quenched samples using the established HPLC method (Protocol 2.2) to determine the concentration of 2-methylhexanamide formed at each time point.

  • Calculate Initial Rates: For each substrate concentration, plot product concentration versus time. The initial rate (v₀) is the slope of the linear portion of this curve.

  • Data Analysis: Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vₘₐₓ and Kₘ.

Overall Experimental Workflow

This diagram outlines the logical progression from initial enzyme discovery to detailed characterization for the hydrolysis of this compound.

Workflow cluster_discovery Phase 1: Discovery & Feasibility cluster_characterization Phase 2: Characterization & Optimization cluster_application Phase 3: Application A Enzyme Panel Selection (Diverse NHases) B High-Throughput Screening (Protocol 2.1) A->B C Hit Identification (GC/HPLC Analysis) B->C D Reaction Optimization (pH, Temp, Co-solvent) C->D E Kinetic Parameter Determination (Protocol 2.3) D->E F Substrate & Product Inhibition Studies E->F G Preparative Scale Synthesis of Amide or Acid F->G H Enzyme Immobilization for Reusability G->H

Caption: A structured workflow for biocatalyst development.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, every experiment must incorporate a system of controls.

  • Negative Controls:

    • No-Enzyme Control: A reaction mixture containing the substrate but no enzyme. This validates that the observed conversion is enzyme-dependent and not due to spontaneous hydrolysis under the reaction conditions.

    • Heat-Inactivated Enzyme Control: A reaction containing substrate and a sample of the enzyme that has been denatured by boiling. This confirms that the native protein structure is required for activity.

  • Positive Controls:

    • If available, run a parallel reaction with a known "good" substrate for the selected enzyme (e.g., acrylonitrile for many NHases).[7] This helps to verify that the enzyme is active, even if it shows low activity towards the target substrate, this compound.

  • Analytical Validation:

    • Internal Standard: The use of an internal standard in GC or HPLC analysis corrects for variations in extraction efficiency and injection volume, leading to more accurate quantification.

    • Spike and Recovery: To validate the analytical method, a blank reaction matrix should be spiked with known concentrations of the analyte (substrate, amide, acid) and analyzed to ensure recovery is within an acceptable range (typically 90-110%).

By systematically including these checks, researchers can have high confidence in their experimental outcomes, forming a self-validating research loop.

References

Application Notes & Protocols for Greener Synthetic Pathways to Alkyl Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Alkyl nitriles are indispensable building blocks in the chemical industry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] Traditional synthetic routes often rely on highly toxic cyanide reagents, harsh reaction conditions, and significant solvent waste, posing considerable environmental and safety challenges.[4][5] This guide provides researchers, scientists, and drug development professionals with detailed protocols and insights into modern, greener synthetic pathways for alkyl nitriles. We focus on cyanide-free methods that leverage biocatalysis, renewable feedstocks, and innovative energy sources like light and electricity to create more sustainable and efficient processes.

Introduction: The Imperative for Sustainable Nitrile Synthesis

The cyano group is a versatile functional handle, readily converted into valuable moieties such as carboxylic acids, amides, and amines.[1][6] However, the classical Kolbe nitrile synthesis, involving the reaction of alkyl halides with alkali metal cyanides, and other traditional methods, are fraught with issues of extreme toxicity and waste generation.[7][8][9] The principles of green chemistry demand a paradigm shift towards methodologies that are safer, more energy-efficient, and utilize renewable resources.[3] This document outlines several field-proven, greener alternatives that minimize environmental impact without compromising chemical efficiency.

Biocatalytic Dehydration of Aldoximes: An Enzymatic, Cyanide-Free Route

One of the most promising green strategies for nitrile synthesis is the enzymatic dehydration of aldoximes.[10] This approach completely avoids the use of toxic cyanides by employing enzymes, specifically aldoxime dehydratases (Oxd), which catalyze the transformation under mild, aqueous conditions.[1][10][11] The aldoxime starting materials are easily prepared from readily available aldehydes and hydroxylamine, making this a highly accessible and sustainable two-step, one-pot process from the aldehyde.[10]

Causality and Scientific Rationale

Aldoxime dehydratases are remarkable enzymes that facilitate the elimination of a water molecule from an aldoxime to form the corresponding nitrile.[4][12] The reaction proceeds with high specificity and often high enantioselectivity for chiral substrates, a significant advantage in pharmaceutical synthesis.[4] By utilizing whole-cell biocatalysts (e.g., recombinant E. coli overexpressing an Oxd), the enzyme is protected, often leading to higher stability and easier handling compared to isolated enzymes. The reaction is typically performed in an aqueous buffer at or near room temperature, drastically reducing energy consumption and eliminating the need for hazardous organic solvents.[11]

Workflow for Biocatalytic Nitrile Synthesis

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Enzymatic Dehydration cluster_2 Step 3: Product Isolation Aldehyde Aldehyde (Substrate) Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Biocatalyst Whole-Cell Biocatalyst (e.g., E. coli expressing Oxd) Aldoxime->Biocatalyst Nitrile Nitrile Product Biocatalyst->Nitrile Dehydration (-H2O) Buffer Aqueous Buffer (e.g., Phosphate) Buffer->Biocatalyst Reaction Medium Extraction Solvent Extraction Nitrile->Extraction Aldoxime_ref Aldoxime Intermediate Purification Purification (e.g., Chromatography) Extraction->Purification Nitrile_ref Nitrile Product

Caption: General workflow for the two-step, one-pot biocatalytic synthesis of nitriles.

Protocol: Synthesis of Adiponitrile from Adipic Aldehyde

This protocol is a representative example of the cyanide-free synthesis of an aliphatic nitrile using an aldoxime dehydratase.

Materials:

  • Adipic aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Whole-cell biocatalyst: E. coli expressing aldoxime dehydratase from Bacillus sp. (lyophilized)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Magnetic stirrer and hot plate

  • Reaction vessel (e.g., 250 mL Erlenmeyer flask)

Procedure:

  • Aldoxime Formation:

    • In the reaction vessel, dissolve adipic aldehyde (e.g., 10 mmol) and hydroxylamine hydrochloride (22 mmol, 2.2 equivalents) in 100 mL of potassium phosphate buffer.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the intermediate aldoxime. The solution should be clear.

  • Enzymatic Dehydration:

    • Add the lyophilized whole-cell biocatalyst (e.g., 500 mg) to the reaction mixture.

    • Seal the flask and stir the suspension at 30°C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, centrifuge the mixture to pellet the cells. Decant the supernatant.

    • Extract the supernatant with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude adiponitrile.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure adiponitrile.

Synthesis from Renewable Feedstocks: The Biomass-to-Nitrile Pipeline

A cornerstone of green chemistry is the utilization of renewable feedstocks. Biomass, particularly lignin and plant oils, is a rich source of aldehydes that can be converted into valuable nitriles.[2][5][13] This approach not only reduces reliance on petrochemicals but also valorizes waste streams from other industries, such as wood processing.[12][14]

Causality and Scientific Rationale

Ionic liquids (ILs) have emerged as effective catalysts and media for converting biomass-derived aldehydes to nitriles.[5][13] For example, 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) can catalyze the reaction between an aldehyde and hydroxylamine hydrochloride under metal- and solvent-free conditions.[5] Mechanistic studies suggest the IL plays multiple synergistic roles: the acidic proton facilitates the reaction, while hydrogen bonding and electrostatic interactions activate the substrates.[5] This "domino-type" catalysis allows for a simple, efficient, and green process.[13]

Protocol: Ionic Liquid-Catalyzed Synthesis of Vanillin Nitrile from Vanillin

This protocol details the conversion of vanillin, a lignin-derived aldehyde, into its corresponding nitrile.[13]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 1-butyl-3-methylimidazolium chloride ([BMIm][Cl])

  • Ethyl acetate

  • Deionized water

  • Reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup:

    • To the reaction vial, add vanillin (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and [BMIm][Cl] (2 mL).

    • Seal the vial and place it in a preheated oil bath at 70°C.

  • Reaction Execution:

    • Stir the mixture vigorously for the required time (typically 2-4 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • After cooling to room temperature, add 10 mL of deionized water to the reaction mixture to dissolve the ionic liquid.

    • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts, wash with water (2 x 10 mL) and then brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxy-3-methoxybenzonitrile.

Comparative Data for Greener Nitrile Synthesis Methods
MethodStarting MaterialKey Reagent/CatalystConditionsKey AdvantageYield RangeReference
Biocatalysis Aldehydes/AldoximesAldoxime DehydrataseAqueous buffer, ~30°CCyanide-free, mild, high selectivityHigh[10][11]
Ionic Liquid Biomass-derived Aldehydes[BMIm][Cl]Neat, 70-100°CMetal-free, simple, renewable feedstock66-99%[5][13]
Solvent-Free AldehydesNH₂OH·HClNeat, 100°CNo solvent, good atom economyGood[15]
Electrosynthesis AlcoholsNickel CatalystAqueous electrolyte, RTUses electricity, mild conditions~63% (Faradaic Eff.)[16]
Photocatalysis AlcoholsCopper/TEMPOAqueous NH₃, Air, RTUses air as oxidant, mild conditionsGood[17]

Electrochemical and Photocatalytic Pathways: Harnessing Light and Electricity

Emerging green methodologies harness electricity and light to drive nitrile synthesis under exceptionally mild conditions, often using simple, abundant starting materials.[18][19] These techniques can reduce waste by replacing stoichiometric chemical oxidants or reductants with electrons or photons.

Electrochemical Synthesis from Alcohols

Direct electrosynthesis of nitriles from primary alcohols and ammonia can be achieved using simple nickel catalysts in an aqueous electrolyte at room temperature.[16] The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence, where in-situ generated Ni²⁺/Ni³⁺ species act as the active sites for the oxidation steps.[16] This method offers a cost-effective and benign route to a variety of nitriles.

Workflow for Electrochemical Nitrile Synthesis

G cluster_0 Electrochemical Cell cluster_1 Aqueous Electrolyte Anode Anode (e.g., Nickel Foam) Nitrile Nitrile Product Anode->Nitrile Formation Cathode Cathode (e.g., Platinum) H2 H2 Cathode->H2 H2 Evolution Alcohol Primary Alcohol Alcohol->Anode Oxidation Ammonia Ammonia (NH3) Ammonia->Anode Reaction Power Power Supply Power->Anode (+) Power->Cathode (-)

Caption: Schematic of an electrochemical cell for direct nitrile synthesis from alcohols.

Photocatalytic Synthesis from Alcohols

Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems can mediate the synthesis of nitriles from alcohols or aldehydes using aqueous ammonia, with air serving as the terminal oxidant.[17] This aerobic oxidation proceeds under mild conditions and can be performed in standard laboratory glassware, making it a highly accessible green method.[17] Similarly, photoinduced copper-catalyzed reactions can achieve the cyanation of even unactivated alkyl chlorides at room temperature, a transformation that is challenging under thermal conditions.[20]

Conclusion

The transition to greener synthetic pathways for alkyl nitriles is not only an environmental necessity but also a scientific opportunity. The methods presented in this guide—from the high selectivity of biocatalysis to the resource efficiency of electro- and photocatalysis—offer robust, scalable, and safer alternatives to traditional protocols. By avoiding toxic cyanide reagents, utilizing renewable feedstocks, and minimizing energy consumption and waste, these protocols empower researchers to produce essential chemical building blocks in a more sustainable and responsible manner. Adopting these advanced methodologies will be crucial for the future of chemical manufacturing and drug development.

References

Application Note & Protocol: Chiral HPLC Method Development for the Enantioselective Separation of 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2-Methylhexanenitrile enantiomers. The protocol herein is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in the analysis and purification of chiral molecules. This guide emphasizes a systematic approach to method development, starting with chiral stationary phase (CSP) screening and progressing through mobile phase optimization and parameter refinement. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction: The Significance of Chiral Separation

Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological activities and toxicological profiles.[1] The nitrile functional group is a key building block in the synthesis of many pharmaceutical compounds and fine chemicals.[2] Therefore, the ability to resolve and quantify the enantiomers of chiral nitriles, such as this compound, is critical for ensuring product safety, efficacy, and for process control in asymmetric synthesis.[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the analytical and preparative separation of enantiomers due to its high efficiency and broad applicability.[1][3] Polysaccharide-based CSPs, in particular, have demonstrated wide-ranging success in resolving a diverse array of chiral compounds.[4][5][6] This application note details a systematic approach to developing a reliable chiral HPLC method for this compound.

Foundational Principles of Chiral Recognition on Polysaccharide CSPs

The enantioselective separation on polysaccharide-based CSPs, such as those derived from cellulose or amylose, is governed by a combination of intermolecular interactions.[6][7] These include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which collectively create a transient diastereomeric complex between the analyte enantiomers and the chiral selector.[7][8] The difference in the stability of these complexes for each enantiomer leads to differential retention times and, consequently, their separation. The selection of an appropriate CSP and mobile phase is paramount to exploiting these subtle energetic differences.

Method Development Strategy

A logical and systematic screening approach is the most efficient path to a successful chiral separation.[9][10] Our strategy involves a multi-stage process, beginning with the screening of several polysaccharide-based CSPs under normal phase conditions, followed by optimization of the mobile phase composition and other chromatographic parameters.

Diagram: Chiral HPLC Method Development Workflow

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method & Validation Start Racemic this compound Sample CSP_Screening Screen Polysaccharide CSPs (Cellulose & Amylose-based) Start->CSP_Screening Prepare 1 mg/mL solution Initial_MP Initial Mobile Phase: Hexane/Isopropanol (90:10) CSP_Screening->Initial_MP Test on each column Eval_Resolution Evaluate Resolution (Rs) & Selectivity (α) Initial_MP->Eval_Resolution MP_Optimization Optimize Mobile Phase (% Alcohol Modifier) Eval_Resolution->MP_Optimization If Rs < 1.5 Temp_Study Temperature Study (e.g., 15°C, 25°C, 35°C) MP_Optimization->Temp_Study Flow_Rate_Opt Optimize Flow Rate Temp_Study->Flow_Rate_Opt Final_Method Final Optimized Method Flow_Rate_Opt->Final_Method Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Final_Method->Validation

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • Analyte: Racemic this compound (CAS: 20654-42-6)[11]

  • Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

Chiral Stationary Phase (CSP) Screening

The initial screening will focus on polysaccharide-based CSPs due to their broad applicability.[4][5][6] A combination of cellulose and amylose-based columns is recommended to cover a wider range of potential chiral recognition mechanisms.

Recommended Screening Columns (4.6 x 250 mm, 5 µm):

  • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

  • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

  • Cellulose tris(4-methylbenzoate) based CSP

Initial Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (Nitriles have a weak chromophore, so a low wavelength is necessary)

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Step-by-Step Protocol for CSP Screening
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. This may take at least 10-15 column volumes.[9]

  • Sample Injection: Inject the racemic this compound standard onto the first screening column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to ensure the elution of both enantiomers.

  • Column Switching: After completing the run, switch to the next CSP in the screening set and repeat steps 1-3.

  • Evaluation: Analyze the resulting chromatograms for any degree of separation. Calculate the resolution (Rs) and selectivity (α) for any promising candidates. A resolution of Rs > 1.5 is generally considered baseline separation.[1]

Results and Method Optimization

Interpreting Screening Results

The screening phase aims to identify a CSP that shows at least partial separation of the enantiomers. The column providing the highest initial selectivity (α) is the best candidate for further optimization. For this application, let's assume the Cellulose tris(3,5-dimethylphenylcarbamate) based CSP provided the most promising initial separation.

Mobile Phase Optimization

The composition of the mobile phase, particularly the percentage of the alcohol modifier (Isopropanol), has a significant impact on retention and enantioselectivity.

  • Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention time but can also reduce selectivity. Conversely, decreasing the alcohol percentage can enhance chiral recognition and improve resolution, albeit with longer analysis times.[12]

Optimization Protocol:

  • Vary the percentage of Isopropanol in the mobile phase (e.g., 5%, 10%, 15%, 20%).

  • For each composition, allow the system to equilibrate and inject the sample.

  • Plot the resolution (Rs) and retention time of the second eluting peak against the percentage of Isopropanol to determine the optimal balance.

Temperature Optimization

Temperature can influence the thermodynamics of the chiral recognition process and affect separation.[13][14][15]

  • Rationale: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to increased resolution.[9] However, this often comes at the cost of broader peaks and higher backpressure. It is crucial to investigate a range of temperatures to find the best compromise. In some cases, increasing the temperature can improve peak efficiency or even invert the elution order.[16]

Optimization Protocol:

  • Set the column temperature to different values (e.g., 15 °C, 25 °C, 35 °C).

  • At each temperature, inject the sample and record the chromatogram.

  • Evaluate the effect of temperature on resolution, peak shape, and analysis time.

Final Optimized Method and Expected Performance

Based on the systematic optimization, a final method is established.

Parameter Optimized Value Justification
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Provided the best initial selectivity during screening.
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions for good efficiency.
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)Lower alcohol content enhances chiral recognition and resolution.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in chiral separations.[9]
Column Temperature 20 °CA slightly reduced temperature improves resolution without significantly increasing backpressure.
Detection Wavelength 210 nmMaximizes sensitivity for the nitrile chromophore.
Injection Volume 10 µLStandard volume for analytical HPLC.

Expected Performance Data:

Parameter Expected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.8 min
Selectivity (α) > 1.2
Resolution (Rs) > 2.0

Method Validation

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[17] Key validation parameters include:

  • Specificity: The ability to resolve the enantiomers from each other and any potential impurities.[18]

  • Linearity: The linear relationship between the peak area and the concentration of each enantiomer over a defined range.[18]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[18]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. By following a systematic approach of CSP screening and subsequent optimization of mobile phase and temperature, a robust and reliable method can be achieved. The principles and strategies outlined here are broadly applicable to the chiral separation of other nitrile-containing compounds and small chiral molecules.

References

Application Note & Protocols: 2-Methylhexanenitrile as a Versatile Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Nitrile Moiety in Drug Design

The nitrile functional group, with its characteristic carbon-nitrogen triple bond, is a cornerstone in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties—being highly polar, a potent electron-withdrawing group, and a compact hydrogen bond acceptor—make it a valuable pharmacophore.[2][3] Over 30 pharmaceuticals on the market contain a nitrile group, with many more in clinical development, a testament to its efficacy in modulating physicochemical properties, enhancing target binding affinity, and improving metabolic stability.[2][3]

This guide focuses on 2-Methylhexanenitrile , a branched aliphatic nitrile. Its structure is particularly noteworthy for drug development for several key reasons:

  • Lipophilicity: The C7 alkyl backbone provides significant lipophilicity, which can be crucial for membrane permeability and reaching biological targets.

  • Metabolic Stability: The methyl group at the α-position can sterically hinder enzymatic degradation (e.g., oxidation), potentially increasing the compound's half-life in vivo.[3]

  • Three-Dimensionality: The chiral center at the C2 position introduces a defined three-dimensional structure. Access to specific enantiomers can lead to improved target selectivity and reduced off-target effects, a critical consideration in modern drug design.

This document provides detailed protocols for the transformation of this compound into key pharmaceutical intermediates—primary amines, amides, and carboxylic acids—and demonstrates its application in the construction of complex heterocyclic scaffolds.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for reaction design and safety.

PropertyValueSource
Molecular Formula C₇H₁₃N[4][5]
Molecular Weight 111.18 g/mol [4]
CAS Number 20654-42-6[4][6]
Appearance Liquid-
Boiling Point ~165-167 °CEstimated
Density ~0.8 g/mLEstimated

Section 1: Synthesis of Chiral Primary Amines via Nitrile Reduction

Scientific Rationale: Primary amines are one of the most prevalent functional groups in pharmaceuticals, serving as key precursors for amides, sulfonamides, ureas, and a vast array of nitrogen-containing heterocycles. The reduction of this compound provides direct access to 2-methylhexylamine, a chiral lipophilic building block. Two common and effective reduction methods are presented below.

Workflow: Nitrile to Primary Amine

G cluster_main Reduction Pathways 2_Methylhexanenitrile 2_Methylhexanenitrile Primary_Amine 2-Methylhexylamine 2_Methylhexanenitrile->Primary_Amine  Method A: LiAlH₄  Method B: Catalytic Hydrogenation

Caption: General pathways for the reduction of this compound.

Protocol 1.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting nitriles to primary amines via nucleophilic hydride attack.[7][8] This method is highly effective and generally provides excellent yields, but requires stringent anhydrous conditions and careful handling due to the reagent's reactivity with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid (e.g., 2 M H₂SO₄)

  • Sodium hydroxide solution (e.g., 4 M NaOH)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous diethyl ether (10 mL per 1 g of nitrile).

  • Reagent Addition: Under a positive pressure of nitrogen, carefully and portion-wise add LiAlH₄ (1.1 equivalents) to the stirring solvent at 0 °C (ice bath).

    • Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent solvent from boiling.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in a biphasic mixture of ethyl acetate and water.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Expertise Note: This specific workup procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying purification.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude 2-methylhexylamine can be purified further by distillation if necessary.

Protocol 1.2: Catalytic Hydrogenation

Principle: This method utilizes hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) to reduce the nitrile.[7][9] It is considered a "greener" alternative to hydride reductions and is more amenable to large-scale synthesis. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.[9]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water) or 10% Pd/C

  • Ethanol or Methanol (solvent)

  • Ammonia (as a 7N solution in methanol or anhydrous liquid)

  • Hydrogen gas (H₂)

Procedure:

  • Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq), ethanol, and the methanolic ammonia solution (2-3 eq).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 10-20% by weight of the nitrile) to the vessel.

    • Causality Note: The ammonia acts as a competitive inhibitor, preventing the newly formed primary amine from reacting with the intermediate imine, which would otherwise lead to secondary amine formation.

  • Reaction: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-100 psi) and heat to 50-80 °C with vigorous stirring.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored via the pressure gauge on the apparatus.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety Note: Raney Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely and handle it under a layer of water or solvent.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The residue can be purified by distillation under reduced pressure to yield pure 2-methylhexylamine.

Method Comparison: Amine Synthesis
ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Reagents LiAlH₄, Anhydrous Ether/THFH₂, Raney Ni or Pd/C, NH₃, Alcohol
Conditions 0 °C to Reflux, Anhydrous50-100 psi H₂, 50-80 °C
Typical Yield High (>85%)Good to High (70-95%)
Pros High reactivity, Fast, Broad substrate scopeScalable, Greener, Avoids reactive hydrides
Cons Pyrophoric reagent, Strict anhydrous conditionsRequires pressure equipment, Pyrophoric catalyst

Section 2: Synthesis of Amide and Carboxylic Acid Derivatives

Scientific Rationale: The amide bond is a fundamental feature of peptides and numerous pharmaceutical agents. Carboxylic acids are versatile synthetic handles, readily converted to esters, acid chlorides, or coupled with amines. The hydrolysis of this compound offers controlled access to both of these important scaffolds.

Workflow: Nitrile Hydrolysis Pathways

G cluster_main Hydrolysis Pathways Nitrile This compound Amide 2-Methylhexanamide Nitrile->Amide Partial Hydrolysis (e.g., KOH, t-BuOH) Acid 2-Methylhexanoic Acid Nitrile->Acid One-Pot Complete Hydrolysis Amide->Acid Complete Hydrolysis (e.g., H₂SO₄, Heat)

Caption: Selective and complete hydrolysis of this compound.

Protocol 2.1: Controlled Hydrolysis to 2-Methylhexanamide

Principle: Complete hydrolysis of nitriles to carboxylic acids often proceeds faster than the initial hydration to the amide, making the isolation of the amide challenging.[10] Using a base like potassium hydroxide in a sterically hindered alcohol solvent such as tert-butanol can effectively arrest the reaction at the amide stage.[11]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol (5 mL per 1 g of nitrile).

  • Reagent Addition: Add powdered potassium hydroxide (2.0 eq) and a small amount of water (0.5 eq).

    • Expertise Note: The limited amount of water is key to preventing subsequent hydrolysis of the amide product. tert-Butanol serves as a solvent that solubilizes the nitrile but does not readily participate in saponification.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting nitrile by GC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 2-methylhexanamide can be purified by recrystallization or column chromatography.

Protocol 2.2: Complete Hydrolysis to 2-Methylhexanoic Acid

Principle: Forcing conditions, such as concentrated acid or base at elevated temperatures, ensure the complete hydrolysis of the nitrile, through the amide intermediate, to the final carboxylic acid.[8]

Materials:

  • This compound

  • Aqueous sulfuric acid (e.g., 50% v/v) or Aqueous sodium hydroxide (e.g., 6 M)

  • Diethyl ether or Ethyl acetate

  • Concentrated HCl (for acidification)

Procedure (Acid-Catalyzed):

  • Setup: Combine this compound (1.0 eq) and 50% aqueous H₂SO₄ in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the biphasic mixture to a vigorous reflux for 8-12 hours. The reaction should eventually become homogeneous.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic extracts and wash them with water, then with brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-methylhexanoic acid, which can be purified by distillation.

Section 3: Application in Multicomponent Reactions for Heterocycle Synthesis

Scientific Rationale: Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecular scaffolds from simple precursors in a single step.[12][13] Nitriles are excellent substrates for MCRs, where the cyano group can participate in cyclization cascades to form diverse heterocyclic systems like pyridines, pyrimidines, and imidazoles.[14][15]

Protocol 3.1: Example Synthesis of a Tetrasubstituted Pyridine Scaffold

Principle: This protocol adapts a known MCR for pyridine synthesis. This compound can react with an α,β-unsaturated ketone (a chalcone derivative) in the presence of a strong base to construct a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine. This scaffold is a common motif in medicinal chemistry.

Mechanism: Pyridine Synthesis MCR

G cluster_main Illustrative Multicomponent Reaction A This compound + Base C Michael Adduct (Intermediate) A->C 1. Deprotonation 2. Michael Addition B α,β-Unsaturated Ketone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Dihydropyridine D->E Dehydration F Pyridine Scaffold E->F Oxidation (e.g., DDQ, Air)

Caption: A plausible reaction pathway for pyridine scaffold synthesis.

Materials:

  • This compound

  • Chalcone (1,3-diphenyl-2-propen-1-one) or other α,β-unsaturated ketone

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF)

  • Oxidizing agent (e.g., DDQ or simply air)

  • Aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a dry flask under nitrogen, add the chalcone (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature for 12 hours. The color will likely change to a deep red or brown.

  • Oxidation: Open the flask to the air and stir vigorously for another 6-8 hours, or add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) to expedite the aromatization to the pyridine.

  • Quenching: Carefully pour the reaction mixture into a beaker of cold saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the target pyridine derivative.

Safety Information

This compound and related aliphatic nitriles should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation.[16] Flammable liquid and vapor.[16][17]

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Keep away from heat, sparks, and open flames.[17][18] Use explosion-proof equipment and take precautionary measures against static discharge.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a flame-retardant lab coat.[16]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of pharmaceutical scaffolds. Its branched, lipophilic structure offers unique advantages for designing drug candidates with potentially improved metabolic stability and defined three-dimensional conformations. The protocols outlined in this guide provide robust and reliable methods for converting this nitrile into primary amines, amides, and carboxylic acids, as well as for incorporating it into complex heterocyclic frameworks through multicomponent reactions. These transformations empower medicinal chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methylhexanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylhexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, which is commonly prepared via the Kolbe nitrile synthesis. This method involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[1][2]

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of this compound, a branched aliphatic nitrile, can stem from several factors related to the S(_N)2 reaction mechanism.[3] Here’s a systematic approach to troubleshooting:

  • Substrate Quality: The purity of your starting material, typically 2-bromohexane or a similar alkyl halide, is crucial. Impurities can lead to unwanted side reactions. Ensure your alkyl halide is pure and free from any elimination-promoting contaminants.

  • Nucleophile Reactivity: The cyanide source (e.g., sodium cyanide, potassium cyanide) must be of high purity and anhydrous. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[1][2] The formation of the desired nitrile occurs when the carbon atom acts as the nucleophile.[2]

  • Solvent Choice: The choice of solvent is critical in an S(_N)2 reaction.[4] Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are highly recommended.[1][4] These solvents solvate the metal cation, leaving the cyanide anion "naked" and more nucleophilic.[5] Protic solvents (e.g., water, alcohols) will solvate the cyanide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4][6]

  • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can favor elimination (E2) side reactions, especially with secondary alkyl halides like 2-bromohexane.[2] A moderate temperature, typically in the range of 60-80 °C, is a good starting point. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal temperature.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete reactions are a common cause of low yields. Again, monitoring the reaction is key.

Issue 2: Formation of Isonitrile Byproduct

Question: My product is contaminated with a significant amount of 2-methylhexyl isonitrile. How can I minimize its formation?

Answer: The formation of isonitrile is a known side reaction in the Kolbe nitrile synthesis due to the ambident nature of the cyanide ion.[1][2] According to Kornblum's rule, the ratio of nitrile to isonitrile depends on the reaction conditions.[1] To favor the formation of the nitrile:

  • Maximize Free Cyanide Ions: Use alkali metal cyanides like NaCN or KCN, which readily dissociate in polar aprotic solvents to provide a high concentration of free cyanide ions.[1][2] The more "free" the cyanide ion, the more likely the more nucleophilic carbon atom will attack the alkyl halide.[2]

  • Avoid Covalent Cyanide Sources: Cyanide salts with more covalent character, such as silver cyanide (AgCN) or copper(I) cyanide (CuCN), tend to favor the formation of isonitriles.[2] This is because the nitrogen atom is more exposed for nucleophilic attack.

  • Solvent Selection: As mentioned before, polar aprotic solvents like DMSO are excellent choices. They enhance the nucleophilicity of the carbon end of the cyanide ion.[1][2]

Issue 3: Presence of Elimination Byproducts

Question: I am observing alkene byproducts in my reaction mixture. How can I suppress the E2 elimination reaction?

Answer: Secondary alkyl halides like 2-bromohexane are susceptible to E2 elimination, especially in the presence of a strong base. While the cyanide ion is a good nucleophile, it is also a moderately strong base. To minimize elimination:

  • Use a Less Hindered Base (if applicable): If you are using an additional base in your reaction, consider a non-nucleophilic, sterically hindered base. However, in a standard Kolbe synthesis, the cyanide salt itself acts as the base.

  • Control the Temperature: Lowering the reaction temperature will generally favor the S(_N)2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.

  • Choice of Leaving Group: While bromide is a good leaving group, you could consider using a tosylate, which is an even better leaving group and may favor substitution under milder conditions.

Issue 4: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies do you recommend?

Answer: Purifying nitriles from a reaction mixture containing unreacted starting materials, byproducts, and inorganic salts requires a careful workup and purification procedure.

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water to dissolve the inorganic cyanide salts. Be extremely cautious during this step, as acidification can release highly toxic hydrogen cyanide gas. The workup should ideally be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane to isolate the organic products.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4), Na(_2)SO(_4)), filter, and concentrate the solvent using a rotary evaporator.

  • Distillation: The most effective method for purifying this compound is fractional distillation under reduced pressure. This will allow you to separate the desired nitrile from any higher or lower boiling point impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing this compound?

A1: The most common and direct precursor is a 2-halo-hexane, such as 2-bromohexane or 2-chlorohexane.[7] Primary and secondary alkyl halides are suitable for this S(_N)2 reaction.[8] Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[8]

Q2: Can I use a phase transfer catalyst to improve the reaction?

A2: Yes, a phase transfer catalyst (PTC) can be beneficial, especially if you are using a two-phase system (e.g., an organic solvent and an aqueous solution of the cyanide salt). The PTC, such as a quaternary ammonium salt, facilitates the transfer of the cyanide ion from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.

Q3: What are the safety precautions I should take when working with cyanides?

A3: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. Have an appropriate cyanide antidote kit readily available and ensure you are trained in its use.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: You can use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    1^11
    H and
    13^{13}13
    C NMR will provide detailed structural information and can be used to identify characteristic peaks for this compound and any impurities.

  • Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretching frequency, which typically appears in the range of 2220-2260 cm

    1^{-1}−1
    .

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of your sample, while MS will provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 2-Bromohexane

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) to anhydrous DMSO.

  • Heat the mixture to 60 °C with stirring to dissolve the sodium cyanide.

  • Slowly add 2-bromohexane (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction temperature at 70-80 °C and monitor the progress of the reaction by TLC or GC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation: Solvent Effects on Reaction Rate
SolventDielectric Constant (ε)Solvent TypeRelative S(_N)2 Reaction Rate
Methanol33Polar Protic1
Water80Polar Protic7
Acetonitrile38Polar Aprotic5,000
DMF37Polar Aprotic28,000
DMSO 47 Polar Aprotic 1,300,000

This table illustrates the significant rate enhancement observed when using polar aprotic solvents for S(_N)2 reactions.

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Substrate Verify Purity of 2-Bromohexane Start->Check_Substrate Check_Nucleophile Assess NaCN Purity and Anhydrous State Start->Check_Nucleophile Check_Solvent Confirm Use of Polar Aprotic Solvent (e.g., DMSO) Start->Check_Solvent Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Time Ensure Sufficient Reaction Time Start->Check_Time Solution_Substrate Purify Starting Material Check_Substrate->Solution_Substrate Impure? Solution_Nucleophile Use High-Purity, Dry NaCN Check_Nucleophile->Solution_Nucleophile Impurities/Moisture? Solution_Solvent Switch to Anhydrous DMSO/DMF Check_Solvent->Solution_Solvent Protic Solvent Used? Solution_Temp Optimize Temperature (60-80 °C) Check_Temp->Solution_Temp Too High/Low? Solution_Time Monitor Reaction to Completion (TLC/GC) Check_Time->Solution_Time Incomplete?

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2-Bromohexane 2-Bromohexane This compound This compound 2-Bromohexane->this compound SN2 (Desired) 2-Methylhexyl isonitrile 2-Methylhexyl isonitrile 2-Bromohexane->2-Methylhexyl isonitrile SN2 (Side Reaction) Hexenes Hexenes 2-Bromohexane->Hexenes E2 (Side Reaction) NaCN NaCN NaCN->this compound NaCN->2-Methylhexyl isonitrile NaCN->Hexenes

Caption: Synthesis of this compound and potential side products.

V. References

  • ACS Omega. (2019). Phase Transfer Ceria-Supported Nanocatalyst for Nitrile Hydration Reaction. --INVALID-LINK--

  • Wikipedia. Kolbe nitrile synthesis. --INVALID-LINK--

  • ChemicalBook. 2-METHYLOCTANENITRILE synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. --INVALID-LINK--

  • Benchchem. This compound | 20654-42-6. --INVALID-LINK--

  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). --INVALID-LINK--

  • Chemistry Steps. Reactions of Nitriles. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. --INVALID-LINK--

  • Chemistry Steps. Preparation of Nitriles. --INVALID-LINK--

  • Chemguide. the preparation of nitriles. --INVALID-LINK--

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. --INVALID-LINK--

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. --INVALID-LINK--

References

Technical Support Center: Optimizing 2-Methylhexanenitrile Synthesis via Hydrocyanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrocyanation of alkenes. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitriles, with a specific focus on improving the yield and selectivity of 2-Methylhexanenitrile. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in the lab, providing troubleshooting strategies grounded in mechanistic principles.

Safety First: Critical Precautions for Handling Cyanide Reagents

Before initiating any experiment, a thorough understanding and strict adherence to safety protocols are non-negotiable. Hydrogen cyanide (HCN) and its salt precursors are highly toxic.[1][2]

  • Engineering Controls : All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[2][3] Ensure the fume hood is functioning correctly before starting.[1]

  • Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, closed-toe shoes, and chemical splash goggles. When handling cyanides, wear a face shield for added protection against splashes.[2][4] Use chemical-resistant gloves, such as nitrile or neoprene; double-gloving is highly recommended.[1][5]

  • Emergency Preparedness : Never work alone.[1] Ensure an emergency safety shower and eyewash station are accessible.[4] Develop a specific Standard Operating Procedure (SOP) for your experiment and maintain immediate access to it.[3][4] An antidote for cyanide exposure exists but must be administered by trained emergency personnel.[1]

  • Waste Handling : Cyanide waste is hazardous. Maintain awareness of the pH of any waste solutions, as acidification will liberate highly toxic and flammable HCN gas.[3] Dispose of all cyanide-contaminated materials according to your institution's hazardous waste guidelines.

Core Reaction Principles: The Nickel-Catalyzed Hydrocyanation of 1-Hexene

The synthesis of this compound via the hydrocyanation of 1-hexene is a transition-metal-catalyzed process. While various metals can be used, nickel(0) complexes with phosphite ligands are most common for unactivated alkenes.[6] The reaction is a powerful method for C-C bond formation, adding a C1 building block and a versatile functional group in one step.[7]

The catalytic cycle generally proceeds through several key steps:

  • Oxidative Addition : HCN adds to the low-valent nickel complex.

  • Alkene Coordination : The substrate, 1-hexene, coordinates to the nickel center.

  • Migratory Insertion : The alkene inserts into the nickel-hydride bond. This step determines the regioselectivity, leading to either a linear or a branched alkyl-nickel intermediate.

  • Reductive Elimination : The nitrile is eliminated from the metal center, regenerating the active catalyst. This final step is often rate-limiting.[8]

Lewis acids are frequently added as co-catalysts. They can coordinate to the cyanide ligand, accelerating the rate-limiting reductive elimination step and thereby increasing the overall reaction rate.[6][8]

Hydrocyanation_Catalytic_Cycle Figure 1: Simplified Ni-Catalyzed Hydrocyanation Cycle NiL2 Ni(0)L₂ (Active Catalyst) HCN_add H-Ni(II)(CN)L₂ NiL2->HCN_add Oxidative Addition (+HCN) Alkene_coord H-Ni(II)(CN)L₂(RCH=CH₂) HCN_add->Alkene_coord Alkene Coordination Alkene_coord->midpoint Migratory Insertion Branched_int R-CH(CH₃)-Ni(II)(CN)L₂ (Branched Intermediate) Branched_int->NiL2 Reductive Elimination Branched_prod R-CH(CN)CH₃ (Branched Nitrile) Branched_int->Branched_prod Linear_int R-CH₂CH₂-Ni(II)(CN)L₂ (Linear Intermediate) Linear_int->NiL2 Reductive Elimination Linear_prod R-CH₂CH₂-CN (Linear Nitrile) Linear_int->Linear_prod midpoint->Branched_int Markovnikov midpoint->Linear_int anti-Markovnikov

Caption: Figure 1: Simplified Ni-Catalyzed Hydrocyanation Cycle

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: My reaction has stalled with low conversion of 1-hexene. What are the likely causes and how can I fix it?

Low conversion is a frequent challenge, often pointing to issues with catalyst activity or reaction conditions.

  • Cause A: Catalyst Deactivation by Excess HCN

    • Explanation: A primary cause of catalyst failure is deactivation by HCN itself.[9] Nickel(0) catalysts can react with excess HCN to form inactive dicyanonickel(II) species, which are unreactive towards alkenes.[8] This is often observed as a color change or precipitation in the reaction vessel.

    • Solution:

      • Slow HCN Addition: Instead of adding all the HCN or cyanide source at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of HCN low, minimizing catalyst poisoning.[7]

      • Use of HCN Surrogates: Employing a surrogate like acetone cyanohydrin can be effective. In solution, it exists in equilibrium with acetone and HCN, providing a sustained low concentration of the reagent.[7][10]

      • Transfer Hydrocyanation: Consider an HCN-free transfer hydrocyanation approach, where a donor molecule like malononitrile transfers the CN group, avoiding the use of free HCN altogether.[9][11]

  • Cause B: Impure Reagents or Solvent

    • Explanation: The nickel(0) catalyst is highly sensitive to impurities. Oxygen can oxidize the catalyst, while water can react with Lewis acid promoters and interfere with the reaction. The alkene substrate should be free of peroxides.

    • Solution:

      • Solvent Purity: Use anhydrous, deoxygenated solvents. Toluene or benzene are common choices.

      • Alkene Purity: Pass 1-hexene through a column of activated alumina to remove peroxides and inhibitors immediately before use.

      • Inert Atmosphere: Ensure the entire reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).

FAQ 2: I'm getting a significant amount of the linear isomer, n-heptanenitrile. How can I improve regioselectivity for the branched product?

Controlling regioselectivity is paramount for achieving a high yield of this compound. For terminal alkenes, the linear product is often the thermodynamic favorite, but kinetic control can favor the branched isomer.

  • Cause A: Suboptimal Ligand Choice

    • Explanation: The electronic and steric properties of the phosphorus-based ligands on the nickel catalyst are critical determinants of selectivity.[12] Bulky, electron-donating ligands can favor the formation of the branched product by sterically disfavoring the more crowded transition state leading to the linear isomer. The "bite angle" of chelating diphosphine or diphosphite ligands also plays a crucial role.[13][14]

    • Solution:

      • Ligand Screening: Experiment with a variety of phosphite or phosphine ligands. While monodentate phosphites like tri-o-tolyl phosphite are common, chelating diphosphine ligands with specific bite angles can dramatically alter selectivity.[15][16]

      • Electronic Tuning: Ligands with electron-withdrawing groups can stabilize the Ni(0) state and influence reaction rates, which can indirectly affect selectivity.[6]

  • Cause B: Absence or Incorrect Choice of Lewis Acid

    • Explanation: Lewis acids are essential co-catalysts that can dramatically invert the regioselectivity of the reaction.[17][18] By coordinating to the nickel complex, they can accelerate the reductive elimination from the branched alkyl-nickel intermediate more than from the linear one, kinetically favoring the formation of this compound.

    • Solution:

      • Add a Lewis Acid: If you are not using one, the addition of a Lewis acid like aluminum trichloride (AlCl₃) or zinc chloride (ZnCl₂) is the most effective way to promote branched product formation.[19][20]

      • Optimize Lewis Acid: Screen different Lewis acids and their concentrations. The strength and steric bulk of the Lewis acid can have a significant impact.

Factor Effect on Branched:Linear Ratio Rationale Reference
Bulky Ligands Tends to IncreaseSteric hindrance disfavors the formation of the more stable linear alkyl-nickel intermediate.[12][14]
Lewis Acid (e.g., AlCl₃, ZnCl₂) Significantly IncreasesAccelerates reductive elimination, particularly from the branched intermediate, making it the kinetically favored pathway.[6][18][19]
Low Temperature May IncreaseCan favor the kinetically controlled branched product over the thermodynamically favored linear product.[7]

Table 1: Key Factors Influencing Regioselectivity in 1-Hexene Hydrocyanation.

FAQ 3: My catalyst is decomposing. How can I troubleshoot this?

Catalyst stability is key to achieving high turnover numbers and good yields. A visual workflow can help diagnose the root cause of decomposition.

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Catalyst Decomposition start Reaction shows signs of catalyst decomposition (e.g., precipitation, color change) q1 Is HCN/cyanide source added all at once? start->q1 sol1 Implement slow addition (syringe pump) or use an HCN surrogate. q1->sol1 Yes q2 Were reagents and solvent rigorously purified and deoxygenated? q1->q2 No end Monitor reaction for improved stability. sol1->end sol2 Use anhydrous, deoxygenated solvents. Purify alkene immediately before use. q2->sol2 No q3 Is the reaction temperature too high? q2->q3 Yes sol2->end sol3 Lower the temperature. High temperatures can accelerate decomposition pathways. q3->sol3 Yes q3->end No sol3->end

Caption: Figure 2: Workflow for Diagnosing Catalyst Decomposition

Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed Hydrocyanation of 1-Hexene

This protocol is a general guideline. All quantities and conditions should be optimized for your specific setup.

  • Catalyst Preparation (In Situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the nickel(0) precursor (e.g., Ni(COD)₂, 1 mol%) and the desired phosphite or phosphine ligand (e.g., 2-4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene (to make a ~0.5 M solution with respect to the alkene). Stir for 15-30 minutes to allow for ligand coordination. Add the Lewis acid co-catalyst (e.g., ZnCl₂, 1-2 mol%) if required for selectivity.

  • Substrate Addition: Add purified 1-hexene (1.0 eq) via syringe.

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C to 60 °C). Begin the slow addition of the cyanide source (e.g., acetone cyanohydrin, 1.1 eq) via syringe pump over 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by GC or GC-MS to determine conversion and regioselectivity.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any remaining cyanide by adding a basic solution, such as aqueous sodium hypochlorite (bleach) or a pH 10 buffer.[4]

Protocol 2: Product Isolation and Purification
  • Workup: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.[21] This helps remove the catalyst residues and salts.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator.[22]

  • Purification: The crude product, this compound, is often a liquid. It can be purified from non-volatile impurities and byproducts by fractional distillation under reduced pressure.[23] The purity of the fractions should be confirmed by GC analysis.

References

Technical Support Center: Purification of 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylhexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis. However, achieving high purity can be challenging due to the potential for various impurities arising from its synthesis. The choice of purification method is critical and depends on the nature of these impurities and the desired final purity. Common impurities include unreacted starting materials, byproducts from side reactions (such as amides and carboxylic acids from hydrolysis), residual solvents, and water.[1]

This guide will focus on the most common purification technique for this compound: Fractional Distillation . We will also address common issues and provide solutions in a user-friendly question-and-answer format.

Physical Properties of this compound

A fundamental understanding of the physical properties of this compound is essential for successful purification.

PropertyValueSource
Molecular Formula C₇H₁₃N[2]
Molecular Weight 111.18 g/mol [2]
Boiling Point ~173-175 °C (estimated)N/A
Density ~0.8 g/cm³N/A
Solubility Poorly soluble in water, soluble in organic solvents.N/A

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of this compound.

Q1: My final product is contaminated with a lower-boiling point impurity. How can I remove it?

Answer: This is a classic scenario for which fractional distillation is the ideal solution. The key is to have a fractionating column with sufficient theoretical plates to separate components with close boiling points.

Causality: Lower-boiling point impurities, such as residual solvents (e.g., diethyl ether, dichloromethane) or unreacted volatile starting materials, will vaporize at a lower temperature than this compound.

Solution:

  • Apparatus Setup: Use a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the surface area for condensation and vaporization cycles.

  • Heating: Heat the distillation flask slowly and evenly. A heating mantle with a magnetic stirrer is recommended.

  • Fraction Collection:

    • Fore-run: The first fraction to distill will be enriched in the lower-boiling impurity. Collect this "fore-run" in a separate receiving flask and monitor the vapor temperature. You should observe a temperature plateau corresponding to the boiling point of the impurity.

    • Intermediate Fraction: As the lower-boiling impurity is removed, the vapor temperature will start to rise. There might be an intermediate fraction where the temperature is not stable. It is advisable to collect this separately.

    • Product Fraction: Once the temperature stabilizes at the boiling point of this compound, change to a clean receiving flask to collect your purified product.

  • Purity Check: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the separation.[3]

Q2: After distillation, my this compound is wet. How can I remove the water?

Answer: Water is a common impurity, especially if aqueous workups are involved in the synthesis. It can be removed by proper drying before distillation or by azeotropic distillation.

Causality: Nitriles can be hygroscopic, and water can form azeotropes with them, making simple distillation ineffective for complete removal.

Solutions:

  • Pre-distillation Drying:

    • Liquid-Liquid Extraction: If your crude product is in an organic solvent, wash it with a saturated sodium chloride solution (brine) to remove the bulk of the water.

    • Drying Agents: After separation from the aqueous layer, dry the organic phase with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is swirled and in contact with the solution for a sufficient time (e.g., 30 minutes) until it no longer clumps together. Filter off the drying agent before distillation.

  • Azeotropic Distillation: If water persists, consider adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene). The water-toluene azeotrope will distill off first, effectively drying the nitrile. The excess toluene can then be removed by distillation.

Q3: My purified this compound has a yellowish tint. What is the cause and how can I fix it?

Answer: A yellow color often indicates the presence of high-boiling point impurities or degradation products.

Causality: These impurities can arise from side reactions during synthesis or from thermal degradation during a prolonged or overheated distillation.

Solutions:

  • Fractional Distillation: Careful fractional distillation is key. The colored, high-boiling impurities will remain in the distillation flask as the pure, colorless this compound distills over. It is crucial to stop the distillation before the flask goes to dryness to prevent the charring of these residues.

  • Activated Carbon Treatment: Before distillation, you can stir the crude product with a small amount of activated carbon for a period (e.g., 15-30 minutes) and then filter it. Activated carbon can adsorb some colored impurities.

  • Column Chromatography: For very persistent color or for achieving very high purity, column chromatography using silica gel or alumina can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate mixtures) would typically be used.

Q4: I suspect my product is contaminated with 2-methylhexanamide or 2-methylhexanoic acid. How can I confirm and remove these?

Answer: Amide and carboxylic acid impurities are common byproducts resulting from the hydrolysis of the nitrile group.[4][5] They can be detected by spectroscopic methods and removed by an acidic or basic wash prior to distillation.

Causality: The nitrile functional group is susceptible to hydrolysis, especially in the presence of strong acids or bases and water, often introduced during the reaction workup.

Confirmation:

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch around 1650-1690 cm⁻¹ for the amide and a broad O-H stretch around 2500-3300 cm⁻¹ along with a C=O stretch around 1700-1725 cm⁻¹ for the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The amide N-H protons will appear as broad signals, and the carboxylic acid O-H proton will be a very broad singlet, typically downfield.

Removal:

  • Aqueous Wash: Before distillation, dissolve the crude nitrile in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • To remove 2-methylhexanoic acid: Wash the organic solution with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

    • To remove 2-methylhexanamide (if basic impurities are also present): A wash with a dilute acid like 5% hydrochloric acid (HCl) can help remove basic impurities. The amide itself is relatively neutral but this step ensures a clean separation.

  • Water Wash: After the acidic or basic wash, wash the organic layer with deionized water to remove any remaining salts.

  • Drying and Distillation: Dry the organic layer with an anhydrous drying agent and then proceed with fractional distillation as described in Q1.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol outlines the steps for purifying crude this compound containing both lower and higher boiling point impurities.

Diagram of the Experimental Workflow:

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis A Crude this compound B Pre-treatment (Acid/Base Wash if needed) A->B Address Hydrolysis Byproducts C Drying with Anhydrous MgSO₄ B->C Remove Water D Filtration C->D Remove Drying Agent E Set up Fractional Distillation Apparatus D->E F Slow & Even Heating E->F G Collect Fore-run (Low-boiling impurities) F->G H Collect Product Fraction (Stable Boiling Point) G->H I Stop Distillation (Leave residue) H->I J Purity Analysis (GC-MS) I->J K Purified this compound J->K caption Workflow for the Purification of this compound

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Nickel-Catalyzed Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in nickel-catalyzed nitrile synthesis. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. By understanding the root causes of decreased catalyst performance, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.

Quick Diagnosis: Frequently Asked Questions (FAQs)

This section addresses common high-level questions for rapid problem identification.

Q1: My nickel-catalyzed reaction (e.g., hydrocyanation, cyanation of aryl halides) has stopped or become extremely sluggish. What are the most likely causes?

A1: An abrupt halt or significant slowdown in your reaction is typically due to one of three main factors:

  • Catalyst Deactivation: The active nickel species has been converted into an inactive form. This is the most common issue and is the focus of this guide.

  • Reagent/Substrate Impurity: Trace impurities, such as water, oxygen, or sulfur compounds, can act as potent poisons to the nickel catalyst.

  • Improper Reaction Conditions: Incorrect temperature, pressure, or mixing can lead to poor performance or catalyst degradation.

Q2: How can I tell if my catalyst has been deactivated?

A2: The primary indicator is a loss of catalytic activity, observed as low or no conversion of your starting material. Other signs include a change in the reaction mixture's color or the formation of precipitates (e.g., nickel solids). In homogeneous catalysis, catalyst leaching or precipitation can be a sign of deactivation[1]. For heterogeneous catalysts like Raney Nickel, changes in the catalyst's physical appearance may be noticeable[2][3].

Q3: Can I regenerate a deactivated nickel catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. For instance, catalysts deactivated by surface poisoning might be regenerated by washing or specific chemical treatments[2]. Treatment with hydrogen at elevated temperatures can restore the activity of nickel catalysts used in nitrile hydrogenation by removing surface-adsorbed species[4]. However, deactivation due to irreversible processes like significant particle agglomeration (sintering) is often permanent[5][6].

Q4: What is the most common deactivation pathway for homogeneous nickel catalysts in hydrocyanation?

A4: A primary deactivation route involves the reaction of the active Ni(0) or Ni(I) catalytic species with excess hydrogen cyanide (HCN) or other reagents. This can lead to the formation of stable and unreactive dicyanonickel(II) species, which are unable to participate in the catalytic cycle[7][8]. The presence of excess cyanide can easily deactivate the catalyst due to the strong interaction between the cyanide anion and the catalyst[9].

Troubleshooting Guide: A Symptom-Based Approach

This section provides a deeper dive into specific experimental issues, organized by observable symptoms.

Symptom 1: Low or No Product Conversion

This is the most critical issue, indicating a fundamental problem with the catalytic system.

Possible Cause A: Catalyst Poisoning

Nickel catalysts, particularly low-valent Ni(0) complexes crucial for reactions like hydrocyanation, are highly sensitive to poisoning.

  • Scientific Rationale: Poisons are substances that bind strongly to the nickel center, blocking active sites required for the catalytic cycle. Common poisons include:

    • Oxygen (O₂): Air exposure can oxidize the active Ni(0) species to inactive Ni(II) states[10].

    • Water (H₂O): While sometimes used as an additive or solvent, excess water can facilitate catalyst decomposition or promote side reactions, particularly under thermal stress[11][12].

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for nickel catalysts[13][14].

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low conversion.

Possible Cause B: Ligand Degradation

In many nickel-catalyzed reactions, the ligands (e.g., phosphites, phosphines) are essential for catalyst stability, activity, and selectivity[15].

  • Scientific Rationale: The electronic and steric properties of ligands define the catalyst's performance. These ligands can degrade under reaction conditions. For example, phosphite and phosphine ligands are susceptible to oxidation or hydrolysis, especially at elevated temperatures. This degradation alters the coordination environment of the nickel, leading to deactivation.

  • Troubleshooting Steps:

    • Analyze Ligand Purity: Ensure the ligand used is of high purity before starting the reaction.

    • Monitor Reaction byproducts: Use techniques like ³¹P NMR spectroscopy to monitor the integrity of phosphorus-based ligands throughout the reaction.

    • Select Robust Ligands: For high-temperature applications, consider more sterically hindered or electronically robust ligands that are less prone to degradation.

Possible Cause C: Thermal Deactivation (Sintering/Agglomeration)

This is particularly relevant for heterogeneous nickel catalysts (e.g., Raney Nickel, Ni on a support) but can also be a factor in the decomposition of homogeneous catalysts.

  • Scientific Rationale: At elevated temperatures, nickel nanoparticles can migrate and coalesce into larger particles, a process known as sintering or agglomeration[5][6][16]. This leads to a significant decrease in the active surface area of the catalyst, resulting in a lower reaction rate[11][14]. High temperatures and high steam partial pressures are known to promote sintering[5].

  • Data on Sintering:

    Temperature Observation Impact on Activity
    < 500 °C Minimal changes in nanoparticle shape[16]. Stable activity.
    500 °C - 800 °C Nanoparticles begin to coalesce and reshape[16]. Gradual decrease in activity[11].

    | > 800 °C | Rapid merging into larger particles[16]. | Severe and often irreversible deactivation. |

Symptom 2: Poor or Inconsistent Selectivity

A change in the product distribution (e.g., ratio of linear to branched nitriles in hydrocyanation) often points to a change in the catalyst's active site.

Possible Cause: Change in Ligand Coordination or Active Site Geometry
  • Scientific Rationale: The regioselectivity and stereoselectivity of many nickel-catalyzed reactions are dictated by the steric and electronic environment created by the ligands.

    • Ligand Dissociation: Partial dissociation of a multidentate ligand can create a different active site, leading to altered selectivity.

    • Formation of Bischelates: With certain chelating ligands, the formation of stable nickel bischelates can lead to catalyst deactivation over time[17].

    • Impurity Coordination: An impurity may coordinate to the nickel center, modifying its steric bulk and leading to a loss of selectivity.

  • Troubleshooting Steps:

    • Confirm Ligand-to-Metal Ratio: Ensure the correct stoichiometry of ligand to nickel precursor is used. An excess of ligand can sometimes prevent the formation of the active catalytic species.

    • Re-evaluate Reaction Temperature: Higher temperatures can increase ligand dissociation rates. Running the reaction at the lowest effective temperature may improve selectivity.

    • Strict Impurity Control: Rigorously purify all reagents and solvents to prevent coordination of unknown species to the catalyst (See Protocol 2).

Key Experimental Protocols

These detailed protocols provide step-by-step methodologies for common troubleshooting procedures.

Protocol 1: Establishing and Maintaining an Inert Atmosphere

Objective: To prevent catalyst deactivation by oxygen and moisture.

Materials:

  • Schlenk line or glovebox

  • High-purity inert gas (Argon or Nitrogen)

  • Dry, degassed solvents

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvent Degassing: Degas all solvents using one of the following methods:

    • Freeze-Pump-Thaw: (Most rigorous) Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times[17].

    • Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and cannulation techniques for reagent transfer.

  • Execution: Maintain a slight positive pressure of inert gas throughout the entire duration of the experiment, including workup if the product is sensitive.

Protocol 2: Purification of Reagents and Solvents

Objective: To remove catalyst poisons like water and peroxides from reaction components.

Materials:

  • Appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethers, calcium hydride for hydrocarbons and some polar solvents).

  • Distillation apparatus.

  • Karl Fischer titrator (for quantitative water determination).

Procedure:

  • Solvent Purification:

    • Choose a drying agent compatible with your solvent.

    • Reflux the solvent over the drying agent under an inert atmosphere for several hours.

    • Distill the solvent directly into the reaction flask or a dry storage flask under inert gas.

    • Store purified solvents over activated molecular sieves in a glovebox or a sealed flask with a septum.

  • Liquid Reagent Purification:

    • Liquid substrates or reagents can be dried by stirring over a suitable drying agent (e.g., activated 4Å molecular sieves) and then distilled under vacuum or filtered via cannula.

  • Solid Reagent Purification:

    • Solid reagents can be dried in a vacuum oven or by azeotropic distillation with a non-reactive solvent like toluene. Recrystallization is also an effective purification method.

  • Verification: If possible, verify the purity. For example, check the water content of solvents using a Karl Fischer titrator to ensure it is below the acceptable threshold (typically <10 ppm for highly sensitive reactions).

Understanding Deactivation Mechanisms

A deeper understanding of how catalysts deactivate is key to preventing it.

Deactivation Pathways Overview

DeactivationPathways cluster_chemical Chemical Deactivation cluster_thermal Thermal/Physical Deactivation Catalyst Active Ni(0)L_n Catalyst Poisoning Poisoning (O₂, H₂O, S, excess CN⁻) Catalyst->Poisoning Irreversible Binding Ligand_Deg Ligand Degradation (Oxidation, Hydrolysis) Catalyst->Ligand_Deg Loss of L Sintering Sintering/ Agglomeration Catalyst->Sintering High T Leaching Metal Leaching (Loss of Ni from support) Catalyst->Leaching Weak Interaction Inactive_Catalyst Inactive_Catalyst Poisoning->Inactive_Catalyst Inactive Ni(II) or Blocked Sites Ligand_Deg->Inactive_Catalyst Sintering->Inactive_Catalyst Leaching->Inactive_Catalyst

Caption: Major deactivation pathways for nickel catalysts.

  • Poisoning: As discussed, this involves the strong chemisorption of impurities onto the active sites[4]. Excess cyanide is a known poison in hydrocyanation reactions, leading to inactive Ni(CN)₂ species[7].

  • Ligand Degradation: The chemical transformation of the ligand framework, which is critical for maintaining the catalyst's electronic and steric properties[15].

  • Sintering: The thermal agglomeration of catalyst particles, which reduces the active surface area, is a major cause of deactivation, especially in heterogeneous systems[11].

  • Leaching: The loss of the active metal from its support into the reaction medium. This is a concern for both heterogeneous and immobilized homogeneous catalysts and can be quantified using techniques like ICP-MS or ICP-OES[1][18][19][20].

By systematically diagnosing symptoms, understanding the underlying chemical and physical causes, and implementing rigorous experimental protocols, researchers can significantly mitigate the issue of catalyst deactivation in nickel-catalyzed nitrile synthesis, leading to more robust and reliable chemical processes.

References

Minimizing hydrolysis byproducts in 2-Methylhexanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylhexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable branched-chain nitrile. Our focus is to provide in-depth, field-proven insights to help you minimize the formation of hydrolysis byproducts, namely 2-methylhexanamide and 2-methylhexanoic acid, thereby improving your product yield and purity.

I. Understanding the Challenge: The Pervasiveness of Hydrolysis

The primary obstacle in synthesizing this compound with high purity is the susceptibility of the nitrile functional group to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, which are often present during synthesis and work-up procedures. The hydrolysis proceeds in two stages: first to the corresponding amide (2-methylhexanamide), and then further to the carboxylic acid (2-methylhexanoic acid).[1] The presence of water in the reaction medium is a key contributor to this unwanted side reaction.

Below is a diagram illustrating the hydrolysis pathway of this compound.

Hydrolysis_Pathway Nitrile This compound Amide 2-Methylhexanamide Nitrile->Amide H₂O (H⁺ or OH⁻) CarboxylicAcid 2-Methylhexanoic Acid Amide->CarboxylicAcid H₂O (H⁺ or OH⁻)

Caption: Hydrolysis of this compound to its amide and carboxylic acid byproducts.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound and the prevention of hydrolysis byproducts.

Q1: What are the most common synthetic routes for this compound, and which is most prone to hydrolysis?

A1: The three most common laboratory-scale synthetic routes are:

  • Nucleophilic Substitution (SN2) of a 2-halo-hexane with a cyanide salt: This is a widely used method where a 2-halo-hexane (e.g., 2-bromohexane) is reacted with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). This method is susceptible to hydrolysis if water is present in the solvent or if the work-up is not carefully controlled.

  • Dehydration of 2-Methylhexanamide: This route involves the removal of a water molecule from 2-methylhexanamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While this method starts from the amide, incomplete reaction can leave residual amide in the final product.

  • Hydrocyanation of 1-Hexene: This method involves the addition of hydrogen cyanide (HCN) across the double bond of 1-hexene, typically catalyzed by a nickel complex. This route can produce a mixture of linear and branched nitriles, and the handling of highly toxic HCN requires specialized equipment and precautions.

The SN2 reaction is generally the most common and accessible method, but it requires stringent control of reaction conditions to minimize hydrolysis.

Q2: How does the choice of solvent in the SN2 reaction impact the formation of hydrolysis byproducts?

A2: The solvent plays a critical role. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for SN2 reactions involving cyanide salts. These solvents effectively solvate the cation (Na⁺ or K⁺), leaving the cyanide anion (CN⁻) more nucleophilic and available to react with the alkyl halide. Crucially, these solvents should be anhydrous. The presence of even small amounts of water can lead to the hydrolysis of the nitrile product to the amide and carboxylic acid.

Q3: Can I use a phase-transfer catalyst (PTC) to improve the SN2 reaction and reduce byproducts?

A3: Yes, phase-transfer catalysis is an excellent strategy for this synthesis. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from an aqueous or solid phase into the organic phase where the 2-halo-hexane is dissolved.[2] This can allow the reaction to proceed at lower temperatures, which generally favors substitution over elimination and can reduce the rate of hydrolysis. Furthermore, it can enable the use of a biphasic system, which can simplify the work-up procedure.

Q4: My final product is contaminated with 2-methylhexanoic acid. How can I remove it?

A4: 2-Methylhexanoic acid can be effectively removed by an extractive work-up with a mild aqueous base. Washing the crude product with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer. The organic layer containing the purified this compound can then be separated, washed with brine, and dried.

III. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting Synthesis via SN2 Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Competing elimination reaction (E2). 3. Presence of water leading to hydrolysis.1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Use a less hindered base if applicable, or lower the reaction temperature. Use a polar aprotic solvent. 3. Use anhydrous solvents and reagents. Dry all glassware thoroughly.
Presence of 2-methylhexanamide and/or 2-methylhexanoic acid in the final product 1. Water contamination in the reaction mixture. 2. Hydrolysis during aqueous work-up.1. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Keep the work-up temperature low (e.g., using an ice bath). Minimize the contact time with aqueous acidic or basic solutions.
Formation of isonitrile byproduct Use of silver cyanide (AgCN) or other covalent cyanides.Switch to an ionic cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).
Troubleshooting Synthesis via Dehydration of 2-Methylhexanamide
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction (residual 2-methylhexanamide) 1. Inactive dehydrating agent. 2. Insufficient amount of dehydrating agent. 3. Low reaction temperature or short reaction time.1. Use a fresh bottle of the dehydrating agent (e.g., POCl₃, SOCl₂). 2. Ensure the correct stoichiometric ratio of the dehydrating agent is used. 3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring the reaction progress by TLC or GC.
Product decomposition or charring Reaction temperature is too high.Optimize the reaction temperature. Some nitriles can be thermally sensitive. Consider performing the reaction at a lower temperature for a longer duration.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via SN2 Reaction

This protocol describes a robust method for the synthesis of this compound from 2-bromohexane using sodium cyanide in DMSO.

Materials:

  • 2-Bromohexane

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask to form a slurry.

  • Substrate Addition: Slowly add 2-bromohexane (1.0 equivalent) to the stirred slurry at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any traces of carboxylic acid.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Analytical Method for Purity Assessment by GC-MS

This method is suitable for the separation and identification of this compound and its potential hydrolysis byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-300 m/z

Expected Retention Times (Approximate):

Compound Approximate Retention Time (min)
This compound8.5
2-Methylhexanamide12.2
2-Methylhexanoic Acid10.8

V. Visualizing the Workflow and Mechanisms

Workflow for SN2 Synthesis and Purification

SN2_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine 2-Bromohexane, NaCN, and Anhydrous DMSO B Heat and Stir (50-60°C, 12-24h) A->B C Quench with Water B->C D Extract with Diethyl Ether C->D E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over MgSO₄ F->G H Vacuum Distillation G->H I GC-MS Analysis H->I

Caption: Workflow for the synthesis and purification of this compound via SN2 reaction.

Mechanism of Acid-Catalyzed Hydrolysis

Acid_Hydrolysis_Mechanism R-C≡N R-C≡N R-C≡N⁺-H R-C≡N⁺-H R-C≡N->R-C≡N⁺-H + H⁺ R-C(OH₂⁺)=NH R-C(OH₂⁺)=NH R-C≡N⁺-H->R-C(OH₂⁺)=NH + H₂O R-C(OH)=NH₂⁺ R-C(OH)=NH₂⁺ R-C(OH₂⁺)=NH->R-C(OH)=NH₂⁺ - H⁺ R-C(=O)-NH₂ R-C(=O)-NH₂ R-C(OH)=NH₂⁺->R-C(=O)-NH₂ Tautomerization R-C(=O⁺H)-NH₂ R-C(=O⁺H)-NH₂ R-C(=O)-NH₂->R-C(=O⁺H)-NH₂ + H⁺ R-C(OH)₂-NH₃⁺ R-C(OH)₂-NH₃⁺ R-C(=O⁺H)-NH₂->R-C(OH)₂-NH₃⁺ + H₂O - H⁺ R-C(=O)-OH + NH₄⁺ R-C(=O)-OH + NH₄⁺ R-C(OH)₂-NH₃⁺->R-C(=O)-OH + NH₄⁺ - H₂O

Caption: Mechanism of acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

VI. References

  • BenchChem. (2025). Purification Methods for Removing Impurities from Nitriles. BenchChem Technical Support. --INVALID-LINK--

  • Google Patents. (1986). Process for the separation of amides from nitriles. EP0177097A1. --INVALID-LINK--

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. --INVALID-LINK--

  • Google Patents. (2014). Analysis method for amide compounds. CN103512996B. --INVALID-LINK--

  • ResearchGate. (2013). How to separate amide and nitrile from mixture?. --INVALID-LINK--

  • PubMed Central. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. --INVALID-LINK--

  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. --INVALID-LINK--

  • ResearchGate. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC?. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. --INVALID-LINK--

  • Google Patents. (1976). Preparation of nitriles from carboxylic acids. US3948968A. --INVALID-LINK--

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. --INVALID-LINK--

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. --INVALID-LINK--

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Organic Chemistry with Victor. --INVALID-LINK--

  • PubMed. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. --INVALID-LINK--

  • ResearchGate. (2025). ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. --INVALID-LINK--

  • Journal of Agricultural and Food Chemistry. (1970). Determination of carbaryl as an amide derivative by electron-capture gas chromatography. --INVALID-LINK--

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. --INVALID-LINK--

References

GC-MS analysis of impurities and byproducts in 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of impurities and byproducts in 2-Methylhexanenitrile, designed for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Introduction to the Analysis of this compound

This compound (C₇H₁₃N, Mol. Wt. 111.18 g/mol ) is a branched aliphatic nitrile that serves as a versatile intermediate in organic synthesis.[1][2] The purity of this compound is critical for its intended applications, particularly in the pharmaceutical and specialty chemical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile impurities that may be present.[3] These impurities can arise from the synthetic route, degradation, or storage, and may include starting materials, reagents, positional isomers, and byproducts from side reactions such as hydrolysis.[1]

This guide, developed from the perspective of a Senior Application Scientist, provides practical, field-proven insights into method development, troubleshooting, and data interpretation for the GC-MS analysis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the GC-MS analysis of this compound in a direct question-and-answer format.

Q1: I'm observing poor peak shape (tailing) for the this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for nitrile compounds is commonly caused by unwanted interactions with active sites within the GC system. The lone pair of electrons on the nitrogen atom in the nitrile group can interact with acidic sites (e.g., free silanol groups) in the injector liner or the GC column.

Causality and Solution Workflow:

  • Injector Activity: The hot injector is a primary location for analyte degradation and adsorption.

    • Solution: Use a high-quality, deactivated inlet liner. Periodically replace the liner and the inlet septum, as septum fragments can be a source of activity.[4][5]

  • Column Activity: The analytical column itself can be a source of active sites, especially at the inlet end where non-volatile residues accumulate.

    • Solution: Trim the first 10-15 cm from the inlet of the column to remove active sites. If tailing persists, the column may be permanently damaged, requiring replacement. Ensure you are using a column rated for inertness (e.g., an "ms" designated column).[5]

  • Contamination: Contamination from the sample matrix or previous injections can create active sites.

    • Solution: Implement a rigorous sample preparation procedure to remove non-volatile matrix components.[6] Run a solvent blank after a suspect sample to check for carryover. If necessary, bake out the column at its maximum isothermal temperature limit (without exceeding it) to remove contaminants.[4]

Troubleshooting_Peak_Tailing cluster_checks Systematic Checks cluster_solutions Solutions start Poor Peak Shape (Tailing) Observed check_liner Is the Inlet Liner Deactivated and Clean? start->check_liner check_septum Is the Septum New? check_liner->check_septum Yes replace_liner Replace Inlet Liner & Septum check_liner->replace_liner No check_column Has the Column Inlet Been Trimmed? check_septum->check_column Yes check_septum->replace_liner No check_bakeout Has the Column Been Baked Out? check_column->check_bakeout Yes trim_column Trim Column Inlet (10-15 cm) check_column->trim_column No bakeout_column Bake Out Column check_bakeout->bakeout_column No end_bad Issue Persists check_bakeout->end_bad Yes end_good Peak Shape Improved replace_liner->end_good trim_column->end_good bakeout_column->end_good replace_column Replace Column replace_column->end_good end_bad->replace_column Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Weigh Sample dissolve 2. Dissolve in Dichloromethane sample->dissolve filter 3. Filter (0.22 µm) dissolve->filter vial 4. Transfer to GC Vial filter->vial inject 5. Inject into GC-MS vial->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect integrate 8. Integrate Peaks detect->integrate identify 9. Identify Impurities (Library Search) integrate->identify quantify 10. Quantify (Area % or Standard) identify->quantify report 11. Generate Report quantify->report

References

Technical Support Center: A Guide to Resolving Peak Overlap in the NMR Spectrum of 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of 2-Methylhexanenitrile. Due to its aliphatic, flexible, and chiral nature, the ¹H NMR spectrum of this molecule is often characterized by significant signal overlap, complicating structural elucidation and purity assessment. This document provides a series of troubleshooting steps and advanced methodologies, structured in a question-and-answer format, to systematically resolve these spectral complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides first-line solutions for improving spectral resolution.

Q1: Why are the proton signals in my this compound spectrum so severely overlapped?

The structure of this compound is the primary cause of peak overlap. The molecule consists of a flexible n-butyl chain, a methyl group, and a methine proton, all of which are sp³-hybridized. Protons in such aliphatic environments have very similar electronic surroundings, causing their resonance frequencies (chemical shifts) to fall within a narrow range of the ¹H NMR spectrum, typically between 0.8 and 2.5 ppm. The methine proton (H2) signal is further complicated by coupling to both the adjacent methyl group (H7) and the methylene group of the butyl chain (H3), resulting in a complex multiplet that often overlaps with other methylene signals.

Q2: My spectral lines look broad and poorly defined. What is the first thing I should check?

Before attempting advanced techniques, always verify the fundamentals of your NMR acquisition. The most common cause of poor resolution is suboptimal magnetic field homogeneity.

  • Action: Meticulously shim the magnetic field. Shimming is the process of adjusting the currents in the shim coils to counteract inhomogeneities in the magnetic field across the sample volume.[1][2] Even in modern spectrometers with automated shimming routines, manual fine-tuning can often lead to significant improvements in lineshape and resolution. A well-shimmed sample will exhibit sharp, symmetric solvent peaks and minimal line broadening for your analyte signals.

Q3: Can I improve resolution with data processing after the experiment is finished?

Yes, post-acquisition data processing can enhance spectral resolution, but it comes with a trade-off.

  • Action: Apply a resolution-enhancing window function (apodization) to your Free Induction Decay (FID) before Fourier transformation.[2][3] Functions like the Lorentzian-to-Gaussian transformation (GM) or sine-bell functions can narrow the line widths of your signals. However, this is not a magic bullet. Aggressive resolution enhancement often reduces the signal-to-noise ratio (S/N) and can introduce spectral artifacts, such as negative lobes flanking the peaks.[2] It is a useful tool for separating closely spaced peaks but should be used judiciously.

Q4: How can simply changing the deuterated solvent help resolve peak overlap?

Changing the solvent alters the chemical environment of the analyte, which can induce differential changes in the chemical shifts of protons, thereby resolving overlaps. This is a powerful and relatively simple technique to implement. Aromatic solvents like benzene-d₆ are particularly effective due to the Aromatic Solvent-Induced Shift (ASIS) effect. The magnetically anisotropic ring current of benzene will interact with the solute, causing protons to shift upfield or downfield depending on their spatial orientation relative to the nitrile group and the bulk of the molecule.[4]

Part 2: In-Depth Troubleshooting Guides

If the basic steps outlined in the FAQs are insufficient, the following detailed guides provide protocols for more advanced and definitive solutions.

Guide 1: Systematic Solvent Screening

The goal is to find a solvent that maximizes the chemical shift dispersion (Δδ) for the overlapping signals.

  • Sample Preparation: Prepare identical, dilute solutions of this compound (e.g., 5-10 mg) in a series of deuterated solvents with varying properties (e.g., CDCl₃, Benzene-d₆, Acetonitrile-d₃, DMSO-d₆, and Methanol-d₄).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.). Ensure the spectrometer is properly shimmed for each solvent change.

  • Data Analysis: Carefully compare the spectra. Look for regions where multiplets that were overlapped in CDCl₃ (the default solvent) have moved apart in other solvents. Pay close attention to the dispersion in the 1.2-1.8 ppm region, where the methylene protons typically reside.

  • Selection: Choose the solvent that provides the best overall signal separation for further, more complex experiments like 2D NMR.

Deuterated SolventPolarityKey Characteristics & Expected Effects
CDCl₃ LowStandard, non-interactive. Often results in significant peak overlap for aliphatic compounds.
Benzene-d₆ Non-polarInduces Aromatic Solvent-Induced Shifts (ASIS). Can significantly alter chemical shifts, often improving dispersion.[4]
Acetonitrile-d₃ Polar AproticCan change chemical shifts through dipole-dipole interactions with the nitrile group.
DMSO-d₆ Polar AproticHigh polarity may influence shifts, but its high viscosity can sometimes lead to broader lines.
Methanol-d₄ Polar ProticCapable of hydrogen bonding. While the nitrile is a weak H-bond acceptor, this can still perturb the electronic environment.

This table provides qualitative expectations. The actual effects must be determined experimentally.

Guide 2: Variable Temperature (VT) NMR

Altering the temperature can resolve peak overlap by changing the conformational equilibrium of the flexible alkyl chain.[4][5]

  • Initial Setup: Dissolve the sample in a solvent with a wide liquid range (e.g., Toluene-d₈ or DMSO-d₆). Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Increase the sample temperature in controlled increments (e.g., 10-15 K steps, from 298 K up to 343 K or higher, depending on the solvent's boiling point). Allow the sample to equilibrate for at least 10 minutes at each new temperature before acquiring a spectrum.[5]

  • Data Acquisition: Record a ¹H spectrum at each temperature point.

  • Analysis: Stack the spectra and observe the movement of chemical shifts. Different protons will often shift at different rates and sometimes in different directions as the temperature changes, leading to the resolution of previously overlapped signals.[4][6]

The following diagram outlines a logical workflow for tackling peak overlap, starting from initial observation to the application of advanced techniques.

G start Overlapped ¹H Spectrum of this compound shim Verify & Optimize Magnetic Field Shimming start->shim d1 Still Overlapped? shim->d1 Check Spectrum process Apply Resolution Enhancement (e.g., GM, Sine-Bell) d2 Still Overlapped? process->d2 Check Spectrum solvent Perform Systematic Solvent Screening vt_nmr Conduct Variable Temperature (VT) NMR solvent->vt_nmr d3 Need Definitive Connectivity? vt_nmr->d3 two_d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) resolved Resolved Spectrum & Structural Assignment two_d->resolved d1->process Yes d1->resolved No d2->solvent Yes d2->resolved No d3->two_d Yes d3->resolved No, 1D is sufficient

Caption: Decision workflow for resolving NMR peak overlap.

Guide 3: Application of 2D NMR Spectroscopy

When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap and definitively assigning the structure.[7] The principle is to disperse the signals across a second frequency dimension, using nuclear coupling to establish correlations.

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[8] A cross-peak at the intersection of two frequencies (F1, F2) indicates that the protons at δ₁ and δ₂ are coupled.

  • Application: For this compound, COSY will establish the connectivity of the entire alkyl chain, showing which CH₂ group is adjacent to another, and confirming the coupling between the H2 methine and both the H3 methylene and H7 methyl protons.[9][10]

  • Purpose: Correlates each proton directly to the carbon it is attached to.[11] This is exceptionally effective for resolving proton overlap because even if protons have identical chemical shifts, their attached carbons almost always have different, well-dispersed chemical shifts.[12][13]

  • Application: This is the key experiment for resolving the heavily overlapped methylene (CH₂) signals of this compound. Each CH₂ group will give a distinct cross-peak in the HSQC spectrum, correlating its proton chemical shift with its unique ¹³C chemical shift. An "edited" HSQC can also distinguish CH/CH₃ signals from CH₂ signals by their phase.[14]

  • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11] This is used to piece together the molecular fragments identified by COSY and HSQC.

  • Application: HMBC is crucial for confirming the overall structure. For example, it will show a correlation from the protons of the C7 methyl group to the C2 methine carbon and the C1 nitrile carbon. It will also show correlations from the H3 methylene protons to the C2 and C4 carbons, unambiguously assembling the molecule's carbon skeleton.[15]

This diagram illustrates how different NMR experiments are integrated for a complete structural assignment.

G H1 ¹H NMR (Proton Signals & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct H-C Attachment) H1->HSQC HMBC HMBC (Long-Range H-C Connectivity) H1->HMBC center COSY->center HSQC->center HMBC->center Structure Complete Structural Assignment of This compound center->Structure

Caption: Integrated workflow for 2D NMR structural analysis.

References

Enhancing the regioselectivity of 2-Methylhexanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methylhexanenitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing regioselectivity and overcoming common challenges in your experiments. The information herein is structured to offer both high-level guidance through Frequently Asked Questions and specific, actionable advice in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal pathways for the synthesis of this compound, each with distinct advantages and challenges regarding regioselectivity:

  • Nucleophilic Substitution (Kolbe Nitrile Synthesis): This is the most direct method, involving the Sₙ2 reaction of a 2-haloalkane (e.g., 2-bromohexane or 2-chlorohexane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2] This route is often preferred for its straightforwardness, but it is susceptible to competing elimination reactions and the formation of isonitrile byproducts.[3][4]

  • Hydrocyanation of Alkenes: This method involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene, typically 1-hexene or 2-hexene, catalyzed by a transition metal complex (commonly nickel-based).[5][6] While powerful, achieving high regioselectivity to favor the branched 2-methyl product over the linear heptanenitrile can be challenging and is highly dependent on the catalyst and ligand system employed.[7][8]

Q2: Why is regioselectivity a major concern in this compound synthesis?

Regioselectivity is critical because reaction conditions can lead to the formation of structural isomers, which are often difficult and costly to separate due to their similar physical properties.[9][10]

  • In the hydrocyanation of 1-hexene , the cyanide can add to either the C1 or C2 position, leading to a mixture of the linear n-heptanenitrile and the desired branched this compound.

  • In the nucleophilic substitution route , while the carbon skeleton is predefined by the 2-haloalkane substrate, poor control can lead to E2 elimination, forming a mixture of hexene isomers instead of the desired nitrile.[4] Purity of the final product is often paramount, especially in pharmaceutical applications where even small amounts of isomeric impurities can be unacceptable.[9]

Q3: How does the choice of cyanide source impact the reaction?

The cyanide source is a critical parameter, particularly in the Kolbe nitrile synthesis, because the cyanide ion is an ambident nucleophile.[3][4]

  • Ionic Cyanides (NaCN, KCN): In polar aprotic solvents like DMSO, these salts provide a "free" cyanide ion (CN⁻). According to Kornblum's rule, the more nucleophilic carbon atom is more likely to attack the alkyl halide, favoring the formation of the desired nitrile (R-CN).[3]

  • Covalent Cyanides (AgCN, CuCN): These reagents have a more covalent metal-cyanide bond. The reaction proceeds with the nitrogen atom acting as the nucleophile, leading predominantly to the formation of isonitriles (R-NC) as the major side product.[4]

Therefore, for maximizing the yield of this compound via substitution, sodium cyanide or potassium cyanide is the recommended choice.

Q4: What is the role of the solvent in controlling the reaction outcome?

The solvent plays a pivotal role in influencing the balance between substitution (Sₙ2), elimination (E2), and isonitrile formation.[3][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for the Sₙ2 synthesis of nitriles.[4] They solvate the metal cation (Na⁺, K⁺) effectively, leaving a poorly solvated and highly reactive cyanide anion for nucleophilic attack. This enhances the rate of the desired Sₙ2 reaction. DMSO is particularly effective for reactions with secondary halides, allowing for harsher conditions without promoting rearrangement side reactions.[3]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should generally be avoided in the Kolbe synthesis.[11] They can solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity. Furthermore, the presence of water can lead to the formation of hydroxide ions, which can cause a competing Sₙ2 reaction to form 2-hexanol or act as a base to promote E2 elimination.[11]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound with Significant Alkene Byproducts
  • Probable Cause(s):

    • E2 Elimination: The cyanide ion, while a good nucleophile, is also basic enough to promote the E2 elimination of the secondary 2-haloalkane, especially at elevated temperatures.

    • Inappropriate Solvent Choice: Using protic solvents or aqueous mixtures increases the likelihood of elimination.[11]

    • High Reaction Temperature: Higher temperatures disproportionately favor elimination over substitution.

  • Recommended Solutions:

    • Solvent Selection: Switch to a high-quality, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is highly recommended for this reaction.[3]

    • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with moderate temperatures (e.g., 50-70 °C) and monitor the reaction progress by GC-MS or TLC.

    • Substrate Choice: If possible, use 2-iodohexane or 2-bromohexane instead of 2-chlorohexane. Iodide and bromide are better leaving groups, which can enhance the rate of the Sₙ2 reaction relative to E2.

Problem 2: Significant Formation of 2-Methylhexyl Isocyanide
  • Probable Cause(s):

    • Incorrect Cyanide Source: Use of a covalent cyanide source like silver cyanide (AgCN) will strongly favor isonitrile formation.[4]

    • Reaction Conditions: Conditions that do not favor a "free" cyanide ion can increase the proportion of isonitrile.

  • Recommended Solutions:

    • Verify Cyanide Source: Ensure you are using an alkali metal cyanide (NaCN or KCN).

    • Optimize Solvent System: Use a polar aprotic solvent like DMSO to maximize the concentration of the free CN⁻ nucleophile.[3] This enhances the likelihood of attack via the carbon atom.

Diagram 1: Key Reaction Pathways

cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products 2-Bromohexane 2-Bromohexane ReactionNode Reaction Pathways NaCN_DMSO NaCN in DMSO Desired This compound (SN2 Product) ReactionNode->Desired Favored Path (High Regioselectivity) Isonitrile 2-Methylhexyl Isocyanide (Side Product) ReactionNode->Isonitrile Ambident Nucleophile Elimination Hexene Isomers (E2 Byproducts) ReactionNode->Elimination Competing Reaction

Caption: Competing pathways in the synthesis of this compound.

Problem 3: Mixture of this compound and 3-Methylhexanenitrile is Observed
  • Probable Cause(s):

    • Contaminated Starting Material: The most likely cause is an impure starting material. Your 2-haloalkane may be contaminated with 3-haloalkane.

    • Isomerization (Hydrocyanation Route): If using a hydrocyanation route, the transition metal catalyst may be promoting isomerization of the alkene substrate prior to or during the hydrocyanation step.[5]

  • Recommended Solutions:

    • Analyze Starting Material: Verify the purity of your 2-haloalkane or alkene starting material using GC-MS and ¹H NMR spectroscopy before beginning the reaction.

    • Optimize Catalyst System (Hydrocyanation): If performing hydrocyanation, screen different ligands for your nickel catalyst. Bulky phosphite or phosphine ligands can significantly influence and control the regioselectivity of the addition.[7][8]

    • Purification Challenges: Separating these positional isomers by standard distillation is extremely difficult. Preparative HPLC on a reverse-phase column (e.g., C18) is often the most effective, albeit resource-intensive, method for separation.[10][12]

Data Summary: Impact of Reaction Parameters on Product Distribution

The following table illustrates hypothetical outcomes from optimizing the Kolbe synthesis of this compound from 2-bromohexane, demonstrating the importance of parameter selection.

Run Cyanide Source Solvent Temp (°C) This compound (%) 2-Methylhexyl Isocyanide (%) Hexenes (%)
1NaCNEthanol8045550
2AgCNTHF6510855
3KCNDMSO9070525
4 (Optimized) NaCN DMSO 70 88 <2 10

Experimental Protocol: Optimized Synthesis via Sₙ2 Reaction

This protocol describes a lab-scale synthesis of this compound from 2-bromohexane with enhanced regioselectivity.

Safety Precautions: EXTREME CAUTION REQUIRED. Sodium cyanide is highly toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide poisoning antidote kit and trained personnel available. All glassware should be decontaminated with bleach solution after use.

1. Reagents and Materials:

  • 2-Bromohexane (99%+ purity)

  • Sodium Cyanide (NaCN, ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

2. Reaction Setup:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Ensure all glassware is oven-dried to remove moisture.

3. Procedure:

  • In the fume hood, add sodium cyanide (e.g., 1.2 equivalents) to the reaction flask.

  • Add anhydrous DMSO (e.g., 100 mL) to the flask via a cannula or syringe.

  • Begin stirring and gently heat the mixture to 70 °C under a nitrogen atmosphere to ensure the NaCN is well-suspended.

  • Slowly add 2-bromohexane (e.g., 1.0 equivalent) to the reaction mixture dropwise over 30 minutes using an addition funnel. An initial exotherm may be observed; maintain the internal temperature at or below 75 °C.

  • After the addition is complete, maintain the reaction at 70 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 200 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid. Collect the fraction at the appropriate boiling point and pressure, and confirm purity by GC-MS and NMR.

Diagram 2: Experimental Workflow

A 1. Setup (Dry Glassware, N2 atm) B 2. Reagent Addition (NaCN in DMSO, heat to 70°C) A->B C 3. Substrate Addition (Add 2-Bromohexane dropwise) B->C D 4. Reaction (Maintain 70°C, Monitor by GC-MS) C->D E 5. Quench & Extract (H2O, Diethyl Ether) D->E F 6. Wash (NaHCO3, Brine) E->F G 7. Dry & Concentrate (MgSO4, Rotovap) F->G H 8. Purify (Vacuum Distillation) G->H I 9. Analysis (GC-MS, NMR) H->I

Caption: Step-by-step workflow for the optimized synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methylhexanenitrile in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methylhexanenitrile. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure your experiments proceed efficiently and effectively. Our approach is grounded in fundamental chemical principles and practical, field-tested experience to empower you to overcome these common hurdles.

Introduction: The Challenge of this compound Solubility

This compound is a valuable chemical intermediate, but its molecular structure—a branched aliphatic nitrile—presents solubility challenges in various reaction media.[1] Its branched nature can enhance lipid solubility, a useful property in pharmaceutical development, but can also lead to difficulties when working with more polar solvents.[1] The nitrile group (-C≡N) imparts some polarity, but the longer carbon chain of this compound means that its solubility in water is limited, a common trait for nitriles with increasing chain length.[1] This can result in slow or incomplete reactions, making it crucial to select the right solvent or solvent system for optimal results.

Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common reaction media?

A1: The principle of "like dissolves like" governs solubility. This compound possesses a branched seven-carbon structure, making it predominantly nonpolar. While the nitrile functional group introduces a dipole moment, the large alkyl portion of the molecule dominates its physical properties.

  • In polar protic solvents (e.g., water, ethanol): The strong hydrogen-bonding network of these solvents resists disruption by the nonpolar alkyl chain of this compound, leading to poor solubility. While simple nitriles like acetonitrile are miscible with water, this solubility diminishes as the carbon chain lengthens.[1]

  • In polar aprotic solvents (e.g., DMSO, DMF): Solubility is generally better than in protic solvents, but can still be limited, especially at lower temperatures or higher concentrations.

  • In nonpolar solvents (e.g., hexane, toluene): this compound is typically more soluble in these solvents due to favorable van der Waals interactions. However, many synthetic reactions require polar conditions, creating a potential conflict.

Q2: What are the initial signs of a solubility problem in my reaction?

A2: Visual observation is the first step in diagnosing a solubility issue. Key indicators include:

  • A cloudy or turbid reaction mixture: This suggests the formation of an emulsion or a fine suspension of undissolved nitrile.

  • Phase separation: You may observe distinct layers, with this compound forming an oily layer separate from the main solvent.

  • Undissolved droplets: The nitrile may appear as oily droplets on the surface of the reaction medium or adhering to the glassware.

  • Stalled or slow reaction progress: Poor solubility leads to a heterogeneous mixture, which can significantly reduce the reaction rate due to mass transfer limitations.

Q3: Can I simply increase the temperature to improve solubility?

A3: Increasing the temperature is a common and often effective method for enhancing solubility.[2][3] However, this approach should be used with caution:

  • Benefits: Higher temperatures increase the kinetic energy of the system, helping to overcome intermolecular forces and promote dissolution.

  • Potential Drawbacks:

    • Side Reactions: Elevated temperatures can lead to undesired side reactions, decomposition of starting materials, or degradation of the final product.

    • Solvent Loss: The temperature must be kept below the boiling point of the solvent to avoid evaporation.

    • Energy Consumption: Maintaining high temperatures for long durations can be energy-intensive.

It is always advisable to perform a small-scale trial to evaluate the effect of temperature on the reaction's selectivity and yield before scaling up.

Troubleshooting Guide: Strategies to Enhance Solubility

This section outlines a systematic approach to addressing solubility issues with this compound, ranging from solvent selection to more advanced techniques.

1. Rational Solvent Selection

The choice of solvent is a critical factor in determining the success of a reaction. A systematic screening of solvents is highly recommended.

  • Preparation: In separate vials, place a small, measured amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a candidate solvent.

  • Room Temperature Observation: Agitate the vials for 5-10 minutes at a consistent speed. Record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Observation with Heating: For solvents where complete dissolution is not achieved at room temperature, gradually heat the vials in increments (e.g., 10°C) while agitating. Note the temperature at which full dissolution occurs.

  • Cooling and Precipitation: Allow the heated vials to cool to room temperature and observe if the compound precipitates, which is an important consideration for downstream processing.

SolventPolarityGeneral Solubility ProfileKey Considerations
Toluene NonpolarHigh Good for reactions with other nonpolar reagents.
Tetrahydrofuran (THF) Moderately PolarHigh A versatile solvent, but can form peroxides.
Dichloromethane (DCM) Moderately PolarHigh Effective for a range of transformations; volatile.
Acetonitrile Polar AproticModerate to High Often used in nitrile-related chemistry.
N,N-Dimethylformamide (DMF) Polar AproticModerate High boiling point, can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar AproticModerate Highly polar, can be challenging to remove post-reaction.
Ethanol Polar ProticLow to Moderate May interfere with certain reagents.
Water Highly PolarVery Low Unsuitable as a primary solvent without additives.

Note: This table provides a general guide. Actual solubility can vary with concentration and temperature.

start Start: Solubility Issue with this compound screen 1. Perform Solvent Screening (See Protocol) start->screen dissolved Is it soluble in a compatible solvent? screen->dissolved proceed Proceed with Reaction dissolved->proceed Yes cosolvent 2. Try a Co-Solvent System dissolved->cosolvent No end Optimized Reaction Conditions proceed->end ptc 3. Consider Phase-Transfer Catalysis (for biphasic systems) cosolvent->ptc cosolvent->end If successful surfactant 4. Use Surfactants or Emulsifying Agents ptc->surfactant ptc->end If successful surfactant->end If successful no_solution Re-evaluate Synthetic Route surfactant->no_solution If all else fails

Caption: Troubleshooting workflow for addressing solubility issues.

2. Co-Solvent Systems

When a single solvent is not suitable, a co-solvent system can be an effective alternative.[4][5] This involves blending a solvent in which this compound is highly soluble (e.g., Toluene or THF) with a polar solvent required for the reaction. Co-solvents can enhance the solubility of non-polar compounds in aqueous solutions.[][7]

A co-solvent system alters the overall polarity of the reaction medium. The nonpolar co-solvent creates a microenvironment that can solvate the alkyl chain of this compound, while the polar solvent dissolves other polar reagents. The use of binary solvent mixtures can sometimes lead to synergistic solvation, where the mixture has a higher solubility than either of the individual solvents.[8]

  • Solvent Selection: Choose a good solvent for this compound (e.g., THF) and the polar solvent needed for your reaction (e.g., water).

  • Initial Ratio: Begin with a high proportion of the good solvent (e.g., 9:1 THF:Water).

  • Systematic Variation: In a series of vials, prepare different solvent ratios (e.g., 8:2, 7:3, 6:4).

  • Dissolution Test: Add this compound to each vial and assess solubility.

  • Reaction Test: Conduct small-scale reactions in the most promising co-solvent mixtures to find the best balance between solubility and reaction performance.

3. Phase-Transfer Catalysis (PTC)

For reactions involving two immiscible phases, such as an organic phase containing this compound and an aqueous phase, a phase-transfer catalyst can be highly effective. This is particularly relevant for reactions like nitrile hydrolysis.[9][10]

A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transport of a reactant from one phase to another. For example, it can carry a hydroxide ion from the aqueous phase into the organic phase to react with the nitrile. After the reaction, the catalyst returns to the aqueous phase to continue the cycle.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase nitrile This compound (R-CN) product Product (R-X) nitrile->product catalyst_org Q+Nu- (in organic phase) product->catalyst_org Releases catalyst catalyst_org->nitrile Reaction catalyst_aq Q+Y- (catalyst) catalyst_org->catalyst_aq Returns to aqueous phase catalyst_aq->catalyst_org Transfers Nu- into organic phase reactant_aq Na+Nu- (reactant) reactant_aq->catalyst_aq Ion Exchange

Caption: The mechanism of phase-transfer catalysis.

  • Solvent Setup: Dissolve this compound in a water-immiscible organic solvent (e.g., toluene). The other reactant should be in an aqueous solution.

  • Catalyst Selection: Choose a suitable phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt.

  • Catalyst Loading: Add the catalyst at a concentration of 1-10 mol% relative to the limiting reagent.

  • Vigorous Stirring: Efficient mixing is essential to maximize the interfacial area between the two phases, which promotes catalyst transport.

  • Monitoring: Track the reaction's progress using standard analytical techniques like TLC, GC, or HPLC.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylhexanenitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of chiral molecules is a cornerstone of innovation. 2-Methylhexanenitrile, a valuable chiral building block, presents a synthetic challenge that necessitates a thorough understanding of various methodological approaches. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering in-depth technical insights, experimental considerations, and supporting data to inform your selection of the most efficacious pathway for your research and development endeavors.

Introduction: The Significance of this compound

This compound is a branched-chain aliphatic nitrile of significant interest in organic synthesis. Its chirality and versatile cyano group, which can be readily transformed into amines, carboxylic acids, and other functional groups, make it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The efficient and stereoselective synthesis of this compound is therefore a topic of considerable importance. This guide will explore and compare the most prevalent synthetic strategies, providing a framework for selecting the optimal route based on factors such as yield, scalability, cost, safety, and stereochemical control.

Key Synthesis Routes: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent and practical routes include:

  • Nucleophilic Substitution of a Secondary Haloalkane: A classical and widely utilized method involving the displacement of a halide from a C6 backbone with a cyanide salt.

  • α-Alkylation of a Precursor Nitrile: A powerful C-C bond-forming reaction that introduces the methyl group at the α-position to the cyano group of a linear nitrile.

  • Dehydration of the Corresponding Amide: A reliable method for converting a primary amide into a nitrile, often employing a strong dehydrating agent.

  • Reaction of a Grignard Reagent with a Cyanogen Source: A less common but viable approach that involves the reaction of an organometallic reagent with a source of the cyano group.

Each of these routes will be discussed in detail, with a focus on their underlying mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Route 1: Nucleophilic Substitution of 2-Bromohexane

This method represents a direct and traditional approach to the synthesis of this compound. The reaction proceeds via a nucleophilic attack of the cyanide ion on the carbon bearing the halogen.

Reaction Mechanism

The reaction of 2-bromohexane with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) typically proceeds through an S(_N)2 mechanism.[1] This bimolecular process involves a backside attack by the cyanide nucleophile on the electrophilic carbon of the C-Br bond, leading to an inversion of stereochemistry at the chiral center. The use of a polar aprotic solvent is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic, while not participating in hydrogen bonding that could hinder the nucleophile.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products CN- NC⁻ Bromohexane CH₃CH(Br)(CH₂)₃CH₃ TS [NC⋯CH(CH₃)(CH₂)₃CH₃⋯Br]⁻ Bromohexane->TS Nitrile NCCH(CH₃)(CH₂)₃CH₃ TS->Nitrile C-N Bond Formation Br- Br⁻ TS->Br- C-Br Bond Cleavage

SN2 mechanism for the synthesis of this compound.
Experimental Protocol

  • Materials: 2-bromohexane, sodium cyanide, dimethyl sulfoxide (DMSO), diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

  • Procedure:

    • In a well-ventilated fume hood, a solution of 2-bromohexane (1.0 eq) in anhydrous DMSO is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Sodium cyanide (1.2 eq) is added portion-wise to the stirred solution.

    • The reaction mixture is heated to 80-90 °C and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and diethyl ether.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Performance and Considerations

This method is generally reliable and can provide good yields, particularly when using DMSO as the solvent, which enhances the solubility and reactivity of the cyanide salt.[2][3] However, several factors must be considered:

  • Toxicity: Sodium and potassium cyanide are highly toxic, and all manipulations must be performed with extreme caution in a well-ventilated fume hood.

  • Side Reactions: Elimination reactions (E2) can compete with substitution, especially with secondary halides, leading to the formation of hexenes as byproducts. Elevated temperatures can favor elimination.

  • Stereochemistry: If a stereochemically pure starting material is used (e.g., (R)-2-bromohexane), the S(_N)2 mechanism will lead to the corresponding inverted product ((S)-2-methylhexanenitrile).[1]

Route 2: α-Alkylation of Valeronitrile (Pentanenitrile)

This approach involves the deprotonation of a linear nitrile at the α-position to form a resonance-stabilized carbanion (nitrile anion), which then acts as a nucleophile to attack an alkylating agent, in this case, a methyl halide.

Reaction Mechanism

The α-protons of nitriles are weakly acidic and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting nitrile anion is a potent nucleophile that readily reacts with electrophiles like methyl iodide in an S(_N)2 fashion to form a new C-C bond.

Alkylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_alkylating_agent Alkylating Agent cluster_product Product Valeronitrile {CH₃(CH₂)₃C≡N | α-proton} Carbanion {[CH₃(CH₂)₂CH-C≡N]⁻ ↔ CH₃(CH₂)₂CH=C=N⁻ | Nitrile Anion} Valeronitrile->Carbanion Deprotonation LDA LDA Product CH₃(CH₂)₃CH(CH₃)C≡N Carbanion->Product Alkylation MeI CH₃-I

α-Alkylation of valeronitrile to form this compound.
Experimental Protocol

  • Materials: Valeronitrile (pentanenitrile), n-butyllithium, diisopropylamine, methyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C.

    • n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at 0 °C to generate LDA.

    • The LDA solution is re-cooled to -78 °C, and a solution of valeronitrile (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the nitrile anion.

    • Methyl iodide (1.2 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

Performance and Considerations

The α-alkylation of nitriles is a highly effective method for C-C bond formation.

  • Yields: This method can provide good to excellent yields, especially when using a strong, non-nucleophilic base like LDA.

  • Versatility: This approach is versatile and can be used to introduce a wide variety of alkyl groups at the α-position.

  • Dialkylation: A potential side reaction is dialkylation, where a second methyl group is added to the α-position. This can be minimized by using a slight excess of the nitrile relative to the base and by keeping the temperature low during the deprotonation and alkylation steps.

  • Modern Alternatives: More sustainable and safer methods are emerging, such as the use of transition metal catalysts (e.g., cobalt or manganese) to facilitate the alkylation of nitriles with alcohols, which produce water as the only byproduct.

Route 3: Dehydration of 2-Methylhexanamide

This route involves the removal of a molecule of water from the corresponding primary amide, 2-methylhexanamide, to form the nitrile.

Reaction Mechanism

The dehydration of a primary amide to a nitrile can be achieved using various dehydrating agents, such as phosphorus pentoxide (P(4)O({10})), thionyl chloride (SOCl(_2)), or phosphorus oxychloride (POCl(_3)). The mechanism with thionyl chloride, for example, involves the initial attack of the amide oxygen on the sulfur atom of SOCl(_2), followed by elimination steps that ultimately lead to the formation of the nitrile, sulfur dioxide, and hydrogen chloride.

Dehydration_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amide CH₃(CH₂)₃CH(CH₃)CONH₂ Intermediate [CH₃(CH₂)₃CH(CH₃)C(O)NHS(O)Cl]⁻ Amide->Intermediate Reaction with SOCl₂ SOCl2 SOCl₂ Nitrile CH₃(CH₂)₃CH(CH₃)C≡N Intermediate->Nitrile Elimination SO2 SO₂ Intermediate->SO2 HCl 2 HCl Intermediate->HCl

Dehydration of 2-methylhexanamide to this compound.
Experimental Protocol

  • Materials: 2-methylhexanamide, thionyl chloride (SOCl(_2)), anhydrous solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • In a fume hood, a solution of 2-methylhexanamide (1.0 eq) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Thionyl chloride (1.1 to 1.5 eq) is added dropwise to the stirred solution at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • The reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.

    • The residue is taken up in an organic solvent like diethyl ether and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic byproducts.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The crude nitrile is purified by vacuum distillation.

Performance and Considerations

The dehydration of amides is a general and often high-yielding method for preparing nitriles.

  • Availability of Starting Material: The main consideration for this route is the availability of the starting amide, 2-methylhexanamide. This amide would typically be synthesized from 2-methylhexanoic acid or its corresponding acid chloride.

  • Reagent Handling: The dehydrating agents used are often corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.

  • Generality: This method is not limited by steric hindrance, making it a good alternative to the S(_N)2 approach for more sterically hindered nitriles.[4]

Route 4: Grignard Reaction with a Cyanogen Source

This method involves the reaction of a Grignard reagent, such as pentylmagnesium bromide, with a cyanogen source like cyanogen chloride (ClCN).

Reaction Mechanism

The Grignard reagent acts as a strong nucleophile, with the carbanionic portion of the reagent attacking the electrophilic carbon of the cyanogen source. The initial addition product is then hydrolyzed to yield the nitrile.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Grignard {CH₃(CH₂)₄MgBr | Pentylmagnesium Bromide} Intermediate {[CH₃(CH₂)₄-C≡N-MgBr]⁺Cl⁻ | Adduct} Grignard->Intermediate Nucleophilic Attack CyanogenSource Cl-C≡N Product CH₃(CH₂)₄C≡N Intermediate->Product Hydrolysis

Synthesis of hexanenitrile via a Grignard reaction.

Note: The above diagram illustrates the synthesis of the linear hexanenitrile. To obtain this compound via this general approach, a branched Grignard reagent (e.g., 1-methylpentylmagnesium bromide) would be required.

Experimental Protocol
  • Materials: Magnesium turnings, 1-bromo-1-methylpentane, anhydrous diethyl ether or THF, cyanogen chloride, dilute aqueous acid.

  • Procedure:

    • The Grignard reagent is prepared by reacting magnesium turnings with 1-bromo-1-methylpentane in anhydrous ether or THF under an inert atmosphere.

    • The solution of the Grignard reagent is cooled in an ice bath.

    • A solution of cyanogen chloride in the same anhydrous solvent is added dropwise to the stirred Grignard solution.

    • The reaction mixture is stirred for several hours at room temperature.

    • The reaction is quenched by the slow addition of a dilute aqueous acid (e.g., HCl or H(_2)SO(_4)).

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are washed, dried, and the solvent is evaporated.

    • The product is purified by vacuum distillation.

Performance and Considerations
  • Toxicity and Handling: Cyanogen chloride is a highly toxic and volatile lachrymator, making this route hazardous and less favorable for laboratory-scale synthesis unless stringent safety precautions are in place.

  • Alternative Cyanogen Sources: Other cyanogen sources, such as dialkyl cyanamides, can be used, but the reactivity and yields may vary.

  • Grignard Reagent Preparation: The successful formation of the Grignard reagent is critical and requires strictly anhydrous conditions.

Comparative Analysis Summary

Parameter Route 1: Nucleophilic Substitution Route 2: α-Alkylation Route 3: Dehydration of Amide Route 4: Grignard Reaction
Starting Materials 2-Bromohexane, NaCN/KCNValeronitrile, LDA, CH(_3)I2-Methylhexanamide, SOCl(_2)1-Bromo-1-methylpentane, Mg, ClCN
Typical Yields GoodGood to ExcellentGood to ExcellentModerate to Good
Key Advantages Direct, well-establishedVersatile, strong C-C bond formationNot limited by steric hindranceUtilizes readily available halides
Key Disadvantages Highly toxic cyanide salts, E2 side reactionsStrong base required, potential for dialkylationRequires synthesis of the amide precursorHighly toxic and hazardous cyanogen source
Stereochemical Control Inversion of configuration (S(_N)2)Racemic unless a chiral auxiliary is usedDependent on the stereochemistry of the amideRacemic unless a chiral Grignard reagent is used
Scalability Feasible with appropriate safety measuresGood, but requires handling of pyrophoric reagentsGoodPoor due to safety concerns
Safety Profile High (toxic cyanide)Moderate (pyrophoric base)Moderate (corrosive dehydrating agent)Very High (highly toxic cyanogen chloride)

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the project, including the desired scale, available starting materials, stereochemical considerations, and safety infrastructure.

  • For a straightforward and direct synthesis where stereochemical inversion is acceptable or a racemic product is desired, Route 1 (Nucleophilic Substitution) is a viable option, provided that stringent safety protocols for handling cyanides are in place. The use of DMSO is recommended to maximize yield and reaction rate.

  • Route 2 (α-Alkylation) offers excellent versatility and is the preferred method for constructing the C-C bond at the α-position. While the use of LDA is common, researchers should also consider modern, catalytic methods using alcohols as alkylating agents for a more sustainable and safer process, especially for larger-scale syntheses.

  • Route 3 (Dehydration of Amide) is a robust and general method, particularly useful if the corresponding amide is readily available or easily synthesized. It is a good alternative to the S(_N)2 reaction for sterically hindered systems.

  • Route 4 (Grignard Reaction) is generally not recommended for laboratory-scale synthesis due to the extreme toxicity and handling difficulties associated with cyanogen chloride.

For most research and development applications, the α-alkylation of valeronitrile (Route 2) represents the most flexible and powerful approach, with a high potential for optimization and adaptation to modern, greener catalytic methods. For a direct synthesis from a C6 precursor, the nucleophilic substitution of 2-bromohexane (Route 1) remains a solid, albeit more hazardous, alternative.

References

A Comparative Guide to 2-Methylhexanenitrile and Its Isomers: Properties, Spectroscopic Differentiation, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Methylhexanenitrile and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in physicochemical properties, spectroscopic signatures, and chemical reactivity that distinguish these closely related compounds. By presenting supporting experimental data and detailed analytical protocols, this guide aims to serve as a vital resource for the precise identification, characterization, and utilization of hexanenitrile isomers in a research and development setting.

The Isomeric Landscape of C₇H₁₃N Nitriles

Isomers, molecules that share the same molecular formula but possess different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. For the molecular formula C₇H₁₃N, which corresponds to this compound, a variety of structural isomers exist, primarily differing in the position of the methyl group along the hexane chain or the overall carbon skeleton. Understanding these structural variations is the first step in predicting their behavior in different analytical and chemical environments. The most common isomers include the linear heptanenitrile (for reference) and various branched hexanenitriles.

G cluster_isomers Key Isomers of C₇ Aliphatic Nitriles Heptanenitrile Heptanenitrile (n-Capronitrile) CH₃(CH₂)₅CN TwoMethyl This compound CH₃(CH₂)₃CH(CH₃)CN ThreeMethyl 3-Methylhexanenitrile CH₃CH₂CH₂CH(CH₃)CH₂CN FourMethyl 4-Methylhexanenitrile CH₃CH₂CH(CH₃)CH₂CH₂CN FiveMethyl 5-Methylhexanenitrile (CH₃)₂CH(CH₂)₃CN

Caption: Structures of Heptanenitrile and key methyl-substituted hexanenitrile isomers.

Comparative Physicochemical Properties

The branching of the alkyl chain significantly influences the intermolecular van der Waals forces, which in turn affects macroscopic properties like boiling point and density. Generally, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact and thus lowering the boiling point compared to the linear isomer.

PropertyHeptanenitrile (Linear Ref.)This compound3-Methylhexanenitrile4-Methylhexanenitrile5-Methylhexanenitrile
Molecular Formula C₇H₁₃NC₇H₁₃NC₇H₁₃NC₇H₁₃NC₇H₁₃N
Molecular Weight 111.18 g/mol 111.18 g/mol [1][2]111.18 g/mol 111.18 g/mol 111.18 g/mol
Boiling Point ~186-187 °C~175-177 °CData not readily availableData not readily available~183-184 °C
Density ~0.809 g/cm³~0.801 g/cm³Data not readily availableData not readily available~0.805 g/cm³
logP (Predicted) 2.12.5[2]2.52.52.5

Note: Experimental data for all isomers is not consistently available in public databases; some values are predicted or sourced from chemical suppliers.

Spectroscopic and Chromatographic Differentiation

Distinguishing between isomers requires robust analytical techniques that are sensitive to subtle changes in molecular structure. Spectroscopy and chromatography are the primary tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for separating volatile isomers. The elution order is primarily determined by boiling point and interactions with the stationary phase.

  • Elution Order: It is expected that the more branched isomers, such as this compound, will have shorter retention times than the linear heptanenitrile due to their lower boiling points. The relative retention times of the different methylhexanenitrile isomers will depend on the specific GC column and conditions used, but generally, branching closer to the functional group can also influence polarity and interaction with the stationary phase.

  • Mass Spectrometry (MS): While all isomers have the same molecular ion peak (m/z 111), their fragmentation patterns upon electron ionization will differ. The position of the methyl group influences the stability of the resulting carbocations, leading to characteristic fragment ions. For example, cleavage alpha to the nitrile group is common. The fragmentation of this compound would be expected to produce a prominent peak corresponding to the loss of a butyl radical, which would be different from the fragmentation of 4- or 5-Methylhexanenitrile.

Infrared (IR) Spectroscopy

The nitrile functional group provides a distinct and reliable signal in the IR spectrum.[3]

  • C≡N Stretch: All isomers will exhibit a sharp, strong absorption band in the region of 2260-2200 cm⁻¹ characteristic of the C≡N triple bond stretch.[4][5][6][7] While the electronic environment can cause minor shifts, distinguishing between these specific positional isomers based on this peak alone is challenging. For this compound, a strong absorption is observed around 2240 cm⁻¹.[1]

  • C-H Stretch: All isomers will show C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structural elucidation of isomers. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a detailed map of the molecule's proton and carbon framework.

  • ¹H NMR: The protons on the carbon alpha to the electron-withdrawing nitrile group are deshielded and typically appear in the 2-3 ppm region.[6] The key to differentiation lies in the unique splitting patterns and chemical shifts created by the methyl group at different positions.

    • This compound: Would show a doublet for the methyl group protons (CH₃-CH) and a multiplet for the single alpha-proton (CH-CN).

    • 3-Methylhexanenitrile: The alpha-protons (CH₂-CN) would appear as a multiplet, and the methyl group would be a doublet. The signals would be distinct from the 2-methyl isomer.

    • 5-Methylhexanenitrile: Would show a characteristic doublet for the two terminal methyl groups (isopropyl group) and a distinct set of signals for the methylene protons.

  • ¹³C NMR: The nitrile carbon itself provides a signal in the range of 115-125 ppm .[6][7] The chemical shifts of the aliphatic carbons are highly dependent on their position relative to the nitrile and the methyl branch, providing a unique fingerprint for each isomer. In this compound, the nitrile carbon appears at approximately 120 ppm.[1]

Experimental Protocols for Isomer Analysis

Achieving reliable and reproducible data requires validated methodologies. The following protocols are designed as self-validating systems for the comparative analysis of hexanenitrile isomers.

G cluster_workflow Analytical Workflow for Isomer Differentiation Sample Sample Preparation (Dilute isomers in Hexane) GCMS GC-MS Analysis (Separation & Fragmentation) Sample->GCMS Inject FTIR FT-IR Analysis (Functional Group ID) Sample->FTIR Analyze NMR NMR Spectroscopy (¹H and ¹³C for Structure) Sample->NMR Analyze Data Data Integration & Comparison GCMS->Data FTIR->Data NMR->Data Report Structural Confirmation Data->Report

Caption: A typical experimental workflow for the comprehensive analysis of isomers.

Protocol 1: GC-MS Analysis
  • Objective: To separate the isomers and obtain their respective mass spectra.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating compounds based on boiling point differences.

  • Methodology:

    • Sample Preparation: Prepare 100 ppm solutions of each isomer and a mixture of all isomers in n-hexane.

    • Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C.

    • GC Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes. This temperature program allows for the separation of volatile components.

    • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan from m/z 35 to 350. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Data Analysis: Compare the retention times of the pure isomers to the peaks in the mixture. Analyze the mass spectrum for each peak, identifying the molecular ion and key fragment ions to confirm the identity of each isomer.

Protocol 2: NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve ~10 mg of each pure isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

    • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

    • Data Analysis: Process the spectra using appropriate software. Reference the spectra to TMS at 0 ppm. For ¹H spectra, integrate the signals and analyze the chemical shifts and coupling patterns. For ¹³C spectra, identify the nitrile carbon and compare the unique set of aliphatic carbon signals for each isomer.

Comparative Reactivity and Safety Considerations

The nitrile group is a versatile functional group that can undergo various transformations, including hydrolysis, reduction, and reaction with organometallic reagents.[8][9][10][11]

G cluster_reaction Hydrolysis of a Nitrile Nitrile R-C≡N Nitrile ProtonatedNitrile R-C≡N⁺-H Protonated Nitrile Nitrile->ProtonatedNitrile H⁺ Carbocation R-C⁺=NH Iminium Ion ProtonatedNitrile->Carbocation +H₂O, -H⁺ AmideIntermediate R-C(OH)=NH₂⁺ Protonated Amide Carbocation->AmideIntermediate Tautomerization Amide R-C(=O)NH₂ Amide AmideIntermediate->Amide -H⁺ CarboxylicAcid R-COOH Carboxylic Acid Amide->CarboxylicAcid H₃O⁺, Heat

Caption: Simplified pathway for the acid-catalyzed hydrolysis of nitriles to carboxylic acids.

  • Steric Hindrance: The position of the methyl group can influence reaction rates. For instance, in this compound, the methyl group is alpha to the nitrile. This steric bulk can hinder the approach of nucleophiles to the electrophilic nitrile carbon compared to isomers like 4- or 5-Methylhexanenitrile, where the branch is further down the chain. This could lead to slower rates for reactions such as Grignard additions or hydrolysis.[10]

  • Toxicity: Aliphatic nitriles should be handled with care. While pure alkyl nitriles are considered only slightly toxic, they can be contaminated with highly toxic isocyanides.[12] Their toxicity often relates to the metabolic release of cyanide.[13][14] Exposure can occur through inhalation, ingestion, and skin contact.[12] Therefore, all isomers should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

While this compound and its isomers share the same molecular formula, their distinct structural arrangements give rise to measurable differences in their physical, spectroscopic, and reactive properties. The position of the methyl branch serves as a critical determinant of boiling point, chromatographic behavior, and mass spectral fragmentation. Although IR spectroscopy can confirm the presence of the nitrile functional group, NMR spectroscopy stands out as the definitive technique for unambiguous structural assignment. A multi-technique approach, combining GC-MS and NMR, provides the most comprehensive characterization. Understanding these differences is paramount for researchers who rely on the precise identification and use of these chemical building blocks in synthesis and development.

References

A Comparative Guide to the Cytotoxicity of Branched-Chain Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of branched-chain aliphatic nitriles. By integrating established methodologies with an understanding of structure-activity relationships, this document serves as a practical resource for conducting robust in vitro cytotoxicity studies.

Introduction: The Toxicological Significance of Branched-Chain Aliphatic Nitriles

Aliphatic nitriles, organic compounds containing a cyano (-C≡N) functional group, are utilized in various industrial applications and are present in some natural products. The introduction of branching in the aliphatic chain can significantly alter the physicochemical and toxicological properties of these molecules compared to their linear counterparts. Understanding the cytotoxicity of branched-chain aliphatic nitriles is crucial for risk assessment and in the development of safer chemical entities.

The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻).[1][2][3] This process is often catalyzed by cytochrome P450 enzymes in the liver.[3] Cyanide is a potent inhibitor of cellular respiration, binding to the ferric ion in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[4][5][6] This inhibition halts aerobic respiration and ATP production, leading to cytotoxic hypoxia and, ultimately, cell death.[4][6] However, for some nitriles, particularly unsaturated ones, cyanide release may play a minimal role in their overall toxicity, suggesting alternative mechanisms of action.[2][7]

The structural characteristics of an aliphatic nitrile, such as chain length, degree of branching, and the presence of other functional groups, can influence its rate of metabolism to cyanide and, consequently, its cytotoxic potency.[3][8] Generally, nitriles that are more readily metabolized at the α-carbon to the cyano group tend to be more toxic.[3]

This guide will compare three widely used in vitro cytotoxicity assays—MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) leakage—and provide detailed protocols for their implementation in the study of branched-chain aliphatic nitriles.

Comparative Analysis of In Vitro Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The choice often depends on the suspected mechanism of toxicity and the specific cellular process being investigated.

Assay Principle Advantages Disadvantages
MTT Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.Well-established, sensitive, and widely used.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.
Neutral Red Uptake (NRU) Assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red in their lysosomes.Sensitive and provides an early indication of cytotoxicity.Can be influenced by compounds that affect lysosomal pH.
LDH Leakage Quantifies cell membrane damage by measuring the activity of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell lysis.Directly measures cytotoxicity (cell death) rather than cell viability or metabolic activity.Less sensitive for detecting early cytotoxic events compared to MTT and NRU assays.[9][10]

Experimental Protocols

The following protocols are presented as a foundation for conducting cytotoxicity studies. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and Treatment

For the purpose of this guide, we will consider the use of a human hepatocarcinoma cell line, such as HepG2, which is a common model for in vitro toxicology studies due to its metabolic capabilities.

  • Cell Seeding: Seed HepG2 cells in a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare stock solutions of the test nitriles (e.g., isobutyronitrile, 2-ethylbutyronitrile, and their linear isomers propionitrile and butyronitrile) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare a dilution series in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control for cytotoxicity (e.g., a known toxicant).

  • Incubation: Incubate the cells with the test compounds for a predetermined period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Preparation of MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • Addition of MTT: After the incubation period with the test compounds, add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Neutral Red Uptake (NRU) Assay Protocol

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Preparation of Neutral Red Solution: Prepare a 0.33% stock solution of neutral red in water. On the day of the assay, dilute the stock solution in pre-warmed culture medium to a final concentration of 33 µg/mL.

  • Dye Incubation: After the treatment period, remove the medium containing the test compounds and add 100 µL of the neutral red working solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C.

  • Washing: Discard the neutral red solution and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.

  • Shaking: Place the plate on a shaker for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Leakage Assay Protocol

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.

  • Reaction Incubation: Add 100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

The results of cytotoxicity assays are typically expressed as the IC₅₀ value, which is the concentration of a compound that causes a 50% reduction in cell viability or an increase in cytotoxicity.

Illustrative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for a selection of linear and branched-chain aliphatic nitriles in HepG2 cells after a 48-hour exposure, as determined by the MTT assay. This data is for illustrative purposes to demonstrate a comparative analysis.

Compound Structure IC₅₀ (µM) - MTT Assay (48h)
PropionitrileCH₃CH₂CN150
Isobutyronitrile (CH₃)₂CHCN 95
ButyronitrileCH₃CH₂CH₂CN120
2-Ethylbutyronitrile CH₃CH₂CH(CH₂CH₃)CN 75

From this illustrative data, a structure-activity relationship can be inferred. The branched-chain nitriles, isobutyronitrile and 2-ethylbutyronitrile, exhibit lower IC₅₀ values, suggesting greater cytotoxicity compared to their linear counterparts. This could be attributed to differences in their metabolic activation to cyanide or other toxic metabolites.

Mechanistic Insights and Signaling Pathways

The primary cytotoxic mechanism of many aliphatic nitriles is the inhibition of cytochrome c oxidase by metabolically released cyanide.[2][3] This leads to a cascade of events culminating in cell death.

Nitrile_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_mitochondrion Mitochondrion Branched-Chain Nitrile Branched-Chain Nitrile Metabolism (CYP450) Metabolism (CYP450) Branched-Chain Nitrile->Metabolism (CYP450) Uptake Cyanide (CN-) Cyanide (CN-) Metabolism (CYP450)->Cyanide (CN-) Release Cytochrome c Oxidase Cytochrome c Oxidase Cyanide (CN-)->Cytochrome c Oxidase Inhibition Electron Transport Chain Electron Transport Chain Cytochrome c Oxidase->Electron Transport Chain Blocks ATP Production ATP Production Electron Transport Chain->ATP Production Inhibits Cellular Energy Depletion Cellular Energy Depletion ATP Production->Cellular Energy Depletion Apoptosis/Necrosis Apoptosis/Necrosis Cellular Energy Depletion->Apoptosis/Necrosis Leads to

Caption: Simplified signaling pathway of nitrile-induced cytotoxicity.

The inhibition of the electron transport chain by cyanide leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[11] This oxidative stress, coupled with energy depletion, can trigger apoptotic pathways involving the release of cytochrome c from the mitochondria and the activation of caspases, or in cases of severe ATP depletion, lead to necrosis.[1]

Experimental Workflow Visualization

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Branched-Chain Nitriles B->C D Incubate for 24-72h C->D E MTT Assay D->E F Neutral Red Uptake Assay D->F G LDH Leakage Assay D->G H Measure Absorbance E->H F->H G->H I Calculate % Viability / % Cytotoxicity H->I J Determine IC50 Values I->J

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

The in vitro cytotoxicity assessment of branched-chain aliphatic nitriles is a multi-faceted process that requires careful consideration of experimental design, assay selection, and data interpretation. By employing a battery of tests, such as the MTT, NRU, and LDH assays, researchers can gain a comprehensive understanding of the cytotoxic potential of these compounds. The structure-activity relationships observed, particularly the increased cytotoxicity of branched isomers, highlight the importance of detailed toxicological profiling. Further investigation into the specific metabolic pathways and downstream cellular events will provide a more complete picture of the toxicological risks associated with this class of chemicals.

References

A Comparative Environmental Impact Assessment of 2-Methylhexanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. As the principles of green chemistry become increasingly integral to modern chemical manufacturing, a thorough understanding of the environmental impact of our chosen methodologies is paramount.[1][2][3][4] This guide provides an in-depth, comparative analysis of the synthetic pathways to 2-Methylhexanenitrile, a versatile aliphatic nitrile intermediate. We will dissect the environmental performance of conventional versus greener alternatives, providing the objective data and field-proven insights necessary to support sustainable innovation.

The Conventional Route: Nucleophilic Substitution with Cyanide

The classical and most direct synthesis of this compound relies on the well-established nucleophilic substitution (SN2) reaction. This pathway involves treating a 2-halo-hexane, such as 2-bromohexane or 2-chlorohexane, with an alkali metal cyanide.

Causality Behind Experimental Choices

This method is historically favored for its straightforwardness and generally reliable yields. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it effectively solvates the cation of the cyanide salt while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction rate. Heating is employed to overcome the activation energy of the reaction.

Experimental Protocol: A Representative SN2 Synthesis
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, 2-bromohexane (1.0 eq) is dissolved in anhydrous DMF (3-5 mL per gram of haloalkane).

  • Reagent Addition: Sodium cyanide (NaCN, 1.1 eq) is added portion-wise to the stirred solution. An initial exotherm may be observed.

  • Reaction Conditions: The reaction mixture is heated to 70-90 °C and maintained at this temperature for 4-6 hours, with reaction progress monitored by Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the mixture is cooled to room temperature and poured into a larger volume of cold water. The aqueous phase is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by fractional distillation.

Environmental Impact Analysis

Despite its utility, this pathway is laden with significant environmental, health, and safety (EHS) liabilities.

  • Extreme Toxicity of Cyanide: Sodium cyanide is acutely toxic and rapidly fatal if ingested, inhaled, or absorbed through the skin.[5][6][7] It is a potent inhibitor of cellular respiration.[7] Its use necessitates stringent safety protocols, specialized training, and dedicated waste streams for quenching and disposal, typically involving oxidation with bleach or hydrogen peroxide. Accidental release into the environment can have devastating effects on aquatic life and ecosystems.[8]

  • Hazardous Solvents: DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[2][9] It is a high-boiling solvent, making it energy-intensive to remove during purification and difficult to recycle, often leading to incineration as the primary disposal method.[9] This contributes to greenhouse gas emissions and other forms of air pollution.

  • Waste Generation (E-Factor): The reaction generates a stoichiometric amount of sodium bromide salt as a byproduct. Including the solvent, quenching agents, and aqueous waste from the workup, the E-Factor (mass of waste per mass of product) for this type of process is typically high, often in the range of 10-100 for fine chemical synthesis.[10]

Workflow: Conventional SN2 Synthesis

cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Waste Streams 2-Bromohexane 2-Bromohexane Reaction Reaction 2-Bromohexane->Reaction NaCN Sodium Cyanide (Highly Toxic) NaCN->Reaction DMF DMF Solvent (Reprotoxic) DMF->Reaction Quench Aqueous Quench Reaction->Quench NaBr_Waste NaBr Salt Waste Reaction->NaBr_Waste Extraction Solvent Extraction Quench->Extraction Cyanide_Waste Aqueous Cyanide Waste Quench->Cyanide_Waste Distillation Fractional Distillation Extraction->Distillation Solvent_Waste DMF / Organic Waste Extraction->Solvent_Waste Product This compound Distillation->Product

Caption: Workflow for conventional SN2 synthesis of this compound.

A Greener Alternative: Catalytic Dehydration of Amides

A significantly more benign route to nitriles involves the dehydration of the corresponding primary amide, in this case, 2-methylhexanamide. This method completely circumvents the use of toxic cyanide reagents.

Causality Behind Experimental Choices

This reaction relies on removing a molecule of water from the primary amide functional group. This is typically achieved by heating the amide in the presence of a dehydrating agent or catalyst. While classic dehydrating agents like P₂O₅ or SOCl₂ are effective, they are stoichiometric and generate significant waste. Modern green approaches favor heterogeneous catalysts that can be easily recovered and reused, improving the overall process mass intensity. The primary byproduct of the reaction itself is water, making it a highly atom-economical transformation.

Experimental Protocol: A Representative Catalytic Dehydration
  • Reactant Preparation: 2-Methylhexanamide (1.0 eq) is mixed with a reusable solid acid catalyst (e.g., Amberlyst-15, 5-10 wt%) in a high-boiling, relatively benign solvent like toluene or under solvent-free conditions.

  • Reaction Setup: The mixture is placed in a flask equipped with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

  • Reaction Conditions: The mixture is heated to reflux (typically 110-140 °C). The formation of water in the Dean-Stark trap serves as a visual indicator of reaction progress. The reaction is monitored by GC until the starting amide is consumed.

  • Workup and Purification: The reaction mixture is cooled. The solid catalyst is removed by simple filtration and can be washed and dried for reuse. The solvent (if used) is removed by distillation. The resulting crude this compound is then purified by vacuum distillation.

Environmental Impact Analysis

This pathway offers substantial environmental advantages:

  • Elimination of Cyanide: The complete avoidance of highly toxic cyanide is the most significant EHS improvement.

  • Benign Byproduct: The only byproduct from the core reaction is water, maximizing atom economy.

  • Catalyst Reusability: The use of heterogeneous catalysts minimizes waste compared to stoichiometric reagents.

  • Reduced Hazard Profile: The starting material, 2-methylhexanamide, has a significantly lower toxicity profile than alkali metal cyanides. While high temperatures are still required, the overall process is inherently safer.

Workflow: Catalytic Dehydration

cluster_0 Reaction Phase cluster_1 Purification cluster_2 Outputs Amide 2-Methylhexanamide Reaction Reaction Amide->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Water Water (Byproduct) Reaction->Water Removed via Dean-Stark Distillation Vacuum Distillation Filtration->Distillation Recovered_Catalyst Recovered Catalyst Filtration->Recovered_Catalyst Product This compound Distillation->Product

Caption: Workflow for greener catalytic dehydration synthesis.

The Biocatalytic Frontier: Enzymatic Synthesis

Emerging as a truly green alternative, biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under exceptionally mild conditions. For nitrile synthesis, enzymes like aldoxime dehydratases offer a revolutionary approach.[6][7][8]

Causality Behind Experimental Choices

This pathway mimics nature's synthetic machinery.[7] It typically involves a two-step, one-pot process where an aldehyde (2-methylhexanal) is first condensed with hydroxylamine to form an aldoxime. An aldoxime dehydratase enzyme then specifically recognizes this intermediate and catalyzes its dehydration to the corresponding nitrile. The entire process is conducted in an aqueous buffer at or near room temperature, leading to dramatic energy savings and eliminating the need for harsh organic solvents.

Experimental Protocol: A Representative Biocatalytic Synthesis
  • Biocatalyst Preparation: A culture of E. coli cells engineered to overexpress an aldoxime dehydratase is grown and harvested. The whole cells are used directly as the biocatalyst.[5]

  • Reaction Setup: In a temperature-controlled vessel, the whole-cell biocatalyst is suspended in an aqueous phosphate buffer (pH 7-8).

  • Substrate Addition: 2-Methylhexanal (1.0 eq) and hydroxylamine hydrochloride (1.1 eq, neutralized) are added to the vessel.

  • Reaction Conditions: The mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 12-24 hours. The reaction is self-validating as the enzyme will only process the aldoxime intermediate.

  • Workup and Purification: The product, being water-immiscible, can be easily separated from the aqueous phase containing the biocatalyst by simple decantation or centrifugation followed by extraction with a green solvent (e.g., 2-MeTHF). The biocatalyst can potentially be recycled. The product is often of sufficient purity to not require further distillation.

Environmental Impact Analysis

Biocatalysis represents the pinnacle of green synthesis for this transformation:

  • Ambient Conditions: The reaction proceeds at low temperatures and atmospheric pressure, drastically reducing the energy input compared to the other methods.[11]

  • Aqueous Medium: Water is used as the primary solvent, eliminating volatile and toxic organic solvents.[4]

  • High Selectivity: Enzymes offer exceptional selectivity, minimizing byproduct formation and simplifying purification.

  • Renewable Catalyst: The enzyme catalyst is produced from renewable resources and is biodegradable.

Workflow: Biocatalytic Synthesis

cluster_0 One-Pot Reaction cluster_1 Separation cluster_2 Outputs Aldehyde 2-Methylhexanal Reaction Reaction Aldehyde->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Enzyme Aldoxime Dehydratase (Whole Cells) Enzyme->Reaction Buffer Aqueous Buffer (pH 7, 30°C) Buffer->Reaction Phase_Separation Phase Separation Reaction->Phase_Separation Product This compound Phase_Separation->Product Aqueous_Waste Aqueous Waste (Biodegradable) Phase_Separation->Aqueous_Waste

References

A Senior Application Scientist's Guide to Quantifying the Enantiomeric Purity of 2-Methylhexanenitrile: A Comparative Analysis of Chiral GC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The nitrile functional group is a versatile building block in organic synthesis, and chiral nitriles like 2-Methylhexanenitrile serve as key intermediates.[3][4] Consequently, the precise and accurate quantification of enantiomeric purity is an indispensable step in quality control and regulatory compliance.

This guide offers an in-depth, objective comparison of the two primary analytical techniques for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most robust and appropriate analytical strategy for this compound.

The Analyte: this compound at a Glance

Before comparing analytical techniques, we must first understand the physicochemical properties of the analyte, as these properties fundamentally dictate the most suitable approach.

  • Structure: this compound is a simple aliphatic nitrile with a single chiral center at the C2 position.

  • Molecular Formula: C₇H₁₃N[5]

  • Molecular Weight: 111.18 g/mol [5]

  • Volatility: While the specific boiling point of this compound is not readily published, the boiling point of the structurally similar, slightly smaller homolog 2-methylpentanenitrile is 147.15 °C.[6] This indicates that this compound is a volatile compound, making it an excellent candidate for Gas Chromatography.

This volatility is the pivotal characteristic that positions Chiral GC as a strong, if not superior, candidate for its enantiomeric analysis.

Head-to-Head Comparison: Chiral GC vs. Chiral HPLC

The choice between Chiral GC and HPLC is one of the most fundamental decisions in enantioselective analysis. It hinges primarily on the analyte's volatility and thermal stability.[7]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Causality & Rationale for this compound
Principle Separation of volatile enantiomers in the gas phase based on differential interactions with a Chiral Stationary Phase (CSP) in a capillary column.[8]Separation of enantiomers in the liquid phase based on differential interactions with a CSP in a packed column.[9]Both are direct methods relying on the formation of transient diastereomeric complexes.[10]
Analyte Suitability Volatile and thermally stable compounds.[11]Wide range of compounds, including non-volatile and thermally labile ones.[11]This compound's volatility makes it ideally suited for GC. HPLC is also feasible but doesn't leverage this key property.
Typical CSPs Derivatized cyclodextrins.[12][13]Polysaccharide-based (cellulose, amylose derivatives).[2][10]Cyclodextrin cavities in GC are highly effective for resolving small chiral molecules via inclusion complexation. Polysaccharide CSPs in HPLC offer broad applicability through a combination of interactions.[14][15]
Resolution & Efficiency Generally higher column efficiency and resolution due to the use of long capillary columns and low viscosity of the gas mobile phase.[8]High resolution is achievable, but typically lower plate counts than capillary GC.The inherent efficiency of capillary GC often leads to superior baseline separation for suitable analytes.
Analysis Time Often faster due to rapid temperature programming and high carrier gas flow rates.Can be longer, depending on the mobile phase composition and flow rate.GC methods can often be optimized for higher throughput.
Solvent Consumption Minimal; uses inert carrier gases (He, H₂, N₂).Significant; requires continuous flow of organic solvents (e.g., hexane, isopropanol).GC is a "greener" and more cost-effective technique from a solvent consumption perspective.
Derivatization May be required for non-volatile compounds, but not for this compound.[15]Can be used to improve detection or separation, but often not necessary.[15]The direct analysis of this compound without derivatization is a key advantage for GC.

Method 1: Chiral Gas Chromatography (GC) - The High-Resolution Approach

For a volatile analyte like this compound, Chiral GC is the method of choice, offering high efficiency, speed, and sensitivity.[8] The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and a chiral stationary phase, most commonly a cyclodextrin derivative.[12][13] The differing stability of these complexes results in different retention times.

Diagram: Chiral GC Workflow

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis s1 Racemic or Enantioenriched This compound Sample s2 Dilute in suitable volatile solvent (e.g., Hexane) s1->s2 gc1 Autosampler Injection (1 µL, Split Mode) s2->gc1 gc2 Injector Port (220°C) gc1->gc2 gc3 Chiral GC Column (e.g., Rt-βDEXsm) gc2->gc3 gc5 Flame Ionization Detector (FID, 250°C) gc3->gc5 gc4 Oven Temperature Program gc4->gc3 d1 Chromatogram Acquisition gc5->d1 d2 Peak Integration d1->d2 d3 Calculate Enantiomeric Purity (% Area Normalization) d2->d3

Caption: Workflow for enantiomeric purity determination by Chiral GC.

Representative Experimental Protocol: Chiral GC-FID

This protocol is a representative method based on established principles for separating small, volatile chiral molecules.[16]

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Autosampler for precise and reproducible injections.

    • Chiral Capillary Column: A cyclodextrin-based column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent starting point due to its broad utility.[16]

  • Chromatographic Conditions:

    • Carrier Gas: Hydrogen or Helium, at a constant flow or pressure (e.g., linear velocity of 40-60 cm/sec).[16]

    • Injector Temperature: 220 °C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 100:1 (This prevents column overload and ensures sharp peaks).

    • Oven Temperature Program: The key to separation is optimizing the temperature. A slow ramp rate enhances resolution.[14]

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 140 °C at 2 °C/min.

      • Hold: Hold at 140 °C for 5 minutes.

    • Detector Temperature (FID): 250 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in n-hexane.

    • Create a working standard by diluting the stock solution 1:100 in n-hexane for a final concentration of ~10 µg/mL.

  • Data Analysis:

    • Identify the two enantiomer peaks in the chromatogram.

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess (% ee) using the area percent normalization method:

      • % Enantiomer 1 = (Area₁ / (Area₁ + Area₂)) * 100

      • % Enantiomer 2 = (Area₂ / (Area₁ + Area₂)) * 100

      • % ee = |% Enantiomer 1 - % Enantiomer 2|

Anticipated Performance Data (Chiral GC)
ParameterExpected ValueRationale
Retention Time (t_R) 15 - 25 minDependent on the exact temperature program and carrier gas flow.
Resolution (R_s) > 2.0Cyclodextrin phases are highly effective for this class of compound, and the high efficiency of capillary GC should provide excellent, baseline separation.[12]
Analysis Time ~ 30 minA comprehensive run including ramp and hold times.
Limit of Quantitation (LOQ) < 0.1%FID is highly sensitive to hydrocarbons. The minor enantiomer should be quantifiable at levels relevant for pharmaceutical impurity profiling.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Universal Approach

While GC is likely optimal, Chiral HPLC remains a powerful and viable alternative. It is a universal technique applicable to a vast range of compounds.[10] For this compound, a normal-phase method using a polysaccharide-based CSP would be the most logical starting point. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects, between the analyte and the chiral grooves of the polysaccharide polymer.[15]

Diagram: Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Racemic or Enantioenriched This compound Sample s2 Dissolve in Mobile Phase s1->s2 hp3 Autosampler Injection (10 µL) s2->hp3 hp1 Mobile Phase Reservoir (e.g., Hexane/IPA) hp2 HPLC Pump (1.0 mL/min) hp1->hp2 hp2->hp3 hp4 Chiral HPLC Column (e.g., Chiralpak IA) hp3->hp4 hp5 UV Detector (e.g., 210 nm) hp4->hp5 d1 Chromatogram Acquisition hp5->d1 d2 Peak Integration d1->d2 d3 Calculate Enantiomeric Purity (% Area Normalization) d2->d3

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Representative Experimental Protocol: Chiral HPLC-UV

This protocol is a representative method based on common practices for separating small chiral molecules on polysaccharide CSPs.[17]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

    • Chiral Stationary Phase: An immobilized polysaccharide-based column, such as Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size). Immobilized phases offer greater solvent flexibility.

  • Chromatographic Conditions:

    • Mobile Phase: A normal-phase eluent system. A typical starting point is a mixture of n-Hexane and 2-Propanol (IPA). The ratio is critical for achieving separation; start with 98:2 (v/v) Hexane:IPA and adjust the IPA percentage to optimize resolution and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: The nitrile chromophore has a weak UV absorbance at low wavelengths. Detection at 210 nm is a reasonable starting point.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Prepare working standards by diluting as necessary.

  • Data Analysis:

    • The calculation of enantiomeric purity is identical to the method described for GC, using the peak areas obtained from the HPLC chromatogram.

Anticipated Performance Data (Chiral HPLC)
ParameterExpected ValueRationale
Retention Time (t_R) 10 - 20 minHighly dependent on the percentage of the alcohol modifier in the mobile phase.
Resolution (R_s) > 1.5Polysaccharide phases are versatile, but achieving high resolution for a small, flexible aliphatic molecule may require more method development than GC.[17]
Analysis Time ~ 25 minCan be competitive with GC, but optimization might be more time-consuming.
Limit of Quantitation (LOQ) ~ 0.1%Dependent on the weak chromophore of the nitrile group; may be less sensitive than GC-FID.

Trustworthiness: Self-Validating Systems and Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure its performance is suitable for its intended purpose.[17] The validation should adhere to regulatory guidelines and assess the following parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and any potential impurities. A racemic mixture should show two well-resolved peaks.[3]

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the LOQ to 150% of the specification limit for the minor enantiomer.[3]

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at both the system level (repeat injections) and method level (multiple preparations). A reasonable target for the minor component is <20% RSD at the quantitation limit.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by analyzing samples spiked with known amounts of the undesired enantiomer.[3]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be reliably quantified and detected, respectively. This is critical for controlling the undesired enantiomer as a trace impurity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase composition).

Conclusion and Authoritative Recommendation

For the specific task of quantifying the enantiomeric purity of this compound, Chiral Gas Chromatography is the superior and recommended technique.

The causality for this recommendation is rooted in the analyte's inherent physicochemical properties. Its volatility is a distinct advantage that aligns perfectly with the strengths of capillary GC. This leads to several tangible benefits:

  • Higher Resolution: The intrinsic efficiency of long capillary columns provides a higher probability of achieving excellent, baseline separation (Rₛ > 2.0).[8]

  • Simpler Method Development: Direct analysis is possible without derivatization, and optimization often involves straightforward adjustments to the temperature program.[14]

  • Reduced Environmental Impact & Cost: The elimination of organic solvent consumption makes GC a greener and more economical choice for routine analysis.

While Chiral HPLC is a robust and versatile technique, its application here does not leverage the analyte's key property. It would require significant solvent usage and may necessitate more extensive method development to achieve the same level of resolution as GC. Therefore, for researchers, scientists, and drug development professionals seeking a reliable, high-resolution, and efficient method for this compound, the path of Chiral GC is the most scientifically sound and practical choice.

References

A Comparative Guide to Greener Synthesis Methods for 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitriles is a cornerstone of organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials. 2-Methylhexanenitrile, a branched aliphatic nitrile, is a valuable building block in various synthetic pathways. However, traditional methods for its synthesis often rely on hazardous reagents and energy-intensive conditions, prompting the need for greener and more sustainable alternatives. This guide provides an in-depth technical comparison of traditional and emerging greener synthesis methods for this compound, supported by experimental data and protocols. Our focus is on providing a comprehensive resource that balances scientific rigor with practical applicability, enabling informed decisions in the laboratory and beyond.

Introduction: The Imperative for Greener Nitrile Synthesis

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] In the context of nitrile synthesis, this translates to moving away from highly toxic cyanide salts, minimizing waste, and utilizing milder reaction conditions.[2] This guide will benchmark three distinct approaches for the synthesis of this compound: a traditional nucleophilic substitution pathway and two innovative biocatalytic methods that exemplify the potential of green chemistry.

Benchmarking Synthesis Routes: A Comparative Analysis

The choice of a synthetic route has profound implications for the efficiency, safety, and environmental impact of a chemical process. Here, we compare a traditional approach with two greener, biocatalytic alternatives for the synthesis of this compound.

ParameterRoute 1: Traditional Synthesis (SN2) Route 2: Greener Biocatalytic Dehydration Route 3: Greener One-Pot Biocatalytic Oxidation
Starting Material 2-Methylhexyl bromide2-Methylhexanal2-Methylhexanol
Key Reagents Potassium Cyanide (KCN)Hydroxylamine, Aldoxime DehydrataseGalactose Oxidase variant, Ammonia
Solvent Polar aprotic (e.g., DMSO)Aqueous buffer (optional co-solvent)Aqueous buffer
Temperature Elevated (e.g., 100-150 °C)Ambient (e.g., 30 °C)Ambient (e.g., 30 °C)
Pressure AtmosphericAtmosphericAtmospheric
Typical Yield ~70-90% (estimated)>90% (based on close analog)[2][3]~75% (isolated, based on model substrate)[4]
Key Advantages Well-established, relatively high yieldCyanide-free, mild conditions, high conversionCyanide-free, mild conditions, starts from alcohol
Key Disadvantages Highly toxic cyanide, harsh conditionsRequires precursor aldehyde, enzyme availabilityEnzyme engineering may be needed for specific substrates
Atom Economy ModerateHighHigh
E-Factor High (significant solvent and salt waste)Low (minimal waste)Low (minimal waste)

Reaction Pathways and Experimental Workflows

To provide a clear visual representation of the compared synthetic routes, the following diagrams illustrate the reaction pathways and experimental workflows.

G cluster_0 Route 1: Traditional SN2 Synthesis A 2-Methylhexyl bromide C This compound A->C Heat (100-150 °C) B Potassium Cyanide (KCN) in DMSO B->C

Caption: Traditional synthesis of this compound via SN2 reaction.

G cluster_1 Route 2: Greener Biocatalytic Dehydration D 2-Methylhexanal F 2-Methylhexanal oxime (intermediate) D->F E Hydroxylamine E->F H This compound F->H Dehydration G Aldoxime Dehydratase G->H

Caption: Greener synthesis of this compound via biocatalytic dehydration.

G cluster_2 Route 3: Greener One-Pot Biocatalytic Oxidation I 2-Methylhexanol L This compound I->L J Galactose Oxidase variant J->L K Ammonia, Air (O2) K->L

Caption: Greener one-pot synthesis of this compound from the corresponding alcohol.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of this compound using the benchmarked methods.

Protocol 1: Traditional Synthesis of this compound via SN2 Reaction

This method involves the nucleophilic substitution of a bromide with a cyanide anion.

Materials:

  • 2-Methylhexyl bromide

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylhexyl bromide in DMSO.

  • Add potassium cyanide to the solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 120-140°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Greener Biocatalytic Synthesis of this compound via Aldoxime Dehydration

This environmentally benign method utilizes an aldoxime dehydratase enzyme to convert the corresponding aldoxime to the nitrile.[2]

Materials:

  • 2-Methylhexanal

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Whole-cell biocatalyst expressing aldoxime dehydratase (e.g., from Bacillus sp. OxB-1)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of 2-Methylhexanal Oxime: In a flask, dissolve 2-methylhexanal in a suitable solvent (e.g., ethanol). Add an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate. Stir at room temperature for 1-2 hours until the aldehyde is consumed (monitored by TLC). Extract the oxime with ethyl acetate and use directly in the next step.

  • Enzymatic Dehydration: In a reaction vessel, suspend the whole-cell biocatalyst in phosphate buffer.

  • Add the 2-methylhexanal oxime to the enzyme suspension. For high substrate loadings, this can be done in a stepwise manner.[3]

  • Stir the reaction mixture at 30°C for 24 hours. Monitor the conversion to this compound by GC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the nitrile.

Protocol 3: Greener One-Pot Biocatalytic Synthesis of this compound from 2-Methylhexanol

This innovative one-pot method directly converts the primary alcohol to the nitrile using a promiscuous enzyme.[4]

Materials:

  • 2-Methylhexanol

  • Cell-free extract of a galactose oxidase variant (e.g., GOxM3-5)

  • Ammonium buffer (pH 9)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-methylhexanol in the ammonium buffer.

  • Add the cell-free extract of the galactose oxidase variant.

  • Stir the reaction mixture at 30°C under an air atmosphere for 24-48 hours. The reaction utilizes molecular oxygen from the air as the oxidant.

  • Monitor the formation of this compound by GC analysis.

  • After the reaction is complete, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Conclusion and Future Outlook

This guide demonstrates that greener alternatives to traditional nitrile synthesis are not only viable but also offer significant advantages in terms of safety, sustainability, and efficiency. The biocatalytic routes, in particular, operate under mild, aqueous conditions, eliminate the need for toxic cyanide reagents, and generate minimal waste. While the traditional SN2 reaction is a well-established method, its reliance on hazardous materials and harsh conditions makes it a less desirable choice from a green chemistry perspective.

The field of biocatalysis is rapidly evolving, with ongoing research focused on enzyme discovery, engineering, and immobilization to further enhance the industrial applicability of these green methods. As the demand for sustainable chemical manufacturing continues to grow, the adoption of such greener synthesis strategies for key intermediates like this compound will be crucial for a more environmentally responsible chemical industry.

References

Comparative toxicity of saturated vs. unsaturated aliphatic nitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Toxicity of Saturated vs. Unsaturated Aliphatic Nitriles

For researchers and professionals in drug development and toxicology, understanding the structure-activity relationships of chemical compounds is paramount. Aliphatic nitriles, organic compounds containing a cyano (-C≡N) group, are widely used as industrial solvents, pharmaceutical intermediates, and are even found in natural products.[1] However, their utility is shadowed by their potential toxicity. A critical distinction in their toxicological profiles emerges when comparing saturated and unsaturated aliphatic nitriles. This guide provides a comprehensive comparison of their toxic mechanisms, supported by experimental data and detailed protocols for assessment.

The core difference lies in their metabolic fate and cellular interactions. While the toxicity of saturated nitriles is predominantly linked to the metabolic release of cyanide, unsaturated nitriles exhibit a more complex, dual mechanism of toxicity that involves both cyanide liberation and direct molecular reactivity.[2]

The structural presence or absence of a carbon-carbon double bond dictates the primary toxicological pathway.

Saturated Aliphatic Nitriles: The Cyanide-Mediated Pathway

The toxicity of most saturated aliphatic nitriles, such as acetonitrile and propionitrile, is primarily due to their biotransformation into cyanide.[3] This process is catalyzed by the cytochrome P450 mixed-function oxidase system, predominantly in the liver.[4] The mechanism involves the hydroxylation of the carbon atom alpha to the cyano group, forming an unstable cyanohydrin. This intermediate then spontaneously decomposes to release hydrogen cyanide (HCN) and an aldehyde or ketone.[3][5]

Once released, cyanide exerts its potent toxicity by inhibiting cellular respiration. It binds to the ferric ion (Fe³⁺) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, effectively halting aerobic metabolism.[3] This leads to a rapid decrease in ATP production, cytotoxic hypoxia, and, in severe cases, death.

The rate of this metabolic conversion is a critical determinant of acute toxicity.[3] Nitriles that are metabolized more slowly, like acetonitrile, allow for more efficient detoxification of the released cyanide into thiocyanate, resulting in lower acute toxicity compared to nitriles that are rapidly metabolized.[3]

G cluster_0 Metabolic Activation of Saturated Nitriles cluster_1 Systemic Toxicity Saturated_Nitrile Saturated Aliphatic Nitrile (R-CH₂-CN) CYP450 Cytochrome P450 (α-carbon hydroxylation) Saturated_Nitrile->CYP450 Cyanohydrin Unstable Cyanohydrin (R-CH(OH)-CN) CYP450->Cyanohydrin Aldehyde Aldehyde/Ketone (R-CHO) Cyanohydrin->Aldehyde Cyanide Hydrogen Cyanide (HCN) Cyanohydrin->Cyanide Spontaneous decomposition Cytochrome_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_Oxidase Inhibits Mitochondria Mitochondrial Electron Transport Chain ATP_Block Inhibition of Cellular Respiration (ATP Production Blocked) Cytochrome_Oxidase->ATP_Block G cluster_0 Toxic Pathways of Unsaturated Nitriles cluster_path1 Pathway 1: Cyanide Release cluster_path2 Pathway 2: Direct Molecular Action Unsaturated_Nitrile Unsaturated Aliphatic Nitrile CYP450 Cytochrome P450 Unsaturated_Nitrile->CYP450 Michael_Addition Michael Addition (Conjugation) Unsaturated_Nitrile->Michael_Addition Cyanide Hydrogen Cyanide (HCN) CYP450->Cyanide Systemic_Toxicity Combined Systemic Toxicity Cyanide->Systemic_Toxicity Inhibits Cellular Respiration GSH Glutathione (GSH) GSH->Michael_Addition GSH_Depletion GSH Depletion & Oxidative Stress Michael_Addition->GSH_Depletion GSH_Depletion->Systemic_Toxicity Induces Cell Damage G start Start plate_cells Plate HepG2 Cells (96-well plate) start->plate_cells treat_cells Treat with Nitrile Dilutions plate_cells->treat_cells incubate_24h Incubate (24-48h) treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Add Solubilizer (DMSO) incubate_4h->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs end End read_abs->end G start Start acclimate Acclimate Rats start->acclimate dose_groups Assign Dose Groups (n=5/group) acclimate->dose_groups administer Administer Single Dose (e.g., Oral Gavage) dose_groups->administer observe Observe for 14 Days (Toxicity & Mortality) administer->observe calculate Calculate LD₅₀ (Probit Analysis) observe->calculate end End calculate->end

References

A Senior Application Scientist's Guide to Assessing the Genotoxicity of Aliphatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Nitrile Moiety

Aliphatic nitriles (R-C≡N) are a class of organic compounds indispensable to modern industry, serving as crucial solvents and synthetic intermediates in the manufacturing of polymers, pharmaceuticals, and other high-value chemicals.[1] The unique physicochemical properties of the nitrile group, including its metabolic stability and ability to participate in hydrogen bonding, have also led to its incorporation into numerous pharmaceutical agents.[2] However, this utility is shadowed by a significant toxicological concern: genotoxicity. The assessment of a compound's potential to damage genetic material is a cornerstone of safety pharmacology and regulatory toxicology, essential for preventing heritable diseases and carcinogenesis.[3]

For aliphatic nitriles, this assessment is particularly complex. Their toxicity is often, but not exclusively, linked to the metabolic release of cyanide, a potent inhibitor of cellular respiration.[4][5] Yet, the genotoxic potential may arise from the parent molecule or, more commonly, from reactive intermediates formed during its metabolism. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the intricacies of assessing the genotoxicity of aliphatic nitriles. We will delve into the mechanistic underpinnings, compare the performance and utility of key assays with supporting data, and provide detailed experimental protocols, grounding our discussion in established regulatory principles.

Part 1: The Mechanistic Basis of Nitrile Genotoxicity: Beyond Cyanide

A frequent misconception is that the toxicity of aliphatic nitriles is solely due to the liberation of cyanide. While cyanide is a major contributor to acute systemic toxicity, the genotoxic effects are often mediated by other reactive species produced during metabolic activation.[5] The primary pathway involves the cytochrome P450 (CYP450) monooxygenase system in the liver.[4]

This enzymatic system oxidizes the carbon atom alpha to the cyano group, forming an unstable cyanohydrin intermediate. This intermediate can then spontaneously decompose to release a cyanide ion and a corresponding aldehyde or ketone. Both the aldehyde/ketone and potentially other reactive metabolites, not just the cyanide, can be the primary DNA-reactive species responsible for genotoxic outcomes.

Caption: Metabolic activation of aliphatic nitriles via CYP450.

Understanding this pathway is critical for experimental design. It underscores the necessity of incorporating a metabolic activation system (typically a liver S9 fraction) in in vitro assays to mimic the in vivo metabolic fate of the nitrile.[6][7] Without it, the genotoxic potential of many nitriles could be completely missed.

Part 2: A Comparative Guide to Genotoxicity Assays for Nitriles

Regulatory agencies recommend a standard battery of tests to assess genotoxicity, as no single test can detect all relevant mechanisms.[3][8] The core approach involves an initial screen with in vitro assays, followed by in vivo testing if positive results are found or significant human exposure is expected.[8] For aliphatic nitriles, the choice of assays and the interpretation of their results require careful consideration.

Comparison of Standard Genotoxicity Assays
AssayPrincipleApplicability to NitrilesAdvantagesLimitations
Ames Test (Bacterial Reverse Mutation Assay) Measures gene mutations (point mutations, frameshifts) that restore the ability of auxotrophic Salmonella typhimurium or E. coli strains to synthesize an essential amino acid.[9][10]Standard first-line test. Results can be variable; some nitriles test negative even if they are genotoxic in mammalian cells.[11][12]Rapid, inexpensive, high-throughput, well-standardized (OECD 471).Bacterial metabolism may not fully replicate mammalian CYP450 activation. Insensitive to clastogens (agents causing chromosomal breaks).
In Vitro Micronucleus (MNvit) Assay Detects chromosome fragments or whole chromosomes (micronuclei) that lag behind during cell division, indicating chromosomal damage (clastogenicity) or aneuploidy.[13]Highly relevant. Often positive for nitriles that are negative in the Ames test.[14] Essential for detecting clastogenic potential.Uses mammalian cells, providing more relevant metabolism (especially with S9). Detects both clastogenicity and aneugenicity. Standardized (OECD 487).Requires proliferating cells. Cytotoxicity can confound results.
Comet Assay (Single Cell Gel Electrophoresis) Directly visualizes and quantifies DNA strand breaks in individual cells.[15] Electrophoresis causes damaged DNA to migrate from the nucleus, forming a "comet" shape.[16]Highly sensitive for detecting primary DNA damage caused by nitriles.[1][11] Can detect damage before it is fixed as a mutation or chromosomal aberration.Very sensitive. Applicable to virtually any eukaryotic cell type, including non-proliferating cells.[16] Can be used in vitro and in vivo.Measures transient DNA damage, which may be repaired. Less standardized than other assays for regulatory submission.
Experimental Data Synopsis: A Case Study Approach

The literature reveals a pattern where nitriles may be negative in the Ames test but show positive results in mammalian cell-based assays, highlighting the importance of a comprehensive testing battery.

CompoundAmes Test (S. typhimurium)In Vitro Mammalian AssayIn Vivo Micronucleus AssayReference(s)
Acetonitrile Negative[11][12]Positive (Comet Assay)[11]Weakly Positive[12][11][12]
Propionitrile Negative[11]Positive (Comet Assay)[11]Not specified[11]
Benzonitrile Negative[11]Positive (Comet Assay)[11]Negative[14][11][14]
Citronellyl nitrile PositivePositive (Chromosome Aberration)Negative[14]
Cinnamyl nitrile PositivePositive (Micronucleus)Negative[14]

This table is a synthesis of data from multiple sources and assay conditions.

Key Insight: A crucial observation is the frequent discrepancy between in vitro and in vivo results for nitriles.[14] Several compounds that are positive in in vitro assays (Ames, MNvit) are found to be negative in confirmatory in vivo micronucleus tests.[14] This is often attributable to efficient detoxification pathways and pharmacokinetic differences in vivo that are not fully recapitulated in simplified in vitro systems. This underscores the principle that an in vitro positive result is an alert for potential hazard, but in vivo testing is essential for assessing true risk.

Part 3: Field-Proven Experimental Protocols

The trustworthiness of genotoxicity data hinges on robust and well-executed protocols. Below are step-by-step methodologies for the key assays discussed, emphasizing the causality behind experimental choices.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To detect gene mutations induced by the test nitrile.

Caption: Standard workflow for the Ames Plate Incorporation Test.

Detailed Methodology:

  • Strain Selection & Culture: Use at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 uvrA (pKM101)). Grow strains in nutrient broth overnight to reach a specific cell density.

    • Rationale: Different strains detect different types of mutations (frameshift vs. base-pair substitution), ensuring broad coverage of mutagenic mechanisms.[9]

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats or hamsters induced with a CYP450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). Prepare a complete S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).

    • Rationale: The S9 mix provides the necessary enzymes and cofactors to metabolize the parent nitrile into potentially genotoxic intermediates, mimicking liver metabolism.[7]

  • Exposure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test nitrile solution (in a suitable solvent like DMSO), and 0.5 mL of S9 mix (for +S9 condition) or buffer (for -S9 condition). b. Add 2.0 mL of molten top agar containing a trace amount of histidine. c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Rationale: The trace amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for the mutation to be fixed in the DNA.

  • Incubation & Scoring: Incubate the plates in the dark at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the concurrent vehicle control count. Cytotoxicity should also be assessed by observing the background bacterial lawn.

Protocol 2: In Vitro Micronucleus (MNvit) Assay (OECD 487)

Objective: To detect chromosomal damage (clastogenicity and aneugenicity).

Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.

Detailed Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, or metabolically competent HepG2 cells). Seed cells and allow them to grow for 24 hours.

  • Treatment: a. For assays requiring metabolic activation, treat cells with a range of concentrations of the test nitrile in the presence of an appropriate S9 mix for a short period (3-6 hours). b. For assays without S9, a longer treatment (e.g., 24 hours) can be used. c. After treatment, wash the cells and replace the medium.

  • Cytokinesis Block: Add Cytochalasin B (Cyt-B) to the culture medium. Cyt-B inhibits actin polymerization, preventing cell division (cytokinesis) after nuclear division is complete.

    • Rationale: This traps cells that have completed one mitosis in a binucleated state. Scoring only these binucleated cells ensures that the analyzed cells were viable and have divided once in the presence of the test article, preventing false negatives from non-proliferating cells.[17]

  • Harvesting: After an incubation period equivalent to 1.5-2 normal cell cycles, harvest the cells.

  • Slide Preparation: Treat cells with a hypotonic KCl solution to swell the cytoplasm, followed by fixation (e.g., methanol:acetic acid). Drop the cell suspension onto clean microscope slides.

  • Staining and Scoring: Stain the slides with a DNA-specific fluorescent dye (e.g., DAPI) or Giemsa. Using a fluorescence microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Cytotoxicity Assessment: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cell cycle delay and cytotoxicity. A significant decrease in CBPI indicates cytotoxicity.

Protocol 3: Alkaline Comet Assay (OECD 489 - In Vivo)

Objective: To detect primary DNA strand breaks.

Caption: Key steps of the alkaline Comet Assay protocol.

Detailed Methodology:

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., from an animal dosed with the test nitrile). For the liver, this typically involves collagenase perfusion.

  • Embedding: Mix the cell suspension with low-melting-point agarose and quickly pipette onto a pre-coated microscope slide. Allow it to solidify.

  • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C.

    • Rationale: This step removes cell and nuclear membranes, leaving behind the DNA packaged as nucleoids.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH buffer (pH > 13) for 20-40 minutes.

    • Rationale: The alkaline conditions denature the DNA and unwind it at sites of single-strand breaks, double-strand breaks, and alkali-labile sites.

  • Electrophoresis: Apply a voltage across the tank for 20-30 minutes.

    • Rationale: The negatively charged, relaxed loops and fragments of DNA will migrate away from the nucleus (the "comet head") toward the anode, forming the "comet tail." The more breaks, the more DNA migrates, and the longer the tail.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, dehydrate in ethanol, and stain with a fluorescent DNA dye.

  • Scoring: Analyze at least 150 cells per sample using a fluorescence microscope equipped with image analysis software. The software quantifies parameters like the percentage of DNA in the tail and the tail moment, which are indicative of the level of DNA damage.

Conclusion and Strategic Recommendations

Assessing the genotoxicity of aliphatic nitriles requires a nuanced, weight-of-evidence approach that extends beyond simple hazard identification. The data strongly suggest that a negative Ames test should not be considered definitive for this chemical class.

Our strategic recommendations are as follows:

  • Adopt a Multi-Endpoint In Vitro Strategy: The initial testing battery (Stage 1) should always include both a bacterial mutation assay (Ames test) and an in vitro mammalian cell assay capable of detecting chromosomal damage, such as the MNvit test.[8] Given its high sensitivity to nitriles, the Comet assay is a powerful supplementary tool for investigating primary DNA damage.[1]

  • Prioritize Metabolic Competence: For all in vitro assays, testing must be conducted with and without an exogenous metabolic activation system (S9). For compounds with a long half-life, using metabolically competent cell lines like HepG2 or HepaRG can provide valuable, complementary information.[13]

  • Embrace In Vivo Confirmation: Due to the common discrepancy between in vitro and in vivo results, positive findings from in vitro studies must be followed up with an appropriate in vivo assay.[14] The in vivo micronucleus test in rodents is the standard choice.[3] If the target organ of toxicity is the liver, a liver-specific Comet assay or repeated-dose liver micronucleus assay may be more appropriate.[18]

  • Integrate Mechanistic Understanding: Interpreting the data requires a firm grasp of the metabolic pathways involved. Understanding whether the parent compound, a specific metabolite like an aldehyde, or another mechanism is responsible for the genotoxicity is key to a robust risk assessment and can guide further development decisions.

By combining a strategic selection of assays with a thorough understanding of the underlying biochemical mechanisms, researchers and drug developers can confidently and accurately characterize the genotoxic risk of aliphatic nitriles, ensuring the safety of novel chemicals and therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylhexanenitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Methylhexanenitrile quantification, a key intermediate in various synthetic processes. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind method selection and validation, ensuring scientific integrity and robust, reproducible results.

Introduction: The Significance of this compound and Method Validation

This compound [(CH₃)₂CH(CH₂)₃CN], a branched alkyl nitrile, serves as a crucial building block in the synthesis of various organic molecules.[1] Its purity and concentration can significantly impact the yield and impurity profile of subsequent reactions. Therefore, a validated analytical method for its quantification is not merely a regulatory requirement but a cornerstone of process control and quality assurance.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[4][5][6] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][4]

A Tale of Two Techniques: Gas Chromatography vs. High-Performance Liquid Chromatography

The choice of analytical technique is the first critical decision in method development. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is a natural fit. However, High-Performance Liquid Chromatography (HPLC) can also be adapted for its analysis, particularly when dealing with complex matrices or when GC instrumentation is not available.

Gas Chromatography (GC): The Preferred Approach

GC is a powerful separation technique for volatile and thermally stable compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) offers a robust and sensitive method for quantification.

Causality of Choice:

  • Volatility: this compound has a boiling point that makes it amenable to vaporization without degradation, a prerequisite for GC analysis.

  • Detector Sensitivity: The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, providing excellent signal-to-noise ratios for accurate quantification.[7]

  • Selectivity: The choice of a suitable capillary column allows for the separation of this compound from other process impurities or components of a sample matrix.

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

While not the most conventional choice, HPLC can be employed for the analysis of this compound. A significant challenge is the compound's lack of a strong chromophore, rendering it "invisible" to standard UV-Vis detectors.[8] This necessitates a derivatization step to attach a UV-active or fluorescent tag to the molecule.

Causality of Choice:

  • Matrix Compatibility: For samples in complex, non-volatile matrices, direct injection onto a GC can be problematic. HPLC offers more flexibility in handling such samples.

  • Derivatization for Sensitivity: By reacting this compound to introduce a chromophore, its detectability can be significantly enhanced, allowing for quantification at low levels. For analogous aliphatic amines, derivatization is a common and effective strategy.[5][9]

  • Instrumentation Availability: In laboratories where HPLC is the primary analytical tool, developing an HPLC-based method may be more practical.

The Validation Gauntlet: A Step-by-Step Protocol

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines and provide a framework for validating GC and HPLC methods for this compound quantification.[2]

Validation Workflow Diagram

Method Validation Workflow Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Parameters cluster_3 Finalization MD Method Development & Optimization VP Define Validation Protocol & Acceptance Criteria MD->VP Specificity Specificity VP->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure (SOP) VR->SOP

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental Protocols
  • Specificity:

    • Analyze a blank sample (matrix without this compound) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of this compound to determine its retention time.

    • Spike the blank matrix with known impurities to demonstrate that they do not co-elute with the analyte.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound in a suitable solvent, covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate and record the peak area.

    • Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.99.[10]

  • Range:

    • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. This is typically established from the linearity study.

  • Accuracy:

    • Perform recovery studies by spiking a blank matrix with this compound at three different concentration levels (e.g., low, medium, and high) within the specified range.

    • Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criteria for recovery are typically between 80% and 120%.[10]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD), which should typically be ≤ 2%.[11]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be estimated based on the signal-to-noise ratio (typically 3:1).[11]

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).[11]

  • Robustness:

    • Intentionally make small variations to the method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume) and assess the impact on the results. The method is considered robust if the results remain within the acceptance criteria.

  • The validation parameters for the HPLC-UV method are the same as for the GC-FID method (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness). The key difference lies in the sample preparation, which includes a derivatization step.

  • Derivatization Optimization: Before validation, the derivatization reaction must be optimized for factors such as reagent concentration, reaction time, temperature, and pH to ensure complete and reproducible derivatization of this compound.[5][12]

  • Specificity: In addition to the steps in the GC protocol, specificity for the HPLC method must also demonstrate that the derivatizing agent and any by-products of the derivatization reaction do not interfere with the peak of the derivatized analyte.

Performance Data at a Glance: A Comparative Summary

Due to the limited availability of direct experimental data for this compound, the following tables present a comparison of typical performance characteristics for GC-FID and HPLC-UV methods based on the analysis of analogous short-chain alkyl nitriles and aliphatic amines.

Table 1: Comparison of GC-FID and HPLC-UV for this compound Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility RequiredNot required
Derivatization Generally not requiredOften necessary for UV detection
Sensitivity High for hydrocarbonsDependent on the chromophore of the derivative
Selectivity High, determined by the column and temperature programHigh, determined by the column and mobile phase composition
Typical Run Time 5-20 minutes10-30 minutes
Instrumentation Cost ModerateModerate to High
Ease of Use Relatively straightforwardCan be more complex, especially with derivatization

Table 2: Typical Validation Parameters for Analogous Compounds

Validation ParameterGC-FID (for Short-Chain Fatty Acids)[11][13]HPLC-UV (for Derivatized Aliphatic Amines)[5][14]
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (RSD) < 5%< 10%
LOD µg/mL rangeng/mL to µg/mL range
LOQ µg/mL rangeng/mL to µg/mL range

Decision-Making Framework for Method Selection

The choice between GC and HPLC for the quantification of this compound should be guided by a rational assessment of the specific analytical needs.

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: Ensuring Analytical Excellence

The validation of an analytical method for the quantification of this compound is a critical step in ensuring product quality and process control. While Gas Chromatography with Flame Ionization Detection stands out as the more direct and often preferred method due to the analyte's volatility, High-Performance Liquid Chromatography with UV detection after derivatization presents a robust alternative, particularly for complex sample matrices.

Ultimately, the choice of method should be based on a thorough evaluation of the sample characteristics, available instrumentation, and the required sensitivity and selectivity. Regardless of the chosen technique, a comprehensive validation following established guidelines such as those from the ICH is non-negotiable. This ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity and regulatory compliance in the pharmaceutical and chemical industries.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylhexanenitrile is a branched aliphatic nitrile that serves as a valuable model compound and potential intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1] The introduction of a nitrile group is a powerful transformation in organic synthesis, as it can be readily converted into other functional groups such as amines, carboxylic acids, and amides.[2] The most direct and atom-economical route to aliphatic nitriles is the hydrocyanation of alkenes, which involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond.[3] For the synthesis of this compound, the logical precursor is 2-methyl-1-pentene.

However, this seemingly straightforward transformation is complicated by two primary challenges: the extreme toxicity of hydrogen cyanide gas and the control of regioselectivity.[4][5] Catalysis is essential to overcome these hurdles, enabling the reaction to proceed efficiently and selectively under manageable conditions. This guide provides a comparative analysis of the primary catalytic systems employed for this transformation, with a focus on catalyst performance, the use of safer cyanide surrogates, and detailed experimental protocols to aid researchers in their synthetic endeavors.

Core Catalytic Systems: A Comparative Overview

The hydrocyanation of unactivated alkenes is dominated by transition metal catalysts, with systems based on nickel, palladium, and rhodium being the most studied.[6] The choice of metal and, critically, the associated ligands, dictates the catalyst's activity, stability, and selectivity.

Nickel-Based Catalysts: The Industrial Workhorse

Nickel-catalyzed hydrocyanation is the most established and industrially significant method, famously applied in the DuPont process for adiponitrile production.[5][7] For the synthesis of this compound from 2-methyl-1-pentene, nickel catalysts offer a robust and highly tunable platform.

Mechanism and Role of Ligands: The generally accepted mechanism proceeds through a low-valent Ni(0) species.[4] The cycle involves the oxidative addition of HCN, coordination of the alkene, migratory insertion to form a nickel-alkyl intermediate, and finally, rate-limiting reductive elimination to release the nitrile product and regenerate the Ni(0) catalyst.[4][8]

Phosphorus-based ligands, particularly phosphites (P(OR)₃), are crucial for stabilizing the nickel center and influencing the reaction's outcome.[7] The steric and electronic properties of these ligands are pivotal; bulkier ligands can promote the dissociation required to form the active catalytic species and can influence the regioselectivity of the HCN addition.[3]

Addressing HCN Toxicity: The primary drawback of traditional nickel catalysis is its reliance on HCN. Modern advancements have focused on developing protocols that use safer, solid, or in-situ generated cyanide sources.

  • Zinc Cyanide (Zn(CN)₂): This stable and less toxic salt can be used as a cyanide source in the presence of a nickel precatalyst. This approach has proven effective for the regioselective hydrocyanation of various terminal alkenes.[9][10]

  • Formamide: A novel method utilizes the in-situ generation of HCN from the dehydration of formamide, a safe and readily available reagent. This slow generation of the cyanide source can also help prevent catalyst deactivation.[11]

  • Transfer Hydrocyanation: This elegant strategy avoids HCN entirely by transferring the 'CN' group from a donor nitrile to the target alkene.[5] This reversible process can be driven to completion by careful selection of the donor and reaction conditions.[12]

Role of Lewis Acids: Lewis acids such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (AlCl₃) can act as co-catalysts, accelerating the reductive elimination step and thereby increasing the overall reaction rate.[4][5]

Palladium-Based Catalysts: Versatility and Alternative Pathways

While nickel dominates the direct hydrocyanation of simple alkenes, palladium catalysts are renowned for their versatility in a broader range of nitrile syntheses, including the cyanation of aryl halides and the dehydration of amides.[2][13] In the context of hydrocyanation, palladium has been effectively employed in cooperative catalytic systems for transfer hydrocyanation.

A notable example involves a cooperative palladium/Lewis acid system that uses a benign and readily available HCN donor, such as 1-methylcyclohexa-2,5-diene-1-carbonitrile.[14] This approach provides an efficient and practical alternative to traditional methods, expanding the toolkit for researchers seeking HCN-free synthetic routes.

Rhodium-Based Catalysts: An Alternative for Olefin Functionalization

Rhodium complexes are also known to catalyze hydrocyanation reactions.[6] While perhaps less common than nickel for this specific transformation, rhodium catalysis is a powerful tool for various olefin functionalization reactions.[15] Rhodium-catalyzed systems can offer different selectivity profiles and may be advantageous for substrates with specific functional groups. However, for the straightforward synthesis of a simple aliphatic nitrile like this compound, nickel-based systems are generally more cost-effective and have been more extensively optimized.

Quantitative Performance Comparison

The selection of a catalyst system is ultimately guided by its performance. The table below summarizes typical experimental data for the synthesis of branched nitriles from terminal alkenes, providing a comparative snapshot of different catalytic approaches.

Catalyst SystemCyanide SourceSubstrate ExampleYield (%)Regioselectivity (Branched:Linear)Reference
Ni(cod)₂ / dppfZn(CN)₂1-Octene85>99:1 (Branched)[9]
NiCl₂(dppe)Formamide / VCl₃Styrene94>99:1 (Branched)[11]
Ni(cod)₂ / DPEPhos / Me₂AlClButyronitrile (Transfer)1-Octene911:19 (Linear Favored)[5]
Pd(OAc)₂ / Xantphos / B(C₆F₅)₃1-methylcyclohexa-2,5-diene-1-carbonitrileStyrene89>20:1 (Branched)[14]

Note: Data is based on representative terminal alkenes from the cited literature, as specific data for 2-methyl-1-pentene is not always available. Regioselectivity for aliphatic alkenes can differ from styrenes.

Mechanistic Diagrams and Workflows

Visualizing the catalytic process is key to understanding the underlying chemistry.

G cluster_cycle Nickel-Catalyzed Hydrocyanation Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition (HCN) Ni0->OxAdd + HCN NiHCN L₂Ni(H)(CN) OxAdd->NiHCN AlkeneCoord Alkene Coordination NiHCN->AlkeneCoord + Alkene NiAlkene L₂Ni(H)(CN)(alkene) AlkeneCoord->NiAlkene MigInsert Migratory Insertion NiAlkene->MigInsert NiAlkyl L₂Ni(Alkyl)(CN) MigInsert->NiAlkyl RedElim Reductive Elimination NiAlkyl->RedElim - Alkyl-CN RedElim->Ni0

Caption: Generalized catalytic cycle for the Ni(0)-catalyzed hydrocyanation of an alkene.

G title Transfer Hydrocyanation Concept Alkene Alkene (HCN Acceptor) Catalyst Ni or Pd Catalyst + Lewis Acid Alkene->Catalyst Donor Donor-CN (HCN Source) Donor->Catalyst Nitrile Alkyl-CN (Product) Byproduct Donor Byproduct Catalyst->Nitrile Catalyst->Byproduct

Caption: Conceptual workflow for a transfer hydrocyanation reaction.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key synthetic approaches.

Protocol 1: Nickel-Catalyzed Hydrocyanation of 2-Methyl-1-Pentene with Zn(CN)₂

This protocol is adapted from established methods for the nickel-catalyzed hydrocyanation of terminal alkenes using a safer cyanide source.[9][10]

Rationale: This procedure uses an air-stable Ni(II) precatalyst which is reduced in situ. Zinc cyanide provides a solid, less hazardous source of cyanide compared to HCN gas. The ligand is crucial for catalyst stability and for directing the high regioselectivity required to form the branched nitrile product.

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Zinc Cyanide (Zn(CN)₂)

  • Triethylsilane (Et₃SiH)

  • 2-Methyl-1-pentene

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation: In a glovebox, add Ni(acac)₂ (5 mol%) and dppp (6 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (0.5 M relative to the alkene). Stir the mixture at room temperature for 15 minutes to allow for ligand-metal coordination. This pre-mixing step is critical for forming the active catalytic species.

  • Reagent Addition: To the catalyst mixture, add Zn(CN)₂ (1.2 equivalents) and Et₃SiH (2.0 equivalents). The triethylsilane acts as a mild reducing agent to generate the active Ni(0) species from the Ni(II) precatalyst.

  • Add 2-methyl-1-pentene (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by taking aliquots and analyzing via GC-MS. A self-validating system would involve running a parallel reaction without the nickel catalyst to confirm its essential role.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench the reaction carefully by slowly adding an aqueous solution of sodium hypochlorite (bleach) to decompose any residual cyanide.

  • Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Palladium-Catalyzed Transfer Hydrocyanation of an Alkene

This protocol illustrates a modern, HCN-free approach, adapted from literature procedures.[14]

Rationale: This method avoids the direct handling of any highly toxic cyanide source. A cooperative catalytic system of palladium and a Lewis acid facilitates the transfer of a 'CN' group from a stable organic donor molecule to the target alkene.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (ligand)

  • Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (Lewis acid co-catalyst)

  • 1-methylcyclohexa-2,5-diene-1-carbonitrile (HCN donor)

  • 2-Methyl-1-pentene (HCN acceptor)

  • 1,2-Dichloroethane (DCE, anhydrous)

Procedure:

  • Setup: In a glovebox, add Pd(OAc)₂ (2 mol%), Xantphos (2.2 mol%), and B(C₆F₅)₃ (10 mol%) to an oven-dried vial with a stir bar.

  • Add the HCN donor (1.5 equivalents) and anhydrous DCE (0.2 M).

  • Add the alkene, 2-methyl-1-pentene (1.0 equivalent).

  • Reaction: Seal the vial and stir the mixture at 60 °C. The progress can be monitored by GC-MS. The reaction's dependence on both the palladium catalyst and the Lewis acid can be validated by running control experiments where each component is omitted.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove the catalyst and non-volatile components.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash chromatography to isolate the this compound product.

Conclusion and Future Outlook

For the synthesis of this compound, nickel-based catalysts remain the most direct and powerful tool, offering high efficiency and excellent control over regioselectivity. The evolution of these systems to incorporate safer cyanide surrogates like Zn(CN)₂ and formamide, or to operate via transfer hydrocyanation mechanisms, has significantly enhanced their utility and safety for laboratory-scale synthesis.[9][11] Palladium and rhodium systems, while highly effective in other transformations, currently serve as valuable, albeit less common, alternatives for this specific hydrocyanation reaction.[6][14]

Future research will likely focus on the development of heterogeneous catalysts to simplify product purification and catalyst recycling, as well as exploring biocatalytic routes using enzymes like aldoxime dehydratases, which offer a sustainable, cyanide-free approach to nitrile synthesis under mild, aqueous conditions.[6] These innovations will continue to make the synthesis of important nitrile intermediates safer, more efficient, and environmentally benign.

References

Differentiating Structural Isomers: A Spectroscopic Comparison of 2-Methylhexanenitrile and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. For researchers working with aliphatic nitriles, the ability to unequivocally distinguish between positional isomers is a critical analytical challenge. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Methylhexanenitrile and its isomers—3-Methylhexanenitrile, 4-Methylhexanenitrile, 5-Methylhexanenitrile, and the linear isomer, Heptanenitrile. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we will elucidate the subtle yet significant spectral differences that enable their confident identification.

The Analytical Imperative: Why Isomer Differentiation Matters

The position of a single methyl group can significantly alter a molecule's steric and electronic environment. These changes can influence reactivity, biological activity, and physical properties. In fields such as fragrance chemistry, where subtle structural variations lead to different scent profiles, or in drug development, where a specific isomer may be the active pharmaceutical ingredient while another is inactive or even harmful, unambiguous identification is non-negotiable. Spectroscopic techniques provide the necessary tools to probe these molecular nuances.

Infrared (IR) Spectroscopy: Probing the Nitrile Stretch and Beyond

Infrared spectroscopy is a powerful tool for identifying functional groups. For nitriles, the characteristic C≡N stretching vibration is a key diagnostic feature.

Theoretical Framework: The C≡N triple bond in aliphatic nitriles gives rise to a sharp, intense absorption band in the region of 2260-2240 cm⁻¹[1]. The exact position of this band is sensitive to the electronic environment of the nitrile group. While the position of the methyl group in the isomers of methylhexanenitrile is not expected to cause a dramatic shift in the C≡N stretching frequency, subtle variations may be observed. The primary utility of IR in this context is the confirmation of the nitrile functional group and the analysis of the C-H stretching and bending regions to understand the overall alkyl structure[1].

Comparative Analysis of IR Spectra:

CompoundKey IR Absorptions (cm⁻¹)
This compound ~2240 (C≡N stretch), ~2960-2870 (C-H stretch)[2]
3-Methylhexanenitrile ~2245 (C≡N stretch), ~2960-2875 (C-H stretch)
4-Methylhexanenitrile ~2245 (C≡N stretch), ~2960-2870 (C-H stretch)
5-Methylhexanenitrile ~2245 (C≡N stretch), ~2960-2870 (C-H stretch)[3]
Heptanenitrile ~2247 (C≡N stretch), ~2935-2860 (C-H stretch)[4]

Note: The exact peak positions can vary slightly based on the experimental conditions and instrument.

As the table indicates, the C≡N stretching frequencies are very similar across the isomers, making it difficult to differentiate them based on this peak alone. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the C-H stretching and bending regions may provide clues, although these are often complex and require reference spectra for confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful technique for distinguishing between structural isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Window into Proton Environments

Theoretical Framework: The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are directly related to the molecular structure. The position of the methyl group in the hexanenitrile isomers will significantly alter the chemical shifts and coupling patterns of the protons on the alkyl chain. Protons closer to the electron-withdrawing nitrile group will be deshielded and appear at a higher chemical shift (further downfield)[5].

Expected Distinguishing Features in ¹H NMR:

  • This compound: A characteristic doublet for the methyl group at the C2 position, coupled to the single proton at C2. This C2 proton will appear as a multiplet.

  • 3-Methylhexanenitrile: A doublet for the methyl group at C3, coupled to the proton at C3. The protons on C2, adjacent to the nitrile group, will appear as a distinct multiplet.

  • 4-Methylhexanenitrile: The methyl group at C4 will be a doublet. The signals for the protons on C2 and C3 will be further upfield compared to the 2- and 3-methyl isomers.

  • 5-Methylhexanenitrile: The two methyl groups at the C5 position will appear as a doublet, coupled to the proton at C5. This will result in a characteristic signal integrating to six protons.

  • Heptanenitrile: A simple spectrum with a triplet for the terminal methyl group and overlapping multiplets for the methylene groups. The protons on C2 will be the most downfield methylene group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The chemical shift of each carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. The nitrile carbon itself has a characteristic chemical shift in the range of 115-125 ppm[3]. The position of the methyl group will uniquely affect the chemical shifts of the carbons in the hexanenitrile chain, providing a clear fingerprint for each isomer.

Comparative Analysis of ¹³C NMR Chemical Shifts (ppm):

Carbon PositionThis compound[2]3-Methylhexanenitrile[6]4-Methylhexanenitrile5-Methylhexanenitrile[3]Heptanenitrile[4]
C≡N ~123~121~120~120~120
C2 ~34~25~17~17~17
C3 ~34~33~36~25~25
C4 ~27~30~34~38~31
C5 ~22~20~29~28~28
C6 ~14~11~11~22 (x2)~22
Methyl ~18 (at C2)~19 (at C3)~19 (at C4)-~14

Note: Data for 4-Methylhexanenitrile is estimated based on trends and data for related compounds. The exact values can vary.

The distinct chemical shifts for each carbon atom, particularly those at and adjacent to the branching point, provide a robust method for differentiating the isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Theoretical Framework: Electron Ionization (EI) Mass Spectrometry bombards molecules with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For aliphatic nitriles, common fragmentation pathways include the loss of alkyl radicals and rearrangements[7]. The position of the methyl group will influence the stability of the resulting carbocations, leading to different fragmentation patterns.

Expected Distinguishing Features in Mass Spectra:

All isomers will have the same molecular ion peak (M⁺) at m/z = 111. The key to differentiation lies in the relative abundances of the fragment ions.

  • This compound: Alpha-cleavage between C1 and C2 is less likely. Fragmentation will likely involve cleavage at the branched point, leading to the loss of a butyl radical (M-57) to form a stable secondary carbocation.

  • 3-Methylhexanenitrile: Cleavage at the C2-C3 bond can lead to the loss of a propyl radical (M-43), while cleavage at the C3-C4 bond can result in the loss of an ethyl radical (M-29). The relative abundance of these fragments will be characteristic.

  • 4-Methylhexanenitrile: Fragmentation is expected to produce significant peaks corresponding to the loss of an ethyl radical (M-29) and a propyl radical (M-43).

  • 5-Methylhexanenitrile: A prominent peak corresponding to the loss of an isopropyl radical (M-43) is expected due to the formation of a stable secondary carbocation.

  • Heptanenitrile: A typical fragmentation pattern for a straight-chain nitrile, with a series of peaks separated by 14 mass units (CH₂). A significant McLafferty rearrangement peak at m/z 41 is also possible.

Comparative Analysis of Key Mass Fragments (m/z):

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 11196 (M-15), 82 (M-29), 68 (M-43), 54 (M-57)
3-Methylhexanenitrile 11196 (M-15), 82 (M-29), 68 (M-43), 55[6]
4-Methylhexanenitrile 11196 (M-15), 82 (M-29), 69, 55, 41
5-Methylhexanenitrile 11196 (M-15), 68 (M-43), 57, 43[3]
Heptanenitrile 11196 (M-15), 82 (M-29), 68 (M-43), 54, 41[4]

Note: The relative intensities of these fragments are crucial for differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

FT-IR Spectroscopy of Liquid Nitriles

This protocol describes the analysis of neat liquid samples using a transmission cell.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure Sample is Dry B Clean IR Salt Plates (e.g., NaCl, KBr) A->B C Apply 1-2 Drops of Neat Liquid Sample B->C D Assemble Sandwich Cell C->D E Obtain Background Spectrum (Empty Cell) D->E F Place Sample Cell in Spectrometer E->F G Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans) F->G H Perform Background Subtraction G->H I Identify Key Peaks (C≡N, C-H stretches) H->I

Caption: Workflow for FT-IR analysis of liquid nitrile samples.

NMR Spectroscopy of Nitrile Isomers

This protocol outlines the preparation and analysis of nitrile samples for both ¹H and ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of Nitrile B in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Magnet D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum (Proton Decoupled) E->G H Fourier Transform Data F->H G->H I Phase and Baseline Correction H->I H->I J Calibrate to TMS (0 ppm) I->J I->J K Integrate ¹H Signals and Assign Multiplicities J->K L Identify ¹³C Chemical Shifts J->L

Caption: Workflow for ¹H and ¹³C NMR analysis of nitrile isomers.

GC-MS Analysis of Nitrile Isomers

This protocol is suitable for the separation and mass analysis of these volatile isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis A Prepare a Dilute Solution (e.g., 1 mg/mL in Dichloromethane) B Inject 1 µL into GC-MS A->B C Separate on a Non-polar Capillary Column B->C D Acquire Mass Spectra (EI, 70 eV) C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F G Compare with Spectral Libraries F->G

Caption: Workflow for GC-MS analysis of isomeric nitriles.

Conclusion: A Multi-faceted Approach to Isomer Identification

While IR spectroscopy can readily confirm the presence of the nitrile functional group, its utility in differentiating between the positional isomers of methylhexanenitrile is limited. Mass spectrometry offers valuable clues through distinct fragmentation patterns, but the most definitive technique for unambiguous identification is NMR spectroscopy. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed structural fingerprint for each isomer. By employing a combination of these spectroscopic methods and adhering to rigorous experimental protocols, researchers can confidently distinguish between this compound and its isomers, ensuring the accuracy and integrity of their scientific endeavors.

References

Safety Operating Guide

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methylhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the paramount importance of safety cannot be overstated. In our pursuit of scientific advancement, the mastery of handling potent compounds like 2-Methylhexanenitrile is not just a matter of procedural adherence, but a foundational pillar of experimental integrity and personal well-being. This guide moves beyond a simple checklist, offering a deep, experience-driven dive into the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this flammable and potentially hazardous nitrile compound.

Immediate Safety and Hazard Assessment

This compound, like many organic nitriles, presents a multi-faceted risk profile. It is crucial to recognize that the primary routes of exposure are inhalation, skin contact, and ingestion. The vapor, often invisible, can be harmful if inhaled, and direct contact with the liquid can lead to skin irritation or absorption. Furthermore, its flammability requires stringent control of ignition sources in the laboratory. Before any handling of this compound, a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment are mandatory.

Core Hazards at a Glance:
Hazard TypeDescriptionMitigation Strategy
Flammability Vapors can form explosive mixtures with air.[1][2]Work in a well-ventilated area, away from open flames, sparks, and hot surfaces. Use grounded equipment to prevent static discharge.[1][3]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]Employ engineering controls like fume hoods and always wear appropriate PPE.
Irritation Can cause skin and serious eye irritation.Avoid all direct contact through the consistent use of gloves, lab coats, and eye protection.

The Cornerstone of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment, the concentration of the chemical, and the specific manipulations being performed.

Eye and Face Protection: Your First Line of Defense

Chemical splash goggles are the non-negotiable minimum for eye protection when handling this compound. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with goggles.

Hand Protection: A Deeper Look at Glove Selection

While nitrile gloves are a common staple in laboratories for their dexterity and resistance to a range of chemicals, the specific compatibility with this compound requires careful consideration.[4][5] For incidental contact or splash protection, nitrile gloves are generally suitable.[6][7] However, for prolonged handling or immersion, more robust options should be evaluated.

Butyl rubber gloves offer superior resistance to a wide array of chemicals, including many organic solvents.[5][8][9] When direct, prolonged contact is anticipated, or when working with larger quantities, layering gloves (e.g., a nitrile glove under a butyl glove) can provide an additional layer of safety.

Key Considerations for Glove Selection:

  • Breakthrough Time: The time it takes for the chemical to permeate the glove material. This information is often available from the glove manufacturer.

  • Degradation: The physical change in the glove material upon contact with the chemical.

  • Thickness: Thicker gloves generally offer greater resistance but may reduce dexterity.[4][9]

Always inspect gloves for any signs of degradation or punctures before and during use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Body Protection: Beyond the Standard Lab Coat

A flame-resistant lab coat is essential when working with flammable liquids like this compound. For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is intrinsically linked to the discipline with which it is used. Proper donning and doffing procedures are critical to prevent cross-contamination.

Step-by-Step PPE Protocol:
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully fastened.

    • Put on chemical splash goggles.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the lab coat by rolling it inside out, without touching the exterior surface.

    • Perform hand hygiene.

    • Remove eye protection.

    • Perform hand hygiene again.

// Connections Start -> RiskAssessment; RiskAssessment -> EyeProtection; RiskAssessment -> HandProtection; RiskAssessment -> BodyProtection;

EyeProtection -> SplashRisk; SplashRisk -> Goggles [label="No"]; SplashRisk -> FaceShield [label="Yes"];

HandProtection -> ProlongedContact; ProlongedContact -> NitrileGloves [label="No"]; ProlongedContact -> ButylGloves [label="Yes"];

BodyProtection -> SplashRisk; SplashRisk -> LabCoat [label="No"]; SplashRisk -> Apron [label="Yes"];

Goggles -> Dispose; FaceShield -> Dispose; NitrileGloves -> Dispose; ButylGloves -> Dispose; LabCoat -> Dispose; Apron -> Dispose; } Caption: PPE selection workflow for handling this compound.

Disposal: The Final Act of Safety

All PPE that has come into contact with this compound must be considered hazardous waste.

  • Gloves: Dispose of contaminated gloves in a designated hazardous waste container immediately after use.

  • Lab Coats and Aprons: If significant contamination occurs, the lab coat or apron should be disposed of as hazardous waste. For minor splashes, follow your institution's specific decontamination procedures.

  • Chemical Waste: this compound waste must be collected in a clearly labeled, sealed, and chemically compatible container.[10] Never dispose of nitriles down the drain.[10][11] Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal service.[12]

By adhering to these principles and procedures, you are not only ensuring your own safety but also contributing to a culture of safety and excellence within your laboratory. The responsible handling of chemicals like this compound is a testament to our commitment to rigorous and ethical scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylhexanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methylhexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.